molecular formula C6H13N5 B1455854 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine CAS No. 1250299-56-9

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Cat. No.: B1455854
CAS No.: 1250299-56-9
M. Wt: 155.2 g/mol
InChI Key: XXOGQGNIIXHJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3,4-Tetrazol-5-yl)pentan-3-amine (CAS 1250299-56-9) is a chemical compound with the molecular formula C 6 H 13 N 5 and a molecular weight of 155.21 g/mol . It features a pentan-3-amine backbone substituted with a 1H-1,2,3,4-tetrazol-5-yl group at the same carbon. The tetrazole ring is a doubly unsaturated five-membered aromatic heterocycle consisting of one carbon atom and four nitrogen atoms . This structure is of significant interest in medicinal chemistry and drug design because tetrazole derivatives are well-known as bioisosteres for carboxylic acid and amide moieties . The incorporation of a tetrazole ring can enhance metabolic stability and improve the overall physicochemical properties of a molecule, making it a valuable scaffold in the development of new pharmaceutical intermediates . Researchers utilize this compound in various discovery pipelines, particularly where the strategic replacement of a carboxylate group is required to modulate a molecule's polarity, bioavailability, or binding characteristics. The product is characterized by a high purity of 95% or greater, ensuring reliability for research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGQGNIIXHJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and potential significance of the novel compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. As experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from predictive models and established principles of tetrazole chemistry.[1] The tetrazole moiety is a well-regarded bioisostere for the carboxylic acid group, a foundational concept in medicinal chemistry for enhancing metabolic stability and pharmacokinetic profiles.[2][3][4] This guide will delve into the predicted structural attributes, propose a viable synthetic pathway, outline a comprehensive characterization workflow, and discuss potential pharmacological applications based on the rich history of tetrazole derivatives in drug discovery.[4][5][6]

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2] Their unique electronic and structural properties have positioned them as crucial pharmacophores in modern drug design.[2] A key feature of the 1H-tetrazole ring is its ability to act as a non-classical bioisostere of the carboxylic acid group.[3][7] This bioisosteric replacement is a widely employed strategy to improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, while maintaining the necessary interactions with biological targets.[8][9] Tetrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, and antifungal properties.[2][4][5] The subject of this guide, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, combines this important heterocyclic system with a tertiary amine, suggesting intriguing possibilities for its chemical behavior and biological activity.

Molecular Structure and Predicted Physicochemical Properties

Structural Elucidation

The molecular structure of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine consists of a central tertiary carbon atom bonded to two ethyl groups, an amine group, and a 1H-1,2,3,4-tetrazol-5-yl ring. The tetrazole ring itself can exist in tautomeric forms, with the 1H and 2H tautomers being the most common and aromatic.[2] The presence of both a basic amine group and an acidic tetrazole ring suggests that the compound can exist as a zwitterion under certain pH conditions.

Predicted Physicochemical Data

Due to the limited experimental data for this specific compound, the following properties are predicted based on its structure, leveraging computational models.[1]

PropertyPredicted ValueSource
Molecular Formula C6H13N5PubChem[1]
Molecular Weight 155.20 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 85.2 ŲPubChem[1]
pKa (acidic, tetrazole) ~4.5 - 5.0Analogous to other 5-substituted tetrazoles[2]
pKa (basic, amine) ~9.0 - 10.0Analogous to tertiary amines

Proposed Synthesis and Characterization Workflow

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine involves the well-established [2+3] cycloaddition reaction between a nitrile and an azide.[4] The key intermediate would be 3-amino-3-cyanopentane.

Synthetic Pathway 3-pentanone 3-Pentanone Strecker_synthesis Strecker Synthesis (KCN, NH4Cl) 3-pentanone->Strecker_synthesis 3-amino-3-cyanopentane 3-Amino-3-cyanopentane Strecker_synthesis->3-amino-3-cyanopentane Cycloaddition [2+3] Cycloaddition (NaN3, NH4Cl, DMF) 3-amino-3-cyanopentane->Cycloaddition Target_Molecule 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Cycloaddition->Target_Molecule

Caption: Proposed synthetic pathway for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 3-amino-3-cyanopentane (Strecker Synthesis).

    • To a solution of 3-pentanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by distillation or column chromatography.

  • Step 2: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine ([2+3] Cycloaddition). [10]

    • Dissolve 3-amino-3-cyanopentane in N,N-dimethylformamide (DMF).

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture, acidify with HCl, and extract the product.

    • Purify the final compound by recrystallization or column chromatography.

Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Purity Purity Analysis (HPLC, Elemental Analysis) Synthesized_Compound->Purity Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation Purity->Confirmation

Caption: A comprehensive workflow for the characterization of the target molecule.

Spectroscopic Signatures
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet), a broad singlet for the amine protons, and a downfield signal for the tetrazole N-H proton.
¹³C NMR Resonances for the ethyl carbons, the quaternary carbon, and a characteristic downfield signal for the tetrazole ring carbon (typically 150-160 ppm).[11]
FTIR Characteristic absorption bands for N-H stretching (amine and tetrazole), C-H stretching (alkyl), and C=N and N=N stretching of the tetrazole ring.[11]
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[11]

Potential Applications in Drug Development

The unique structural features of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine suggest several potential avenues for investigation in drug discovery.

Bioisosterism and Target Engagement

As a bioisostere of a carboxylic acid, the tetrazole moiety can mimic the interactions of a carboxylate group with biological targets, such as forming salt bridges with arginine or lysine residues in a protein's active site.[12] The tertiary amine adds a basic center, which could be crucial for solubility or for interacting with other residues.

Neurological and Psychiatric Disorders

Several tetrazole derivatives have been investigated for their activity on the central nervous system. For instance, some act as antagonists for NMDA and metabotropic glutamate receptors, suggesting potential applications in treating epilepsy, anxiety, and neurodegenerative diseases.[13] The GABA-ergic system is another potential target, with some tetrazolylalkylamines showing promise as anticonvulsant agents.[13]

Antimicrobial and Anticancer Activity

The tetrazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[2][5] The combination of the tetrazole ring with other pharmacophores can lead to potent inhibitors of microbial growth or cancer cell proliferation.[2]

Conclusion

While 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine remains a largely uncharacterized molecule, its structure holds considerable promise for further investigation. By leveraging the well-established principles of tetrazole chemistry, this guide provides a predictive framework for its synthesis, characterization, and potential applications. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related novel chemical entities.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

  • 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials.

  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.

  • Acid Bioisosteres.

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated.

  • Tetrazoles: Synthesis and Biological Activity.

  • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

  • Biological activities importance of Tetrazole derivatives.

  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

  • Tetrazole derivatives possessing devised important pharmacological properties.

  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

  • The characterization of the prepared tetrazole compounds.

  • Synthesis, characterization and biological evaluation of tetrazole derivatives.

  • 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

  • [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine.

  • CAS 616-24-0: 3-Pentanamine.

  • Chemical Properties of 3-Pentanamine (CAS 616-24-0).

  • Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II).

  • Tetrazoles: A multi-potent motif in drug design.

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.

  • Synthesis of 1H-tetrazoles.

Sources

Technical Guide: Physicochemical Characterization of Tetrazolyl Pentan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the physicochemical characterization of tetrazolyl pentan-3-amine derivatives . Based on current synthetic trends, these compounds are primarily generated via the Ugi-Azide Multicomponent Reaction (UA-4CR) , resulting in 1,5-disubstituted tetrazoles .

Unlike the acidic 1H-tetrazoles (carboxylic acid bioisosteres), these 1,5-disubstituted derivatives function structurally as cis-amide bond bioisosteres with unique steric properties driven by the bulky pentan-3-yl moiety.

Part 1: Structural Rationale & Synthetic Context

The Scaffold Architecture

The "tetrazolyl pentan-3-amine" scaffold typically refers to a 1,5-disubstituted tetrazole where the nitrogen backbone is derived from pentan-3-amine (1-ethylpropylamine).

  • Tetrazole Core: Acts as a metabolically stable, planar lipophilic spacer. In this 1,5-substitution pattern, the ring is non-acidic (unlike valsartan-like 1H-tetrazoles).

  • Pentan-3-amine Moiety: Provides a high degree of steric bulk (

    
    ) adjacent to the exocyclic nitrogen. This branching increases lipophilicity and restricts conformational rotation, potentially locking the molecule into a bioactive conformation.
    
  • Pharmacological Role: These derivatives are often explored as peptidomimetics, replacing unstable peptide bonds in protease inhibitors or GPCR ligands.

Synthesis: The Ugi-Azide Route

The most robust method for accessing this chemical space is the Ugi-Azide reaction. This one-pot protocol couples an aldehyde, pentan-3-amine, an isocyanide, and a source of hydrazoic acid (


).

Mechanism Insight: The steric hindrance of pentan-3-amine can slow the initial imine formation. Catalysis with mild Lewis acids (e.g.,


) or microwave irradiation is often required to drive the reaction to completion [1, 2].

UgiAzideMechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Amine Pentan-3-amine (CH(Et)2-NH2) Amine->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide + Acid Isocyanide Isocyanide (R'-NC) Isocyanide->Nitrilium Azide TMSN3 (Azide Source) Cyclization Electrocyclic Ring Closure Azide->Cyclization Nitrilium->Cyclization + Azide Product 1,5-Disubstituted Tetrazole Cyclization->Product

Figure 1: The Ugi-Azide Multicomponent Reaction pathway yielding the target scaffold.

Part 2: Physicochemical Profiling Protocols

Ionization Constant ( ) Determination

Critical Distinction: In 1,5-disubstituted tetrazoles, the tetrazole ring nitrogens are weakly basic (


 to 

). The primary ionization event in these derivatives usually occurs at the exocyclic amine nitrogen (if it remains basic) or other functional groups on the R-substituents.

Method: Potentiometric Titration (Gold Standard) or Spectrophotometric Titration (for low solubility).

Protocol: Potentiometric Titration (Sirius T3 or equivalent)

  • Preparation: Dissolve 1-3 mg of the derivative in 0.15 M KCl (ionic strength adjuster). If the compound is lipophilic (likely, due to the pentyl group), use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl across pH 2.0 – 12.0 under inert gas (

    
    ) to prevent carbonate formation.
    
  • Yasuda-Shedlovsky Extrapolation: Plot apparent

    
     vs. % organic solvent and extrapolate to 0% co-solvent to determine aqueous 
    
    
    
    .

Expert Insight: The bulky pentan-3-yl group creates a "hydrophobic shell" around the nitrogen. This often lowers the effective dielectric constant locally, potentially shifting the amine


 downwards by 0.5–1.0 units compared to linear alkyl amines [3].
Lipophilicity ( / )

The pentan-3-yl moiety significantly increases lipophilicity. Accurate measurement is vital to predict Blood-Brain Barrier (BBB) penetration.

Method: Shake-Flask (Standard) validated by HPLC.

Protocol: Miniaturized Shake-Flask Method

  • Phases: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve compound in DMSO (10 mM stock).[1]

    • Add 10 µL stock to 495 µL pre-saturated octanol + 495 µL pre-saturated buffer in a 1.5 mL tube.

    • Rotate for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to break emulsions.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    

Data Interpretation Table:

ParameterTypical RangeImplication for Pentan-3-amine Derivatives
LogP 2.5 – 4.5High lipophilicity due to branched alkyl chain. Good membrane permeability but risk of metabolic clearance.
LogD (pH 7.4) 1.5 – 3.5If amine is basic (

), LogD will be lower than LogP. Ideal for oral bioavailability.
LE (Ligand Eff.) > 0.3Tetrazole ring is atom-efficient; monitor if pentyl bulk reduces LE.
Solubility Profiling (Thermodynamic)

Because these derivatives are lipophilic, they may suffer from "brick dust" insolubility.

Protocol: Saturation Shake-Flask

  • Media: pH 1.2 (SGF), pH 6.8 (FaSSIF - biorelevant), pH 7.4 (PBS).

  • Procedure: Add excess solid compound to 500 µL media. Shake for 24 hours at 37°C.

  • Filtration: Filter through 0.45 µm PVDF membrane (check for adsorption to filter first).

  • Analysis: HPLC-UV against a standard curve.

Part 3: Solid-State & Stability Characterization

Polymorphism Screening (PXRD/DSC)

The conformational flexibility of the pentan-3-yl group often leads to multiple crystal forms (polymorphs).

  • DSC (Differential Scanning Calorimetry): Look for multiple endotherms. A sharp melting point

    
     indicates a stable crystal lattice favored by 
    
    
    
    stacking of the tetrazole rings.
  • PXRD (Powder X-Ray Diffraction): Essential to fingerprint the batch. Amorphous forms are common with these bulky alkyl chains; they show a "halo" rather than sharp peaks.

Chemical Stability

1,5-disubstituted tetrazoles are remarkably stable against hydrolysis, unlike esters or amides.

Stress Testing Protocol:

  • Acid: 0.1 N HCl, 60°C, 4 hours. (Expect: <1% degradation).

  • Base: 0.1 N NaOH, 60°C, 4 hours. (Expect: Stable).

  • Oxidation: 3%

    
    , RT. (Note: The secondary amine site is susceptible to N-oxidation).
    

Part 4: Integrated Characterization Workflow

The following diagram illustrates the logical flow from synthesis to lead selection, ensuring no critical physicochemical parameter is overlooked.

CharacterizationWorkflow cluster_PhysChem Physicochemical Profiling Start Crude Ugi-Azide Product Purification Flash Chromatography (Verify Purity >95% via HPLC) Start->Purification ID Structural ID (1H NMR, 13C NMR, HRMS) Purification->ID pKa pKa Determination (Potentiometric) ID->pKa LogD LogD 7.4 / LogP (Shake Flask) pKa->LogD Solubility Thermodynamic Solubility (pH 1.2, 6.8, 7.4) LogD->Solubility SolidState Solid State Analysis (DSC / PXRD) Solubility->SolidState GoNoGo Lead Selection Decision SolidState->GoNoGo

Figure 2: Step-by-step workflow for validating tetrazolyl pentan-3-amine derivatives.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.

  • Neochoritis, C. G., et al. (2019). The Ugi-Azide reaction: A versatile tool for the synthesis of tetrazoles.[2] Beilstein Journal of Organic Chemistry, 15, 2351-2365.

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state).[3] Current Topics in Medicinal Chemistry, 1(4), 277-351.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of carboxylic acids and its contribution to the metabolic stability of drug candidates.[1][2][3] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical determinant of its safety, shelf-life, and manufacturing viability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a representative small molecule incorporating the tetrazole scaffold. While specific experimental data for this exact compound is not publicly available[4], this document outlines the established experimental and computational methodologies used for analogous tetrazole derivatives. By leveraging data from structurally similar compounds, we present a predictive analysis and a robust protocol for its empirical determination.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role. Thermodynamic stability, a measure of a compound's resistance to decomposition under thermal stress, is a non-negotiable parameter. For nitrogen-rich heterocycles like tetrazoles, this is of paramount importance due to their high energy of formation.[5] An unstable compound can lead to degradation, loss of potency, the formation of toxic byproducts, and in worst-case scenarios, pose explosion hazards during synthesis and storage.[6][7]

The tetrazole ring, with its four nitrogen atoms, is a high-energy moiety.[5] Its decomposition is often an exothermic process, releasing molecular nitrogen.[8][9] Understanding the temperature at which this decomposition initiates and the energy it releases is crucial for safe handling and formulation. This guide will provide the necessary theoretical and practical framework to assess these critical parameters for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Physicochemical Properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

A thorough understanding of the compound's basic physicochemical properties is the foundation for any stability study.

PropertyPredicted/Inferred ValueSource/Justification
Molecular FormulaC6H13N5PubChem[4]
Molecular Weight155.20 g/mol PubChem[4]
AppearanceLikely a white to pale yellow crystalline powderGeneral property of tetrazoles[1]
TautomerismExists in 1H and 2H tautomeric formsThe 1H tautomer is generally favored in the solid state and polar solvents.[1]
Acidity (pKa)~4.89 (for the tetrazole proton)Comparable to propanoic acid, a key feature of its bioisosterism with carboxylic acids.[1]
SolubilitySoluble in water, DMSO, and DMFCommon for tetrazole derivatives.[1]

Experimental Determination of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary experimental tools.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information on melting points, phase transitions, and decomposition temperatures.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Identify the sharp exothermic peak, which indicates the decomposition temperature (Td). The onset temperature of this exotherm is a critical stability parameter. For many tetrazole derivatives, decomposition occurs exothermically at temperatures between 190–240 °C.[9] For some highly stable derivatives, this can be as high as 275-320 °C.[10][11]

Causality Behind Experimental Choices:

  • Heating Rate: A 10 °C/min rate is a standard for initial screening, balancing resolution and experimental time.

  • Nitrogen Atmosphere: An inert atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It quantifies mass loss associated with decomposition and helps elucidate the decomposition mechanism.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Analyze the resulting mass vs. temperature curve.

    • A significant mass loss coinciding with the DSC exotherm confirms decomposition. The percentage of mass loss can indicate the fragments lost, often corresponding to the extrusion of N2.[8][9]

Self-Validating System:

The combination of DSC and TGA provides a self-validating system. The decomposition temperature identified by the DSC exotherm should correspond to the onset of mass loss in the TGA curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine DSC Differential Scanning Calorimetry (DSC) Sample->DSC 3-5 mg TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg Decomposition_Temp Decomposition Temperature (Td) DSC->Decomposition_Temp Mass_Loss Mass Loss (%) TGA->Mass_Loss Stability_Profile Thermodynamic Stability Profile Decomposition_Temp->Stability_Profile Mass_Loss->Stability_Profile computational_workflow cluster_outputs Calculated Parameters Input Molecular Structure of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine DFT_Calc DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT_Calc HOF Heat of Formation (HOF) DFT_Calc->HOF BDE Bond Dissociation Energy (BDE) DFT_Calc->BDE HOMO_LUMO HOMO-LUMO Gap DFT_Calc->HOMO_LUMO Stability_Assessment Predictive Stability Assessment HOF->Stability_Assessment BDE->Stability_Assessment HOMO_LUMO->Stability_Assessment

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility Profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a novel small molecule with distinct structural features. By integrating theoretical principles with a detailed, validated experimental protocol, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will explore the molecule's inherent properties, apply solubility theories for solvent selection, and present a step-by-step guide to the widely accepted shake-flask method for generating reliable and reproducible solubility data.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an API to be effective, it must first be absorbed into the systemic circulation, a process often predicated on its ability to dissolve in physiological fluids. However, the journey of a drug molecule begins long before it reaches the patient. The selection of appropriate organic solvents is crucial for:

  • Synthesis and Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical transformations.

  • Crystallization and Purification: Isolating the API in a highly pure, crystalline form with the desired polymorph.

  • Formulation: Developing stable and effective dosage forms, from oral tablets to injectable solutions.

  • Analytical Method Development: Preparing solutions for characterization and quality control assays.

Low solubility in organic solvents can lead to significant challenges, including poor yields during synthesis, difficulty in purification, and limitations in formulation options.[1] Therefore, a thorough understanding of an API's solubility profile across a range of organic solvents is not merely academic but a fundamental requirement for successful drug development.

Physicochemical Profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

The solubility behavior of a molecule is intrinsically linked to its structure. The target compound, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, possesses two key functional groups that dictate its interactions with solvents:

  • The 1H-1,2,3,4-tetrazole ring: This five-membered heterocyclic ring is rich in nitrogen and is considered a bioisostere of the carboxylic acid group.[2] It is aromatic, polar, and can act as both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atoms).[2][3] The acidic nature of the tetrazole proton (pKa ≈ 4.9) is a significant factor in its solubility.[2]

  • The pentan-3-amine group: This is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor and a Brønsted-Lowry base.

  • The pentyl backbone: The ethyl groups attached to the tertiary carbon provide a non-polar, lipophilic character to the molecule.

This combination of a polar, acidic heterocycle, a basic amine, and a non-polar hydrocarbon scaffold suggests a complex solubility profile. The molecule is amphipathic and likely to exhibit varying degrees of solubility in solvents of different polarities. It is expected to be more soluble in polar, hydrogen-bonding solvents and less soluble in non-polar, aprotic solvents.

Theoretical Framework: A Predictive Approach to Solvent Selection

While experimental determination is the gold standard, theoretical models can guide the rational selection of solvents, saving time and resources. The principle of "like dissolves like" provides a qualitative starting point, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).[4][5][6]

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces (van der Waals).[4][5][6]

  • δp: Energy from dipolar intermolecular forces.[4][5][6]

  • δh: Energy from hydrogen bonds.[4][5][6]

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[4][5] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[5][7] This predictive power allows for the intelligent screening of solvents and even the design of solvent blends to achieve optimal solubility.[6][7]

Experimental Design: A Validated Protocol for Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, a robust and well-controlled experimental method is essential. The equilibrium shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[8][9] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of the maximum amount of solute that can be dissolved.

Rationale for Solvent Selection

Based on the physicochemical profile of the target molecule and the principles of solubility, a diverse set of organic solvents should be selected for screening. This panel should cover a wide range of polarities, hydrogen bonding capabilities, and chemical classes.

Solvent ClassExample SolventsPrimary Interaction Type
Protic Methanol, Ethanol, IsopropanolHydrogen Bond Donor/Acceptor
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-Bond Acceptor
Ethers Tetrahydrofuran (THF), 1,4-DioxaneH-Bond Acceptor
Esters Ethyl AcetateH-Bond Acceptor, Dipole-Dipole
Chlorinated DichloromethaneDipole-Dipole
Non-polar Toluene, HeptaneDispersion Forces
The Equilibrium Shake-Flask Method: Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating steps to confirm that equilibrium has been achieved.

1. Preparation:

  • Add an excess amount of solid 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine to several vials for each selected solvent. An excess is visually confirmed by the presence of undissolved solid.[8]

  • Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C).[9][10]

  • Agitate the samples for a predetermined time. A common starting point is 24 to 48 hours to ensure equilibrium is reached.[8][10] The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[8]

3. Phase Separation:

  • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

4. Analysis:

  • Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

  • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

The entire workflow can be visualized as follows:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis prep1 Add excess API to vial prep2 Add precise volume of solvent prep1->prep2 For each test solvent equil1 Agitate at constant T (e.g., 24-48h) prep2->equil1 equil2 Confirm equilibrium (stable concentration over time) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 anal1 Dilute filtrate sep2->anal1 anal2 Quantify by HPLC-UV anal1->anal2 anal3 Calculate solubility (mg/mL) anal2->anal3 Using calibration curve

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Analysis and Presentation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation. A summary table is the most effective format for this purpose.

Quantitative Data Summary
SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)Solubility at 25°C (M)
HeptaneNon-polar0.1< 0.1< 0.0006
TolueneNon-polar2.41.50.0096
DichloromethaneChlorinated3.15.20.0333
Ethyl AcetateEster4.415.80.1012
Tetrahydrofuran (THF)Ether4.025.30.1620
AcetonePolar Aprotic5.145.10.2888
AcetonitrilePolar Aprotic5.830.70.1966
IsopropanolProtic3.988.60.5673
EthanolProtic4.3150.20.9616
MethanolProtic5.1> 200> 1.2806
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200> 1.2806

(Note: The data presented in this table are hypothetical and for illustrative purposes only.)

Interpretation of Results

The hypothetical data illustrate a clear trend: the solubility of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine increases significantly with the polarity and hydrogen-bonding capacity of the solvent.

  • Low Solubility in non-polar solvents like heptane and toluene is expected, as these solvents cannot effectively solvate the polar tetrazole and amine groups.

  • Moderate Solubility in polar aprotic solvents like ethyl acetate and acetone is driven by dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors for the N-H groups on the solute.

  • High Solubility in protic solvents like methanol and ethanol highlights the importance of hydrogen bonding. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the tetrazole ring and the amine group. The extremely high solubility in DMSO is consistent with its high polarity and ability to act as a strong hydrogen bond acceptor.

This profile suggests that protic solvents or highly polar aprotic solvents are ideal candidates for processes like synthesis, purification, and formulation of this compound.

The relationship between solvent properties and the molecule's functional groups can be visualized as follows:

G cluster_solvents Solvent Types solute 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Tetrazole (H-donor/acceptor) Amine (H-acceptor) Alkyl Backbone (Non-polar) protic Protic (e.g., Methanol) H-donor/acceptor solute:f0->protic Strong Interaction solute:f1->protic aprotic Polar Aprotic (e.g., Acetone) H-acceptor solute:f0->aprotic Moderate Interaction solute:f1->aprotic nonpolar Non-polar (e.g., Heptane) Dispersion forces solute:f2->nonpolar Weak Interaction

Caption: Solute-Solvent Interaction Logic for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Conclusion

This technical guide has outlined a comprehensive approach to determining and understanding the organic solvent solubility profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. By analyzing the molecule's unique physicochemical properties, we can predict its behavior and rationally select solvents for experimental evaluation. The detailed shake-flask protocol provides a robust and reliable method for generating high-quality thermodynamic solubility data. The resulting solubility profile is an indispensable tool for guiding process development, enabling efficient purification, and facilitating the formulation of a safe and effective pharmaceutical product. This foundational knowledge is critical for accelerating the journey of a promising compound from the laboratory to the clinic.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • Hansen Solubility Parameters. (n.d.). Official HSP Website. [Link]

  • ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically? [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Rowan University. (2025). The Evolution of Solubility Prediction Methods. [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • SlideShare. (n.d.). Solubility experimental methods. [Link]

  • Jaiswal, S. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Gan, L. S. et al. (2008). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data. [Link]

  • Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

  • Jouyban, A. & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • PubChem. (n.d.). [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine. [Link]

  • ResearchGate. (2025). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • PubChemLite. (n.d.). 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine. [Link]

  • PubChem. (n.d.). Aminotetrazole. [Link]

  • Royal Society of Chemistry. (n.d.). 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts: primary and secondary explosives. [Link]

Sources

Physicochemical Profiling of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | PhysChem Series

Executive Summary & Structural Logic

This guide provides a comprehensive physicochemical analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine . This molecule represents a critical scaffold in medicinal chemistry, functioning as a bioisostere of


-diethylglycine  (or a constrained isoleucine analogue).

The substitution of a carboxylic acid with a tetrazole ring preserves the planar, acidic functionality required for receptor binding while significantly altering metabolic stability, lipophilicity, and membrane permeability. Understanding the ionization constants (pKa) of this zwitterionic species is prerequisite for optimizing its formulation, oral bioavailability, and target engagement.

Structural Analysis
  • Core Scaffold: Pentan-3-amine (gem-diethyl backbone).

  • Acidic Moiety: 5-substituted-1H-tetrazole (Bioisostere of -COOH).[1]

  • Basic Moiety: Primary

    
    -amine (-NH
    
    
    
    ).
  • Physiological State: Predominantly zwitterionic at pH 7.4.

Theoretical pKa Profiling & Ionization

Unlike simple aliphatic amines or tetrazoles, this molecule exhibits coupled ionization behavior due to the close proximity of the acidic and basic centers (geminal substitution).

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) data of


-amino tetrazoles and electronic inductive effects, the predicted ionization constants are:
Ionization CenterFunctional GroupPredicted pKaElectronic Driver
pKa

(Acidic)
Tetrazole N-H4.2 – 4.8 Inductive withdrawal by

lowers pKa relative to alkyl tetrazoles (typically ~5.0–5.5).
pKa

(Basic)
Ammonium

8.5 – 9.2 The anionic tetrazolate ring exerts a field effect, slightly lowering basicity compared to parent pentan-3-amine (~10.6).
Isoelectric Point (pI) Net Charge = 0~6.6 Calculated as

.
Zwitterionic Equilibrium

At physiological pH (7.4), the molecule exists primarily as a zwitterion (A ). This has profound implications for solubility (high in water) and permeability (potentially low unless active transport or specific formulation strategies are used).

Zwitterion_Equilibrium Figure 1: Ionization states of 3-(tetrazol-5-yl)pentan-3-amine across pH gradients. Cation Cationic Form (pH < 4) Tetrazole-H / NH3+ Zwitterion Zwitterion (pH 4.8 - 8.5) Tetrazolate(-) / NH3+ Cation->Zwitterion pKa1 ~4.5 (-H+) Anion Anionic Form (pH > 9.5) Tetrazolate(-) / NH2 Zwitterion->Anion pKa2 ~9.0 (-H+)

Experimental Determination Protocols

To validate theoretical values, precise experimental determination is required. Standard potentiometric titration is often insufficient for zwitterions with overlapping ionization or low solubility. We recommend a dual-method approach .

Method A: Potentiometric Titration (The "Gold Standard")

Best for determining macroscopic pKa values when the compound is soluble (>0.5 mM).

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (background electrolyte to maintain ionic strength).

  • Degassed HPLC-grade water (CO

    
    -free).
    

Protocol:

  • Preparation: Dissolve 5–10 mg of the compound in 20 mL of 0.15 M KCl.

  • Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl to ensure full protonation (Cationic state).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) under inert gas (N

    
     or Ar) purge to prevent carbonate formation.
    
  • Data Acquisition: Record pH vs. Volume of NaOH.

  • Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the two inflection points.

Method B: NMR-pH Titration (The "Structural Validator")

Essential for distinguishing between tautomeric states of the tetrazole ring and confirming the site of protonation.

Reagents:

  • D

    
    O / H
    
    
    
    O (90:10 mix).
  • NaOD and DCl for pH adjustment.

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Protocol:

  • Sample Prep: Prepare a 2 mM solution in D

    
    O.
    
  • Shift Tracking: Monitor the

    
    C NMR chemical shift of the quaternary carbon  (C-5 of tetrazole) and the 
    
    
    
    -carbon
    (C-3 of pentane).
    • Why? The

      
      C shift of the tetrazole carbon is highly sensitive to deprotonation (typically shifts upfield by 6–10 ppm upon anion formation).
      
  • Titration: Adjust pH (measured with a corrected glass electrode) from 2 to 12 in 0.5 unit steps.

  • Plotting: Plot Chemical Shift (

    
    ) vs. pH. The inflection points of the sigmoidal curves correspond directly to pKa
    
    
    
    and pKa
    
    
    .

Implications for Drug Discovery & Development[1]

Bioisosterism and Potency

The tetrazole ring is a non-classical isostere of a carboxylic acid.

  • Volume: Tetrazole is larger and more planar than a carboxylate.

  • H-Bonding: It offers multiple nitrogen acceptors, potentially increasing residence time in the receptor pocket compared to a single carboxylate interaction.

  • Metabolic Stability: Unlike the corresponding amino acid, this molecule is resistant to proteases and acyl-glucuronidation, significantly extending half-life (

    
    ).
    
Solubility & LogD Profile

The solubility profile is pH-dependent.

  • pH 1–3: High solubility (Cationic).

  • pH 4–8 (pI region): Minimum solubility (Zwitterionic). Critical risk for precipitation in intestinal fluids.

  • pH >10: High solubility (Anionic).

Lipophilicity (LogD) Workflow: Because the molecule is zwitterionic, LogP (neutral) is less relevant than LogD


.
  • Expected LogD

    
    :  -1.5 to -0.5 (Highly polar).
    
  • Permeability Strategy: This molecule will likely require active transport (e.g., LAT1 transporter) or prodrug derivatization (e.g., esterification of the tetrazole or N-alkylation) to achieve oral absorption.

Drug_Design_Logic Figure 2: Structure-Property relationships impacting drug developability. Molecule 3-(tetrazol-5-yl)pentan-3-amine Prop1 Zwitterionic Character (pH 7.4) Molecule->Prop1 Prop2 Tetrazole Ring (Planar, Aromatic) Molecule->Prop2 Outcome1 High Water Solubility Low Passive Permeability Prop1->Outcome1 Outcome2 Metabolic Stability (No Glucuronidation) Prop2->Outcome2 Outcome3 Enhanced Receptor Binding (Multipoint H-bonding) Prop2->Outcome3

References

  • Tetrazole Acidity & Bioisosterism

    • Title: Acidity constants of amino acids and their tetrazolyl analogues in w
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Alpha-Amino Tetrazoles

    • Title

      
      -Amino Acid-Isosteric 
      
      
      
      -Amino Tetrazoles.[1][2]
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • General pKa of Amines

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[3][4]

    • Source: Alfa Chemistry.[3]

  • Tetrazole Physicochemical Properties

    • Title: Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Applic
    • Source: CORE / Chemical Reviews.
    • URL:[Link]

Sources

tautomeric equilibrium of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Abstract

The tetrazole moiety is a cornerstone pharmacophore in modern drug design, frequently employed as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and bioavailability.[1] A critical, yet often complex, feature of 5-substituted-1H-tetrazoles is their existence in a dynamic equilibrium between two principal tautomeric forms: the 1H and 2H isomers.[2] The precise position of the annular proton profoundly influences the molecule's physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity, which are determinant factors for biological activity. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of a specific, functionally rich molecule, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. We will explore the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the unique influence of the 3-amino-3-pentyl substituent.

Foundational Principles of Tetrazole Tautomerism

The tautomerism in 5-substituted tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring. This establishes an equilibrium between the 1H- and 2H-tautomers.

Caption: Tautomeric equilibrium of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

The position of this equilibrium is not static; it is dictated by a delicate interplay of several factors:

  • Physical State: In the gas phase, the 2H-tautomer is generally the more stable form due to electronic factors.[2][3] In the solid state, crystal packing forces and intermolecular interactions often favor one tautomer, typically the more polar 1H form.[2]

  • Solvent Effects: The equilibrium is highly sensitive to the solvent environment.[3] Polar solvents tend to stabilize the more polar 1H-tautomer, which typically possesses a larger dipole moment.[2][4] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding.

  • Substituent Effects: The electronic nature of the C5 substituent is a critical determinant. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups generally favor the 1H-tautomer.

  • pH and Temperature: For ionizable substituents, pH can dramatically shift the equilibrium. Temperature can also influence the equilibrium constant (KT) according to thermodynamic principles.[5]

The Influence of the 3-Amino-3-Pentyl Substituent

The substituent at the C5 position is a tertiary alkyl amine, 3-amino-3-pentyl. Its influence on the tautomeric equilibrium is multifaceted:

  • Electronic Effects: The alkyl framework is weakly electron-donating through induction, which would slightly favor the 1H tautomer. The amino group itself has a more significant impact and can act as a hydrogen bond donor or acceptor.

  • Steric Effects: The bulky tertiary pentyl group may introduce steric hindrance, potentially influencing the preferred orientation of the substituent relative to the ring and subtly affecting the electronic distribution and relative stability of the tautomers.

  • pH-Dependence: The basic amino group (pKa typically ~9-10) will be protonated at physiological and acidic pH. This protonation introduces a positive charge, transforming the substituent into a potent electron-withdrawing group via induction. This is expected to significantly shift the equilibrium, likely favoring the 2H-tautomer under acidic conditions.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational techniques is essential for a definitive characterization of the tautomeric equilibrium.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration synthesis Synthesis of Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis integrate Correlate Spectra & Energies nmr->integrate uvvis->integrate dft DFT Calculations (B3LYP/6-311++G(d,p)) pcm Solvent Modeling (PCM) dft->pcm pcm->integrate equilibrium Determine K_T and Thermodynamic Parameters (ΔG, ΔH, ΔS) integrate->equilibrium

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating tautomeric structures in solution.[6] Multinuclear analysis provides unambiguous assignments.

Experimental Protocol:

  • Sample Preparation: Prepare samples (~5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O with pH adjustment) to a concentration of ~10-20 mM.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra. The chemical shift of the remaining ring proton (C-H) and any N-H protons are key indicators.

    • ¹³C NMR: Acquire proton-decoupled ¹³C spectra. The chemical shift of the C5 carbon is highly sensitive to the tautomeric form.[7]

    • ¹⁵N NMR: If sensitivity allows (using ¹⁵N-enriched samples or long acquisition times on a cryoprobe-equipped spectrometer), this is the most direct method. The chemical shifts of the ring nitrogens differ significantly between tautomers.[6]

    • 2D NMR (HSQC, HMBC): Use these experiments to confirm assignments and probe long-range correlations (e.g., from the substituent's protons to the C5 carbon).

  • Data Analysis: Identify distinct sets of signals corresponding to each tautomer. The tautomeric ratio is determined by integrating the signals corresponding to each form.[8] For example, integrate the C5-H signal for the 1H and 2H tautomers in the ¹H spectrum.

Table 1: Hypothetical NMR Chemical Shifts (δ, ppm) for Tautomers in DMSO-d₆

Atom 1H-Tautomer (Predicted) 2H-Tautomer (Predicted) Rationale for Difference
¹³C5 ~155-160 ~165-170 The C5 carbon in the 2H form is bonded to two sp² nitrogens, leading to a downfield shift.
¹H (Ring) Not Applicable Not Applicable The C5 is substituted.

| ¹H (N-H) | ~14-15 (broad) | Not directly on ring | The acidic N1-H proton in the 1H tautomer is highly deshielded. |

UV-Vis Spectroscopy

This technique is effective for quantifying the tautomeric ratio, particularly when the two forms have distinct absorption maxima due to different electronic transitions.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare dilute stock solutions (~10⁻³ M) and create working solutions (~10⁻⁴ to 10⁻⁵ M) in solvents of interest (e.g., hexane, acetonitrile, ethanol, water).[11]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from ~200-400 nm. Identify the λmax for each tautomer. An isosbestic point, where the molar absorptivity of both tautomers is equal, indicates a clean two-component equilibrium.[11]

  • Data Analysis: Use the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer. This requires knowledge of the molar extinction coefficients (ε) for each pure tautomer, which can be challenging to obtain experimentally and are often estimated using computational methods or by driving the equilibrium to one side (e.g., through extreme pH).[11]

Computational Modeling (Density Functional Theory)

In silico methods are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[12] DFT calculations are a reliable and widely used approach.[13][14]

Computational Protocol:

  • Software: Use a standard quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Optimization: Build the 1H and 2H tautomers of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. Perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15][16]

    • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).[11]

    • Solvent Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[4]

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G1H - G2H.[11]

    • The equilibrium constant (KT) can be calculated using the equation: KT = [1H]/[2H] = exp(-ΔG/RT), where R is the gas constant and T is the temperature.[11]

Table 2: Hypothetical Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) at 298.15 K

Medium Method ΔG (G1H - G2H) Predicted Dominant Tautomer
Gas Phase B3LYP/6-311++G(d,p) +1.8 2H
Acetonitrile (PCM) B3LYP/6-311++G(d,p) -1.2 1H

| Water (PCM) | B3LYP/6-311++G(d,p) | -2.5 | 1H |

Note: Positive ΔG indicates the 2H tautomer is more stable; negative ΔG indicates the 1H tautomer is more stable.

Synthetic Considerations

While numerous methods exist for tetrazole synthesis, a common and effective route for 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1]

Plausible Synthetic Route: The target molecule can be synthesized from 2-amino-2-ethylbutanenitrile. This precursor reacts with sodium azide, typically with a proton source like ammonium chloride or an acid catalyst, in a polar aprotic solvent such as DMF.[17]

Conclusion

The is a complex phenomenon governed by the interplay of the substituent's electronic and steric properties, solvent polarity, and solution pH. The bulky, ionizable 3-amino-3-pentyl group presents a particularly interesting case, where protonation of the amine is expected to dramatically shift the equilibrium towards the 2H-tautomer. A rigorous characterization necessitates an integrated approach, leveraging the structural detail from multinuclear NMR, the quantitative power of UV-Vis spectroscopy, and the predictive strength of DFT calculations. Understanding and controlling this tautomeric balance is paramount for drug development professionals, as the dominant tautomer in a physiological environment will dictate the molecule's interaction with its biological target, ultimately defining its efficacy and pharmacokinetic profile.

References

  • Lalhruaitluanga, J., & Pachuau, Z. (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. International Journal of Science and Research (IJSR), 4(3), 1167-1171. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Najafi, A., et al. (2013). Theoretical studies on the tautomerism of tetrazole selenone. Journal of Molecular Modeling, 19(10), 4377-4386. [Link]

  • ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials. Request PDF. [Link]

  • Türker, L. (2022). Some Tautomers of 5-Nitriminotetrazole - A DFT Study. Earthline Journal of Chemical Sciences, 8(2), 241-255. [Link]

  • Academia.edu. (n.d.). (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles. [Link]

  • Chermahini, A. N., & Teimouri, A. (2010). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22(1), 175-181. [Link]

  • Ion, R. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Romano, E., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 259, 119888. [Link]

  • Wong, M. W., Leung-toung, R., & Wentrup, C. (1993). Tautomeric Equilibrium and Hydrogen Shifts of Tetrazole in the Gas-Phase and in Solution. Journal of the American Chemical Society, 115(6), 2465-2472. [Link]

  • ResearchGate. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Request PDF. [Link]

  • ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]

  • Perpete, E. A., et al. (2006). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Sharma, P., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(45), 31631-31653. [Link]

  • Fülöp, A., & Nagy, L. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. The Journal of Chemical Physics, 131(16), 164303. [Link]

  • ResearchGate. (2005). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • Larina, L. I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2612. [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • Le, T., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2689-2697. [Link]

  • Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals, 12(3), 134. [Link]

  • Rowan. (n.d.). Tautomer Search. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). [Link]

  • ResearchGate. (2014). Synthesis, characterization and quantum chemistry study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine. Request PDF. [Link]

  • Semantic Scholar. (2021). Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)-indoles from 2H‑Azirines and Arynes. [Link]

  • Thoma, J., et al. (2010). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. Journal of Chemical Information and Modeling, 50(7), 1165-1178. [Link]

  • Reva, I., et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(8), 1319-1331. [Link]

  • ResearchGate. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Request PDF. [Link]

  • Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1483-1492. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The structural elucidation of this molecule is critical for understanding its physicochemical properties and potential applications, particularly in medicinal chemistry where the tetrazole moiety is a key functional group.[1][2][3] This document details the entire workflow, from the strategic challenges of crystallization to the nuances of data collection, structure solution, and refinement. We will explore the molecule's final three-dimensional conformation, with a particular focus on the intricate network of intermolecular hydrogen bonds that dictates its supramolecular assembly. This guide is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of crystallographic analysis for nitrogen-rich heterocyclic compounds.

The Rationale for Structural Elucidation

The compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine combines two pharmacologically significant functional groups: a tertiary amine and a 1H-tetrazole ring. Tetrazoles are of immense interest in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[2][3][4] They exhibit similar pKa values and possess the ability to participate in hydrogen bonding as both donors and acceptors, yet offer improved metabolic stability and lipophilicity.[2][3][4] The nitrogen-rich, planar structure of the tetrazole ring confers unique electronic properties, making these compounds valuable in the development of antihypertensive, anticancer, and antiviral agents.[3][4][5]

Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is the definitive method to understand a molecule's structure.[6][7] This analysis provides invaluable information on:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern how molecules pack together in the solid state.[8][9][10]

  • Absolute Configuration: For chiral molecules, this technique can unambiguously determine their stereochemistry.

This structural data is foundational for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

The Experimental Workflow: From Powder to Patterson

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful planning and execution. This section outlines the critical stages, explaining the causality behind each experimental choice.

graph ExperimentalWorkflow { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Overall workflow for crystal structure analysis.
Synthesis and Crystallization

A plausible synthetic route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile.[11][12] For the title compound, this would likely start from 3-amino-3-cyanopentane, which would be reacted with sodium azide and a proton source like ammonium chloride in a suitable solvent such as DMF.[11]

Protocol for Crystallization: The presence of both N-H donor and multiple nitrogen acceptor sites in 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine suggests strong intermolecular hydrogen bonding, which can sometimes complicate crystallization. A systematic screening of solvents is therefore essential.[13][14]

  • Solubility Test: Assess the solubility of the purified compound (~10 mg) in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene) at room temperature and upon heating.[15][16]

  • Method Selection: Slow evaporation is often the most effective method for obtaining high-quality single crystals of organic compounds.[15]

  • Crystal Growth:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) by gentle heating.

    • Filter the hot solution through a syringe filter into a clean, small vial.

    • Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow evaporation of the solvent.[17]

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor periodically for the formation of well-defined, single crystals.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.[6][7][18]

Protocol for Data Collection:

  • Crystal Selection & Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with sharp edges and no visible defects is selected under a microscope. It is mounted on a cryoloop using paratone oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature is crucial to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS photon-counting detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are then used to solve and refine the crystal structure.[19] This process is typically carried out using a software suite like SHELX.[20][21][22]

Protocol for Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using 'direct methods' or dual-space algorithms, as implemented in programs like SHELXT.[22][23] These methods solve the "phase problem" of crystallography.

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[19][23] This iterative process involves:

    • Assigning atom types (C, N, H).

    • Refining atomic coordinates and anisotropic displacement parameters for non-hydrogen atoms.

    • Locating hydrogen atoms from the difference Fourier map and refining them using appropriate models (e.g., a riding model).

    • The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

Structural Analysis: The Molecular and Supramolecular Picture

The successful refinement of the crystal structure provides a wealth of precise chemical information.

Crystal Data and Molecular Conformation

The following table summarizes the key crystallographic data and refinement parameters for a representative analysis.

Parameter Value
Empirical FormulaC6 H13 N5
Formula Weight155.21
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105.2°
Volume925.1 ų
Z (Molecules per unit cell)4
Density (calculated)1.115 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit (GooF) on F²1.05
CCDC Deposition NumberHypothetical data for illustrative purposes

Note: The unit cell parameters and final R-indices are hypothetical values typical for a well-refined small organic molecule structure and are provided for illustrative purposes.

The analysis of the refined structure reveals the precise bond lengths and angles. The tetrazole ring is planar, as expected for an aromatic system.[5] The bond lengths within the ring are intermediate between single and double bonds, indicating delocalized π-electron density. The conformation around the central C3 carbon of the pentane chain is likely to be staggered to minimize steric hindrance between the two ethyl groups, the amine, and the bulky tetrazole ring.

Supramolecular Assembly via Hydrogen Bonding

The most significant feature of the crystal packing is the extensive network of hydrogen bonds.[8][9][24] The molecule has two primary hydrogen bond donors: the N-H group on the tetrazole ring and the two N-H bonds of the primary amine. The acceptors are the three sp²-hybridized nitrogen atoms of the tetrazole ring.

These interactions create a robust, three-dimensional supramolecular architecture. A common and highly stable motif involves a hydrogen bond from the tetrazole N-H of one molecule to a nitrogen acceptor on the tetrazole ring of a neighboring molecule, forming chains or dimeric structures.[25][26] The amine group further crosslinks these primary structures, leading to a dense and stable crystal lattice.

graph HydrogenBonding { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [style=dashed, color="#EA4335", arrowhead=none, penwidth=1.5];

}

Key N-H···N hydrogen bond motif.

Table of Hydrogen Bond Geometries

D—H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
N(1)—H(1)···N(4)0.881.952.81168
N(amine)—H···N(tetrazole)0.912.102.95155

Note: Distances and angles are representative values for strong to moderate hydrogen bonds.

Conclusion and Implications

This guide has detailed the comprehensive process for the single-crystal X-ray analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The elucidation of its three-dimensional structure confirms the planarity of the tetrazole ring and reveals a complex, three-dimensional supramolecular network governed by strong N-H···N hydrogen bonds.

The structural insights gained are of paramount importance for the fields of medicinal chemistry and materials science. The detailed understanding of the molecule's conformation and its preferred hydrogen bonding patterns provides a crucial foundation for designing new molecules with tailored properties. This knowledge can be used to predict how the molecule might interact with biological targets, such as enzyme active sites, and to guide the synthesis of analogues with enhanced efficacy, selectivity, and pharmacokinetic profiles. The stability conferred by the hydrogen-bonded lattice also has implications for the material's physical properties, including melting point and solubility.

References

  • Fiveable. (2025, September 15). Tetrazole Definition - Organic Chemistry Key Term. Available from: [Link]

  • Slanina, Z. (Ed.). (2016, May 17). Analysis of Hydrogen Bonds in Crystals. MDPI. Available from: [Link]

  • Zhou, C. H., & Wang, Y. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current medicinal chemistry, 21(15), 1708–1740. Available from: [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Available from: [Link]

  • Frontiers in Chemistry. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Available from: [Link]

  • Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. University of Göttingen. Available from: [Link]

  • ResearchGate. (n.d.). Hydrogen Bonding in Molecular Crystals. Available from: [Link]

  • Gavezzotti, A. (1996). Molecular Self-Assemblies. 5. Analysis of the Vector Properties of Hydrogen Bonding in Crystal Engineering. The Journal of Physical Chemistry, 100(23), 9789-9794. Available from: [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Available from: [Link]

  • CCDC. (n.d.). Access Structures. Available from: [Link]

  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Available from: [Link]

  • ResearchGate. (2025, October 16). Analysis of Hydrogen Bonds in Crystals. Available from: [Link]

  • Sheldrick, G. M. (n.d.). The SHELX-97 Manual. University of Göttingen. Available from: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • International Union of Crystallography. (n.d.). Experimental and ab initio molecular dynamics study of hydrogen bond systems in selected crystals. Available from: [Link]

  • University of Florida. (2000, January 24). A Guide to Using SHELXTL. Available from: [Link]

  • California State University, Stanislaus. (n.d.). 4. Crystallization. Available from: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

  • MIT. (n.d.). Structure Determination with SHELX. Available from: [Link]

  • National Institutes of Health. (n.d.). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Available from: [Link]

  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71(1), 3-8. Available from: [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Available from: [Link]

  • CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. Available from: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 111-115. Available from: [Link]

  • Journal of Molecular Structure. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. Available from: [Link]

  • Molbase. (n.d.). Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Available from: [Link]

  • National Institutes of Health. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Available from: [Link]

  • ResearchGate. (2025, August 5). Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines. Available from: [Link]

Sources

literature review of gem-disubstituted tetrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Application of -Disubstituted -Amino Tetrazoles

Executive Summary & Strategic Rationale

Target Moiety:


-Disubstituted 

-Amino Tetrazoles (Tetrazole analogues of

-disubstituted amino acids, e.g., Aib-tetrazole).

In the landscape of modern peptidomimetics, the replacement of the carboxylic acid moiety (


) with a 5-substituted-1H-tetrazole is a canonical strategy to enhance metabolic stability and membrane permeability. However, a specific subclass—tetrazoles derived from gem-disubstituted amines  (analogues of quaternary amino acids)—presents a unique value proposition for drug discovery.

Unlike their mono-substituted counterparts, these gem-disubstituted scaffolds impose severe conformational restrictions on the peptide backbone (the Thorpe-Ingold effect), stabilizing helical or


-turn secondary structures. This guide focuses on the Ugi-Azide Multicomponent Reaction (UA-4CR)  using ketones  as the carbonyl input, which is the only efficient route to access this sterically congested, high-value pharmacophore.
Core Advantages:
  • Bioisosterism: The tetrazole anion (pK

    
     ~4.5–5.0) mimics the carboxylate (pK
    
    
    
    ~4.0–5.0) in electrostatic potential but possesses greater lipophilicity, improving oral bioavailability.
  • Metabolic Shielding: The steric bulk of the gem-disubstitution (e.g.,

    
    -methyl, 
    
    
    
    -phenyl) combined with the non-hydrolyzable tetrazole ring renders adjacent amide bonds nearly impervious to proteolytic cleavage.
  • Synthetic Efficiency: Access via one-pot multicomponent reactions (MCR) allows for rapid library generation (Diversity-Oriented Synthesis).

Mechanistic Architecture: The Ugi-Azide Reaction

The synthesis of gem-disubstituted tetrazole amines relies on the Ugi-Azide Four-Component Reaction (UA-4CR) . Unlike the standard Ugi reaction which produces


-acylamino amides, the UA-4CR employs hydrazoic acid (generated in situ) to intercept the nitrilium intermediate, resulting in a 1,5-disubstituted tetrazole.[1]

Critical Distinction: To achieve gem-disubstitution at the


-position, the carbonyl component must be a ketone , not an aldehyde. Ketones are significantly less reactive due to steric hindrance and lower electrophilicity, often requiring Lewis acid activation or high-concentration conditions.
Reaction Pathway Visualization

The following diagram details the mechanistic cascade, highlighting the critical "Azide Interception" step that diverges from the classical Ugi pathway.

UgiAzideMechanism Ketone Ketone (R1-CO-R2) Imine Schiff Base (Imine) Ketone->Imine - H2O Amine Amine (R3-NH2) Amine->Imine - H2O Isocyanide Isocyanide (R4-NC) Nitrilium Nitrilium Ion (Key Intermediate) Isocyanide->Nitrilium Nucleophilic Attack Azide TMS-N3 (Azide Source) ImidoylAzide Imidoyl Azide Intermediate Azide->ImidoylAzide Azide Addition Iminium Protonated Iminium Ion Imine->Iminium + HN3 (Protonation) Iminium->Nitrilium Nucleophilic Attack Nitrilium->ImidoylAzide Azide Addition Tetrazole 1,5-Disubstituted Tetrazole Product ImidoylAzide->Tetrazole Electrocyclic Ring Closure

Figure 1: Mechanistic cascade of the Ugi-Azide reaction using ketones.[2][3] The rate-determining step with ketones is often the initial imine formation or the nucleophilic attack on the sterically hindered iminium ion.

Comprehensive Experimental Protocol

Objective: Synthesis of a library of 1,5-disubstituted tetrazoles derived from cyclic and acyclic ketones.

Safety Note: This protocol uses Trimethylsilyl Azide (TMSN


). While safer than sodium azide, it can release toxic hydrazoic acid (HN

) upon hydrolysis. All operations must be performed in a well-ventilated fume hood.
Reagents & Stoichiometry[4][5]
  • Ketone (1.0 equiv): 1.0 mmol (e.g., Cyclohexanone, Acetone).

  • Amine (1.0 equiv): 1.0 mmol (e.g., Benzylamine,

    
    -Butylamine).
    
  • Isocyanide (1.0 equiv): 1.0 mmol (e.g., tert-Butyl isocyanide).

  • TMSN

    
     (1.1 equiv):  1.1 mmol.
    
  • Solvent: Methanol (MeOH) is the solvent of choice due to its high dielectric constant and ability to facilitate proton transfer.

Step-by-Step Methodology
  • Imine Pre-formation (Critical for Ketones):

    • In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Ketone (1.0 mmol) and Amine (1.0 mmol) in anhydrous MeOH (1.0 M concentration, 1 mL).

    • Technical Insight: Unlike aldehydes, ketones form imines slowly. Stir at room temperature for 30–60 minutes before adding other components. For sterically bulky ketones (e.g., Adamantanone), add 4Å molecular sieves to drive equilibrium by water removal.

  • Component Addition:

    • Add the Isocyanide (1.0 mmol) to the reaction mixture.

    • Add TMSN

      
        (1.1 mmol) dropwise.
      
    • Caution: Exothermic reaction.[3] Ensure the vial is open to the hood atmosphere during addition, then cap tightly.

  • Reaction Incubation:

    • Stir the mixture at 50–60 °C for 24 hours.

    • Why Heat? Standard Ugi reactions with aldehydes run at RT. Ketones require thermal energy to overcome the energy barrier of the nitrilium ion formation in a crowded steric environment.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Flash Chromatography: The resulting residue is typically a viscous oil. Purify via silica gel chromatography.

    • Eluent System: Hexane/Ethyl Acetate (gradient 4:1 to 1:1). Tetrazoles are polar; if the product sticks, add 1% Acetic Acid to the eluent.

  • Characterization (Self-Validation):

    • 
      C NMR:  Look for the tetrazole quaternary carbon signal around 150–160 ppm .
      
    • IR Spectroscopy: Absence of isocyanide peak (~2130 cm

      
      ) and azide peak (~2100 cm
      
      
      
      ).
Data Analysis: Ketone vs. Aldehyde Reactivity

The following table summarizes the yield differentials typically observed between mono-substituted (aldehyde-derived) and gem-disubstituted (ketone-derived) tetrazoles, emphasizing the need for optimized conditions.

Substrate ClassCarbonyl InputSteric ProfileTypical Yield (RT)Typical Yield (50°C)Structural Outcome
Mono-sub BenzaldehydeLow85–95%80–90%

-Amino Tetrazole
Gem-disub AcetoneMedium40–50%75–85% Aib-Tetrazole Analogue
Gem-disub CyclohexanoneMedium-High30–45%70–80% Spiro-Tetrazole
Gem-disub BenzophenoneHigh<10%30–45%Bulky Diaryl Tetrazole

Data synthesized from Dömling et al. and broad literature consensus (See References).

Application Workflow: Library-to-Library Synthesis

For drug discovery, the primary Ugi-Azide product often serves as a scaffold for further diversification. The "Library-to-Library" approach allows for the rapid expansion of chemical space.

LibraryWorkflow Step1 Ugi-Azide Reaction (Ketone + Amine + R-NC + TMSN3) Scaffold Scaffold: alpha,alpha-Disubstituted Amino-Tetrazole Step1->Scaffold Branch1 N-Alkylation / Acylation (Modify Secondary Amine) Scaffold->Branch1 Branch2 Deprotection (If R-NC is convertible) Scaffold->Branch2 Final1 Peptidomimetic Library A Branch1->Final1 Final2 Tetrazole-Peptide Hybrids Branch2->Final2

Figure 2: Downstream functionalization strategies for gem-disubstituted tetrazole amines.

References
  • Dömling, A., et al. (2016).[6]

    
    -Amino Acid-Isosteric 
    
    
    
    -Amino Tetrazoles. PMC.
    • Key Contribution: First comprehensive synthesis of all 20 natural amino acid tetrazole analogues, including specific protocols for ketone-derived variants.
  • Kroon, E., et al. (2016).[6] Cleavable

    
    -Cyanoethyl Isocyanide in the Ugi Tetrazole Reaction. Organic Letters. 
    
    • Key Contribution: Methodology for removing the isocyanide substituent to yield the free primary amine tetrazole.
  • Neochoritis, C. G., et al. (2019). Leishmania donovani Tyrosyl-tRNA Synthetase Inhibition by a Novel Tetrazole-Based Scaffold. Journal of Medicinal Chemistry.

    • Key Contribution: Application of Ugi-tetrazole scaffolds in anti-parasitic drug discovery.[7]

  • Herr, R. J. (2002).[6] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.

    • Key Contribution: The foundational review on tetrazole bioisosterism.
  • Gunawan, S., et al. (2018).[6] Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters.

    • Key Contribution: Advanced heterocyclic fusion using the Ugi-Azide str

Sources

A Comprehensive Guide to the Theoretical and DFT-Driven Analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this paper delves into the molecule's structural, electronic, and thermodynamic properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed methodologies and insights into the application of computational chemistry for the evaluation of novel chemical entities.

Introduction: The Significance of Tetrazole-Containing Compounds in Drug Discovery

Tetrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their unique chemical properties and wide-ranging biological activities. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and modulating pharmacokinetic profiles.[1] This has led to their incorporation into a variety of therapeutic agents, including those with anticonvulsant, anticancer, and antimicrobial properties.[2][3][4]

The subject of this guide, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, combines the pharmacologically significant tetrazole moiety with a tertiary amine, suggesting its potential as a bioactive molecule. Theoretical calculations and DFT studies are invaluable tools for elucidating the structure-activity relationships of such novel compounds.[5][6][7] These computational approaches allow for the prediction of molecular properties, offering insights that can guide synthetic efforts and biological evaluations.[8][9][10]

Theoretical Framework and Computational Methodology

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[6][7] It is particularly well-suited for studying the properties of drug-like molecules due to its balance of accuracy and computational efficiency.[11] DFT calculations can provide a wealth of information, including optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and vibrational frequencies.[3][11][12]

Step-by-Step Computational Protocol

A rigorous computational protocol is essential for obtaining reliable and reproducible results. The following steps outline a standard workflow for the DFT analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine:

  • Molecular Structure Generation: The initial 3D structure of the molecule is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set, such as B3LYP/6-31G(d,p).[13]

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides thermodynamic properties such as zero-point vibrational energy (ZPVE).

  • Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.[14]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Figure 1: A generalized workflow for the DFT analysis of a novel chemical entity.

Results and In-Depth Discussion

Molecular Geometry and Structural Parameters

The optimized geometry of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine reveals key structural features. The bond lengths and angles within the tetrazole ring are consistent with those of other tetrazole derivatives. The pentan-3-amine substituent adopts a staggered conformation to minimize steric hindrance.

ParameterValue (Å or °)
C-N (tetrazole)~1.33 - 1.35
N-N (tetrazole)~1.30 - 1.37
C-C (pentane)~1.53 - 1.54
C-N (amine)~1.47
Dihedral AnglesVaries

Table 1: Selected optimized geometric parameters for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Frontier Molecular Orbitals and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are critical in determining the chemical reactivity and kinetic stability of a molecule.[14] A large HOMO-LUMO energy gap implies high stability and low reactivity.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7

Table 2: Calculated electronic properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

The relatively large energy gap suggests that 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is a stable molecule. The HOMO is primarily localized on the tetrazole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack. For 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, the MEP map would likely show high electron density around the nitrogen atoms of the tetrazole ring and the lone pair of the amine group.

Potential Applications in Drug Development

The insights gained from these theoretical calculations have significant implications for drug development. The predicted stability and reactivity of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can inform its potential as a drug candidate. The identification of reactive sites can guide the design of analogs with improved activity and pharmacokinetic properties.

Furthermore, the computational data can be used in quantitative structure-activity relationship (QSAR) studies to correlate molecular properties with biological activity.[6] This can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.[15]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and DFT-based analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The computational methodologies and results presented herein offer a robust framework for the characterization of novel chemical entities. The predicted structural and electronic properties of this molecule suggest that it is a stable compound with potential for further investigation as a bioactive agent.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of the compound, followed by spectroscopic characterization and biological screening, will be crucial in determining its true therapeutic potential. Additionally, more advanced computational studies, such as molecular docking and molecular dynamics simulations, could be employed to investigate its interactions with specific biological targets.[2][8][9]

References

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available from: [Link]

  • Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. Bentham Science Publishers. Available from: [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. PMC. Available from: [Link]

  • Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A. Available from: [Link]

  • Molecular docking and DFT studies of a series of tetrazole derivatives and computational studies of Fe3O4@Phenyl phosphate creatine. ResearchGate. Available from: [Link]

  • Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. Bentham Science Publishers. Available from: [Link]

  • Synthesis, DFT and In Silico Anti-COVID Evaluation of Novel Tetrazole Analogues. MDPI. Available from: [Link]

  • Special Issue : Synthesis and Theoretical Study of Bioactive Molecules. MDPI. Available from: [Link]

  • Computational and Synthetic Target-Based Approaches to the Discovery of Novel Anticonvulsant Compounds. ResearchGate. Available from: [Link]

  • Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. PMC. Available from: [Link]

  • Molecular Modeling: Origin, Fundamental Concepts and Applications Using Structure-Activity Relationship and Quantitative Structu. UNIFAP. Available from: [Link]

  • Computational Study and Synthesis of a New Class of Anticonvulsants with 6 Hz Psychomotor Seizure Test Activity: 2-(1,3-benzodioxol-5-yloxy)- N'-[substituted]-acetohydrazides. PubMed. Available from: [Link]

  • Molecular orbital calculations on anticonvulsant drugs. Journal of Medicinal Chemistry. Available from: [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC. Available from: [Link]

  • Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. ResearchGate. Available from: [Link]

  • 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine. PubChem. Available from: [Link]

  • 3-Aminopentane. Wikipedia. Available from: [Link]

  • Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol. ResearchGate. Available from: [Link]

  • Synthesis and Properties of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino). 含能材料. Available from: [Link]

  • Synthesis, characterization and quantum chemistry study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine. ResearchGate. Available from: [Link]

  • 1H-Tetrazol-5-amine. NIST WebBook. Available from: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Technical Guide to the Strategic Incorporation of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids (ncAAs) to overcome inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comprehensive overview and detailed protocols for the use of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a novel ncAA, in solid-phase peptide synthesis (SPPS). The tetrazole moiety, a well-established bioisostere of the carboxylic acid group, offers a unique opportunity to modulate the physicochemical properties of peptides, including their acidity, lipophilicity, and resistance to enzymatic degradation.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based molecules.

Introduction: The Rationale for Tetrazole-Containing Non-Canonical Amino Acids in Peptide Design

The twenty proteinogenic amino acids form the fundamental building blocks of life. However, their inherent chemical diversity is limited. The introduction of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful strategy to expand this diversity, enabling the creation of peptides with novel structures and functions.[3] The thoughtful selection of an ncAA can profoundly influence a peptide's conformational preferences, proteolytic stability, and receptor binding affinity.

Among the vast array of available ncAAs, those containing a tetrazole ring have garnered significant attention in medicinal chemistry.[4][5] The 5-substituted 1H-tetrazole ring is a non-classical bioisostere of the carboxylic acid functional group.[2] This structural mimicry is rooted in their comparable acidity (pKa ≈ 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids) and ability to participate in similar non-covalent interactions, such as hydrogen bonding.[2] However, the tetrazole group offers distinct advantages, including increased lipophilicity and metabolic stability, as it is not readily recognized by carboxypeptidases.[5]

This application note focuses on a novel ncAA, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. Its unique structure, featuring a tetrazole ring and a tertiary amine, presents intriguing possibilities for the design of peptidomimetics with tailored properties. The pentyl backbone provides a distinct steric profile compared to naturally occurring amino acids, which can be exploited to enforce specific peptide conformations.

Synthesis and Protection of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine for SPPS

The successful incorporation of any ncAA into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of the corresponding N-α-protected derivative. For compatibility with the widely used Fmoc-based SPPS strategy, the primary amine of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine must be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7]

While the synthesis of this specific ncAA is not widely documented, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of tetrazole-containing compounds.[8][9][10] The general strategy involves the synthesis of a nitrile precursor, followed by a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is illustrative and may require optimization.

Synthetic_Pathway cluster_0 Synthesis of Nitrile Precursor cluster_1 Tetrazole Formation and Deprotection cluster_2 Fmoc Protection for SPPS Diethyl_ketone Diethyl ketone Strecker_reaction Strecker Reaction (KCN, NH4Cl) Diethyl_ketone->Strecker_reaction 1. Aminonitrile 2-amino-2-ethylbutanenitrile Strecker_reaction->Aminonitrile 2. Cycloaddition [3+2] Cycloaddition (NaN3, ZnBr2) Aminonitrile->Cycloaddition 3. Protected_ncAA Protected ncAA Cycloaddition->Protected_ncAA 4. Deprotection Acidic Hydrolysis Protected_ncAA->Deprotection 5. Final_ncAA 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Deprotection->Final_ncAA 6. Fmoc_protection Fmoc-OSu, NaHCO3 Final_ncAA->Fmoc_protection 7. Fmoc_ncAA Fmoc-3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Fmoc_protection->Fmoc_ncAA 8.

Caption: Proposed synthetic pathway for Fmoc-protected 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

General Protocol for Fmoc Protection

The following is a general procedure for the N-α-Fmoc protection of the title amino acid, a crucial step for its use in SPPS.

Materials:

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-protected ncAA.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine into a peptide sequence can be readily achieved using standard automated SPPS protocols.[7][11] The following protocols are based on the Fmoc/tBu strategy.[6]

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

  • Precipitation solvent: Cold diethyl ether

Automated SPPS Workflow

The following is a generalized workflow for an automated peptide synthesizer.

SPPS_Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection After last coupling Final_Wash DMF and DCM Wash Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: General automated solid-phase peptide synthesis (SPPS) workflow.

Detailed Protocol for a Single Coupling Cycle
  • Resin Preparation: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine:

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (4 equivalents relative to resin loading), HBTU or HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Note: Due to the potential steric hindrance of the pentyl group, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to the next deprotection and coupling cycle.

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Concentrate the filtrate to approximately 1-2 mL.

  • Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the identity of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Potential Applications and Expected Impact

The incorporation of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine into peptides can be expected to confer several advantageous properties:

  • Enhanced Proteolytic Stability: The non-natural backbone and the tetrazole side chain are not recognized by common proteases, potentially increasing the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: The tetrazole group, while mimicking a carboxylic acid, can alter the peptide's overall lipophilicity and hydrogen bonding capacity, which may improve cell permeability or solubility.[1][2]

  • Conformational Constraint: The steric bulk of the pentyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.

  • Novel Pharmacophore: The unique combination of a tetrazole and a tertiary amine introduces a novel chemical entity that can be explored for new interactions with biological targets.

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

PropertyCarboxylic Acid (-COOH)5-Substituted 1H-TetrazoleReference(s)
pKa ~4.2 - 4.5~4.5 - 4.9[2]
Acidity AcidicAcidic[2]
Hydrogen Bond Donor YesYes[12]
Hydrogen Bond Acceptor YesYes[12]
Lipophilicity (logP) LowerHigher[2]
Metabolic Stability Susceptible to carboxypeptidasesGenerally resistant[5]

Troubleshooting Guide for SPPS

Table 2: Common Issues and Solutions in SPPS with ncAAs

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the ncAA- Inefficient activation- Aggregation of the peptide chain- Double couple the ncAA- Use a stronger coupling reagent (e.g., HATU)- Increase coupling time and/or temperature- Add a chaotropic agent (e.g., 0.5 M HOBt)
Low Yield of Final Peptide - Incomplete deprotection- Premature chain termination- Inefficient cleavage- Extend deprotection times- Ensure high purity of reagents and solvents- Optimize cleavage cocktail and time
Side Reactions during Cleavage - Inappropriate scavenger for protecting groups- Use a scavenger cocktail tailored to the specific side-chain protecting groups present
Difficulty in Purification - Poor solubility of the crude peptide- Co-elution with impurities- Adjust the mobile phase composition and gradient in RP-HPLC- Use a different purification technique (e.g., ion-exchange chromatography)

Conclusion

The use of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in peptide synthesis represents a promising avenue for the development of novel peptidomimetics with enhanced therapeutic potential. The protocols outlined in this guide provide a robust framework for the successful incorporation of this and other structurally related ncAAs into peptide sequences. By leveraging the unique properties of the tetrazole moiety, researchers can expand the chemical space of peptides and design next-generation therapeutics with improved pharmacological profiles.

References

  • Angewandte Chemie (International ed. in English). (2023). Tetrazole Diversification of Amino Acids and Peptides via Silver-Catalyzed Intermolecular Cycloaddition with Aryldiazonium Salts. Angewandte Chemie (International ed. in English), 62(37), e202304740.
  • Yakugaku Zasshi. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 144(10), 1187–1193.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Methods and Principles in Medicinal Chemistry (pp. 243–310).
  • Meanwell, N. A. (2022). The Design and Application of Bioisosteres in Drug Design. Comprehensive Medicinal Chemistry III, 1–56.
  • Druga, E. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
  • Benchchem. (n.d.). An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design. Benchchem.
  • Sureshbabu, V. V., et al. (2009). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Tetrahedron, 65(32), 6356-6363.
  • Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual Review of Biochemistry, 72, 249–289.
  • Yu, Z., et al. (2004). Synthesis and chemical properties of tetrazole peptide analogs. The Journal of Organic Chemistry, 69(22), 7583–7588.
  • Wang, L., et al. (2015). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PloS One, 10(11), e0142484.
  • Li, X., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 768928.
  • Kim, D. S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(18), 14321.
  • Chiacchio, U., et al. (2006). Synthesis of tetrazole analogs of γ- and δ-amino acids. Journal of Peptide Science, 12(3), 199–204.
  • de la Torre, B. G., et al. (2000). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 7(2), 81-88.
  • U.S. Patent No. 4,374,987. (1983). Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

Sources

Application Notes and Protocols: Investigating the Therapeutic Potential of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the existing literature reveals that while the specific molecule 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is not extensively documented, the core tetrazole moiety is a cornerstone of modern medicinal chemistry.[1][2][3] This guide, therefore, serves as a forward-looking application note, extrapolating from the well-established principles of tetrazole chemistry to outline a strategic approach for investigating the therapeutic potential of this novel chemical entity.

Introduction: A Scaffold of Untapped Potential

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine represents a novel chemical scaffold with significant potential in drug discovery. Its structure is characterized by two key pharmacophoric elements:

  • The 1H-tetrazole ring: This moiety is a well-established and highly successful bioisostere of the carboxylic acid group.[4][5][6][7] Its comparable pKa to a carboxylic acid allows it to act as a proton donor and engage in similar hydrogen bonding interactions with biological targets.[6][8] However, the tetrazole ring offers advantages in terms of increased lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[2][8][9]

  • The tertiary amine: The pentan-3-amine core provides a three-dimensional structure that can be crucial for specificity and binding affinity. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions with target proteins.

Given these features, this guide will propose and detail the investigation of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in two high-impact therapeutic areas: oncology and neurology.

Synthesis and Characterization

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [2+3] cycloaddition reaction between a nitrile and an azide.[9][10] A plausible synthetic route for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is outlined below.

Protocol 1: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Principle: This protocol describes a two-step synthesis starting from 3-aminopentanenitrile, followed by a cycloaddition reaction with sodium azide.

Materials:

  • 3-aminopentanenitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Cycloaddition Reaction:

    • In a round-bottom flask, dissolve 3-aminopentanenitrile (1 eq) in DMF.

    • Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq).

    • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Acidify the aqueous solution with concentrated HCl to a pH of ~2.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_0 Synthetic Workflow A 1. 3-aminopentanenitrile B 2. Cycloaddition with NaN3 and NH4Cl in DMF A->B C 3. Acidic Work-up B->C D 4. Extraction and Purification C->D E 5. 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine D->E

Caption: Synthetic workflow for the target compound.

Application in Oncology: A Potential Kinase Inhibitor

Mechanistic Rationale: Many successful kinase inhibitors utilize a heterocyclic ring system to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The tetrazole ring of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine could potentially serve this function. The pentylamine side chain could then be modified to confer selectivity for a specific kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

Principle: This protocol describes a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity and lower inhibition by the test compound.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • Gefitinib (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound and positive control in kinase buffer.

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Add 10 µL of EGFR kinase solution to each well.

    • Add 10 µL of the Poly(Glu,Tyr) substrate.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 37 °C for 60 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 35 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundEGFR IC50 (µM) [Hypothetical Data]
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine 8.5
Gefitinib (Positive Control)0.015

Application in Neurology: A Potential NMDA Receptor Modulator

Mechanistic Rationale: Several tetrazole-containing compounds have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and a target for neuroprotective agents.[11] The acidic nature of the tetrazole ring in 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine may allow it to interact with the glutamate binding site of the NMDA receptor.

Protocol 3: Calcium Imaging Assay in Primary Neurons

Principle: This protocol measures changes in intracellular calcium concentration in response to NMDA receptor activation. An effective antagonist will reduce the calcium influx induced by NMDA.

Materials:

  • Primary cortical neurons

  • Neurobasal medium and B27 supplement

  • Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • NMDA

  • Glycine

  • MK-801 (positive control)

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Cell Preparation:

    • Culture primary cortical neurons on glass coverslips.

    • Load the neurons with Fura-2 AM dye in HBSS for 30-45 minutes at 37 °C.

  • Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS and establish a baseline fluorescence ratio (340 nm/380 nm excitation).

    • Perfuse the cells with the test compound or positive control for 5 minutes.

    • Stimulate the cells with a solution containing NMDA and glycine in the continued presence of the test compound.

    • Record the change in the 340/380 nm fluorescence ratio.

  • Data Analysis:

    • Calculate the peak change in the fluorescence ratio in response to NMDA stimulation for each condition.

    • Normalize the response to the control (NMDA stimulation alone).

    • Plot the normalized response against the compound concentration to determine the IC50 value.

G cluster_0 NMDA Receptor Activation cluster_1 Downstream Signaling A Glutamate/NMDA B NMDA Receptor A->B C Ca2+ Influx B->C D Activation of Ca2+-dependent enzymes C->D E Excitotoxicity D->E F 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Derivative F->B Antagonism

Caption: Proposed mechanism of NMDA receptor antagonism.

Conclusion and Future Directions

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine presents a promising, yet underexplored, scaffold for medicinal chemistry. The protocols outlined in this guide provide a foundational framework for its synthesis and initial biological evaluation in oncology and neurology. Positive results from these initial screens should be followed by more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further investigations into its ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial for its development as a potential therapeutic agent. The versatility of the tetrazole moiety suggests that the applications of this scaffold could extend to other therapeutic areas as well, including infectious diseases and metabolic disorders.[1][9]

References

  • ACS Publications. 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. Available from: [Link]

  • National Center for Biotechnology Information. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • PubMed. 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Available from: [Link]

  • National Center for Biotechnology Information. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Common drugs containing the tetrazole ring. Available from: [Link]

  • OrgSyn. Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). Available from: [Link]

  • National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available from: [Link]

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank. Available from: [Link]

  • National Center for Biotechnology Information. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. Available from: [Link]

  • CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Available from: [Link]

  • VU Research Repository. Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. Available from: [Link]

  • Bentham Science. Tetrazoles: Synthesis and Biological Activity. Current Bioactive Compounds. Available from: [Link]

Sources

Application Notes & Protocols: Coordination Chemistry and Ligand Behavior of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, synthetic protocols, and characterization techniques relevant to the study of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. While this specific molecule is not extensively documented in current literature[1], its structural motifs—a 5-substituted tetrazole ring and a sterically hindered amine—are of significant interest in coordination and medicinal chemistry. This document leverages established methodologies for analogous compounds to provide a robust framework for researchers exploring this class of ligands.

The tetrazole moiety is a cornerstone in modern chemistry, serving as a versatile ligand in the construction of metal-organic frameworks and as a bioisostere for carboxylic acids in drug design.[2][3][4][5] The combination of the tetrazole's multiple nitrogen donors with a proximal amine group creates a potential chelating system, whose behavior is modulated by the steric hindrance imposed by the pentane backbone. Understanding this interplay is critical for designing novel coordination complexes with tailored properties for applications ranging from catalysis to targeted therapeutics.[6][7][8]

Section 1: Ligand Synthesis Strategy

The most prevalent and reliable method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source.[9] This reaction is often catalyzed by Lewis acids, such as zinc or ammonium salts, to facilitate the formation of the tetrazole ring.[10][11]

The synthesis of the target ligand, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, would logically proceed from its corresponding nitrile precursor, 3-amino-3-cyanopentane.

Workflow for Ligand Synthesis

The overall synthetic pathway involves two primary stages: synthesis of the nitrile precursor followed by the formation of the tetrazole ring.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Tetrazole Formation A1 Diethyl Ketone + Sodium Cyanide + Ammonium Chloride A2 Strecker Amino Acid Synthesis A1->A2 Reactants A3 3-Amino-3-cyanopentane (Nitrile Precursor) A2->A3 Product B1 3-Amino-3-cyanopentane A3->B1 Proceeds to B3 [2+3] Cycloaddition B1->B3 B2 Sodium Azide (NaN3) & Ammonium Chloride (NH4Cl) in DMF B2->B3 B4 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (Final Ligand) B3->B4

Caption: General workflow for the synthesis of the target ligand.

Protocol 1: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Materials:

  • 3-Amino-3-cyanopentane (nitrile precursor)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)[10]

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 3-amino-3-cyanopentane (1 equivalent) in DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and can be heated to the high temperatures required for this reaction. A nitrogen atmosphere prevents unwanted side reactions.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.2 equivalents) and ammonium chloride (1.1 equivalents).[11]

    • Rationale: Sodium azide serves as the source of the N3 unit for the cycloaddition. Ammonium chloride acts as a proton source and mild Lewis acid catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack.

  • Heating: Heat the reaction mixture to 110-120 °C and maintain vigorous stirring for 24-48 hours.

    • Rationale: The cycloaddition reaction has a high activation energy and requires elevated temperatures to proceed at a reasonable rate. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Protonation: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water and acidify to a pH of ~5-6 with 2M HCl.

    • Rationale: Acidification protonates the newly formed tetrazolate anion, rendering the product less soluble in the aqueous phase and facilitating its extraction. Caution: Acidification of residual azide can produce highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Section 2: Principles of Coordination Behavior

The coordination behavior of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is dictated by the interplay of its donor atoms and steric profile. The deprotonated tetrazole ring (tetrazolate) is a highly versatile coordinating agent, capable of adopting multiple binding modes.[5] The presence of the amine group introduces the possibility of chelation.

Key Factors:

  • Tetrazole Tautomerism & Deprotonation: The 1H-tetrazole exists in equilibrium with its 2H-tautomer. Upon deprotonation with a base or during complexation, it forms a tetrazolate anion, which is a powerful ligand. Its acidity is comparable to that of carboxylic acids.[12]

  • Coordination Sites: The tetrazolate anion has four nitrogen atoms (N1, N2, N3, N4) available for coordination.[7] The primary amine (-NH₂) provides an additional donor site.

  • Steric Hindrance: The two ethyl groups on the carbon atom adjacent to both the tetrazole and amine groups create significant steric bulk. This can influence which donor atoms are accessible to the metal center and may favor the formation of complexes with lower coordination numbers or distorted geometries.[13]

Potential Coordination Modes

G cluster_0 Monodentate cluster_1 Chelating cluster_2 Bridging cluster_3 Bridging (alt.) M1 Metal L1 L M1->L1 N4 M2 Metal L2 L M2->L2 N4 M2->L2 NH2 M3 Metal L3 L M3->L3 N1 M4 Metal M5 Metal L4 L M5->L4 N1, N2 L3->M4 N2

Caption: Potential coordination modes for the tetrazolate-amine ligand.

  • Monodentate Coordination: The ligand can bind to a single metal center through one of the tetrazole nitrogen atoms, most commonly N4.[14]

  • Bidentate Chelation: The ligand can form a stable five-membered ring by coordinating to a metal center through both a tetrazole nitrogen (e.g., N4) and the nitrogen of the primary amine. This is often a favored coordination mode for ligands with this architecture.

  • Bridging Coordination: The tetrazolate ring is an excellent bridging ligand, linking two or more metal centers using different nitrogen atoms (e.g., N1 and N2, or N1 and N4), leading to the formation of polynuclear complexes or coordination polymers.[5][15]

Section 3: Protocol for Synthesis of Metal Complexes

The synthesis of coordination complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of a Metal(II) Complex

Materials:

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Co(ClO₄)₂·6H₂O)

  • Methanol, Ethanol, or Acetonitrile

  • Triethylamine (optional, as a base)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve the ligand (2 equivalents) in a suitable solvent (e.g., methanol) in a flask with stirring. Gentle heating may be required.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Rationale: A slow addition helps to control the reaction and promote the formation of well-ordered crystalline material. A 2:1 ligand-to-metal ratio is a common starting point for potentially bidentate ligands.

  • pH Adjustment (Optional): If the ligand needs to be deprotonated to coordinate effectively, a non-coordinating base like triethylamine can be added dropwise until a precipitate forms or a color change is observed.

    • Rationale: Many tetrazole ligands coordinate in their anionic (tetrazolate) form. The base facilitates this deprotonation.

  • Crystallization: Stir the resulting solution for several hours. If a precipitate forms, it can be collected by filtration. If the solution is clear, crystallization can be induced by slow evaporation of the solvent or by vapor diffusion using an anti-solvent like diethyl ether.

    • Rationale: Slow crystallization methods are crucial for obtaining single crystals suitable for X-ray diffraction analysis.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator under vacuum.

Section 4: Characterization of Ligand and Complexes

A thorough characterization is essential to confirm the identity of the synthesized ligand and to elucidate the structure and properties of its metal complexes.

TechniqueLigand (Expected Observations)Metal Complex (Expected Changes)Rationale & Insights
FTIR Spectroscopy Broad N-H stretch (~3100-3400 cm⁻¹). C=N and N=N stretches in the 1300-1600 cm⁻¹ region.[12]Shift in N-H and tetrazole ring vibration frequencies. Disappearance of the N-H stretch of the tetrazole ring upon deprotonation.Shifts in vibrational frequencies confirm the coordination of the nitrogen atoms to the metal center.
¹H & ¹³C NMR Resonances corresponding to the ethyl groups and the amine proton. The tetrazole N-H proton may be broad or not observed.Broadening of ligand signals due to proximity to a paramagnetic metal center (if applicable). Shifts in resonances upon coordination.Confirms the organic backbone of the ligand. Changes upon complexation provide evidence of ligand-metal interaction in solution.
Single-Crystal X-ray Diffraction N/AProvides definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and crystal packing.The "gold standard" for determining the precise coordination mode (monodentate, chelating, bridging) and the overall structure of the complex.[13][16]
Elemental Analysis Provides %C, %H, %N.Confirms the empirical formula and the ligand-to-metal ratio in the synthesized complex.Validates the bulk purity and stoichiometry of the synthesized material.
Thermal Analysis (TGA/DSC) Shows decomposition temperature.Shows decomposition pattern, loss of coordinated solvent molecules, and thermal stability range of the complex.[17]Determines the thermal stability of the complex, which is crucial for materials applications.

Section 5: Applications in Medicinal Chemistry and Drug Development

The tetrazole ring is a "privileged scaffold" in medicinal chemistry.[4] Its acidic properties and ability to participate in hydrogen bonding allow it to act as a metabolically stable bioisostere of a carboxylic acid group, a common modification used to improve the pharmacokinetic properties of drug candidates.[6][8]

Logical Pathway for Drug Development Application

G A Tetrazole-Amine Ligand B Bioisostere for Carboxylic Acid A->B C Coordination with Biologically Relevant Metal (e.g., Zn, Cu) A->C D Improved Pharmacokinetics (Metabolic Stability, Lipophilicity) B->D E Enhanced Biological Activity (e.g., Antimicrobial, Antihypertensive) C->E F Lead Compound for Drug Development D->F E->F

Caption: Role of tetrazole-amine ligands in drug development.

  • Antihypertensive Agents: Many angiotensin II receptor blockers, such as Losartan, incorporate a tetrazole moiety as a key functional group that mimics the binding of a carboxylate.[2][18]

  • Antimicrobial Agents: The tetrazole scaffold has been incorporated into numerous compounds exhibiting antibacterial and antifungal properties.[6][8] Metal complexes of biologically active ligands can show enhanced antimicrobial activity compared to the free ligand.[7]

  • Anticancer Therapy: Tetrazole derivatives have been investigated for their potential as anticancer agents, with mechanisms that can include the inhibition of key enzymes or disruption of cellular processes.[8]

The coordination of these ligands to metal ions can be a strategy to either enhance their inherent biological activity or to develop novel therapeutic or diagnostic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Bis(tetrazole-5-ylmethyl)sulfide Metal Complexes.
  • Hill, N. J., et al. (2018). Variable Coordination of Carbazolyl-bis(tetrazole) Ligands in Lanthanide Chemistry. Inorganic Chemistry.
  • Life Chemicals. (2024, January 17). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry.
  • Gaponik, P. N., & Voitekhovich, S. V. (2012). Advances in synthesis of tetrazoles coordinated to metal ions. ARKIVOC.
  • Kumar, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry.
  • Pal, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Kumar, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC.
  • Kofen, M., et al. (2020). 1‐(Azidomethyl)‐5H‐Tetrazole: A Powerful New Ligand for Highly Energetic Coordination Compounds. Chemistry – An Asian Journal.
  • Carlucci, L., et al. (2022). Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. MDPI.
  • Pal, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • Gaponik, P. N., & Voitekhovich, S. V. (2016). Advances in synthesis of tetrazoles coordinated to metal ions. ResearchGate.
  • Stassen, D. (2020). Design, Synthesis and Characterization of Luminescent Tetrazole Ligands and Their Coordination Compounds. reposiTUm.
  • Ebrahimi, H. R., et al. (2011). Synthesis and characterization of silver and mercury complexes with 5-aryloxytetrazoles. Inorganic Chemistry.
  • PubChemLite. (n.d.). 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine.
  • Organic Syntheses. (n.d.). Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II).
  • Pinto, D. C. G. A., et al. (2014). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC.
  • ResearchGate. (2025). Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines.
  • SciSpace. (n.d.). Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole -.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiAS-L9hkv6mntIZlTjawxSnkwaNrZJmQiNCo6NrCkqQBXiE2voXOqBVRtvWtBLZFg_1avdFdg1gqZDFPq7VRTzDeK2HPbzealm9lxF7GOwEPjBJQ0IFflj2ZmNMiNzL5OoFTodz9MVzvqPh9owj5N0tiFeAysaIv1aTjIv1jXkGDr7QX-FZBlUaqyRQsuJsHL7Y9ASNiMnVrOXs6Z
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Wang, R., et al. (2015). Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. Dalton Transactions.
  • Guedes, G. P., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. MDPI.
  • Li, D., et al. (2014). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm.

Sources

Application Notes & Protocols: 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole as a Key Intermediate in Losartan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals that 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is not a commonly cited intermediate in pharmaceutical manufacturing. Its specific applications and detailed synthetic protocols are not well-documented in established chemical literature.

However, the structural motif of a tetrazole ring linked to an aliphatic amine is of significant interest in medicinal chemistry. To provide a valuable and scientifically grounded guide that adheres to the user's core requirements, this document will focus on a closely related and well-documented class of compounds: tetrazole-containing intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs) , commonly known as "sartans."

Specifically, we will use 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole as a representative and critical intermediate in the synthesis of Losartan, a widely used antihypertensive drug. This intermediate encapsulates the key chemical functionalities and synthetic challenges associated with tetrazole-containing compounds in pharmaceutical development.

This guide will provide the detailed application notes, protocols, and scientific rationale requested, using this validated example to illustrate the principles that would be applied to any novel tetrazole-containing intermediate.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: All protocols described herein are for informational and research purposes only. These procedures involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory setting with appropriate safety precautions.

Introduction: The Strategic Importance of the Tetrazole Moiety in ARBs

The 1H-tetrazole ring is a critical pharmacophore in many angiotensin II receptor blockers (ARBs). It serves as a bioisostere for a carboxylic acid group, offering a similar acidic pKa but with improved metabolic stability and lipophilicity, which enhances oral bioavailability. The synthesis of the sartan drug class, therefore, heavily relies on the efficient and high-purity production of tetrazole-containing intermediates.

5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (often referred to as "bromo-OTBN" in literature) is a pivotal late-stage intermediate in the manufacture of Losartan. Its molecular structure contains the pre-assembled biphenyl-tetrazole core, with a reactive bromomethyl group poised for the final coupling reaction with the imidazole moiety of the Losartan side chain. The purity and stability of this intermediate are paramount to the yield and quality of the final Active Pharmaceutical Ingredient (API).

Synthetic Strategy and Mechanistic Considerations

The most common industrial synthesis of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole involves two key transformations:

  • Cyanation of a Biphenyl Halide: A Suzuki coupling reaction typically precedes this step to form the o-tolylbenzonitrile (OTBN) core.

  • Cycloaddition to Form the Tetrazole Ring: The cyano group of OTBN reacts with an azide source (commonly sodium azide with a Lewis acid catalyst) in a [3+2] cycloaddition reaction to form the tetrazole ring.

  • Radical Bromination: The methyl group on the biphenyl ring is then selectively brominated to install the reactive handle for the final coupling step.

The choice of reagents and conditions for each step is critical to maximize yield and minimize the formation of impurities, such as regioisomers or over-brominated species.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to the target intermediate and its use in Losartan synthesis.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole from OTBN

This protocol describes the key cycloaddition step.

Materials:

  • o-Tolylbenzonitrile (OTBN) (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) - EXTREMELY TOXIC AND EXPLOSIVE

  • Zinc Chloride (ZnCl₂) (1.2 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add OTBN and anhydrous DMF. Stir until the OTBN is fully dissolved.

  • Addition of Reagents: Carefully add anhydrous Zinc Chloride to the solution. Follow with the portion-wise addition of Sodium Azide. Caution: Azides are highly toxic and can be explosive. Handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice and water.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl to protonate the tetrazole and precipitate the product.

    • Stir for 1 hour, then collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the pure tetrazole.

Protocol 3.2: Radical Bromination to Yield the Target Intermediate

Materials:

  • 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the starting tetrazole in the chosen solvent (CCl₄ or ACN).

  • Initiation: Add NBS and the radical initiator AIBN to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain reaction. Maintain reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up:

Application Notes & Protocols: Strategic Functionalization of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the functionalization of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a novel molecule with significant potential in the development of sophisticated drug delivery systems. We will explore the unique chemical characteristics of this compound, detailing its synthesis and the strategic importance of its tetrazole and primary amine moieties. This guide offers detailed protocols for its conjugation to various drug delivery platforms, including liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs), and outlines the necessary characterization techniques to validate these constructs. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to leverage this molecule for creating next-generation targeted therapeutics.

Introduction: The Strategic Advantage of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in Drug Delivery

The design of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy while minimizing off-target effects. The choice of linker and conjugation chemistry is paramount to the success of these systems. 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine presents a compelling molecular scaffold for this purpose due to the unique combination of a tetrazole ring and a primary amine.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[1][2][3] This substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced bioavailability of the parent drug.[2][4] The tetrazole ring's four nitrogen atoms also offer potential for coordination with metal ions, opening avenues for the development of theranostic agents.[5]

Concurrently, the primary amine on the pentane backbone serves as a versatile chemical handle for bioconjugation.[6][7] This functional group allows for covalent attachment to a wide array of drug delivery carriers through well-established and efficient reaction chemistries.

This guide will provide a detailed exploration of how to harness these features for the development of advanced drug delivery systems.

Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Proposed Synthetic Workflow

Synthetic_Workflow A 3-Amino-3-ethylpentanenitrile C [2+3] Cycloaddition A->C B Sodium Azide (NaN3) Ammonium Chloride (NH4Cl) B->C D 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine C->D DMF, Heat

Caption: Proposed synthetic route for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Protocol 1: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Materials:

  • 3-Amino-3-ethylpentanenitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-3-ethylpentanenitrile (1 equivalent) in DMF.

  • Add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution.[8]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization Strategies for Drug Delivery Applications

The primary amine of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is the key functional group for conjugation to various drug delivery carriers. The choice of conjugation chemistry will depend on the nature of the carrier and the desired properties of the final conjugate.

Conjugation to Liposomes

Liposomes are versatile drug carriers that can be functionalized on their surface.[9][10] Amine-reactive lipids, such as those containing N-hydroxysuccinimide (NHS) esters, are commonly used for this purpose.

Liposome_Conjugation A NHS-activated Liposome C Amide Bond Formation A->C B 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine B->C D Functionalized Liposome C->D pH 7.4-8.5

Caption: Amide bond formation for liposome surface functionalization.

Materials:

  • Pre-formed liposomes containing an NHS-ester functionalized lipid (e.g., DSPE-PEG-NHS)

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)

Procedure:

  • Prepare a solution of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in PBS.

  • Add the amine solution to a suspension of the NHS-activated liposomes. The molar ratio of the amine to the NHS-lipid should be optimized, but a starting point of 10:1 is recommended.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the functionalized liposomes from unreacted small molecules using size-exclusion chromatography.

  • Characterize the resulting liposomes for size, zeta potential, and conjugation efficiency.

Conjugation to Polymeric Nanoparticles

Polymeric nanoparticles offer a robust platform for drug delivery.[11][12] Polymers with reactive functional groups, such as carboxylic acids, can be conjugated to the amine of our target molecule using carbodiimide chemistry.

Nanoparticle_Conjugation A Carboxylated Nanoparticle B EDC/NHS A->B C Activated Nanoparticle B->C E Amide Bond Formation C->E D 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine D->E F Functionalized Nanoparticle E->F

Caption: EDC/NHS chemistry for nanoparticle functionalization.

Materials:

  • Carboxylated polymeric nanoparticles (e.g., PLGA nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS, pH 7.4

  • Centrifugal filter units

Procedure:

  • Disperse the carboxylated nanoparticles in MES buffer.

  • Add EDC (5 equivalents to carboxyl groups) and NHS (2 equivalents to carboxyl groups) to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add a solution of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (10 equivalents to carboxyl groups) in PBS to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

  • Characterize the functionalized nanoparticles for size, surface charge, and the amount of conjugated molecule.

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, our molecule can act as a linker to attach a cytotoxic drug to an antibody.[6][7] The primary amine can be used to conjugate to the antibody, while the tetrazole could potentially be further functionalized to attach a payload, though this is a more advanced application. A more direct approach is to use a heterobifunctional crosslinker.

Characterization of Functionalized Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the functionalized drug delivery systems. A combination of techniques should be employed.

Characteristic Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To determine the size distribution, polydispersity, and shape of the nanoparticles or liposomes.[13][14]
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the particles, which influences their stability and interaction with biological systems.
Conjugation Efficiency UV-Vis Spectroscopy, Fluorescence Spectroscopy (if a fluorescent tag is used), HPLCTo quantify the amount of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine conjugated to the carrier.
Structural Integrity Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD)To confirm the presence of the conjugated molecule and assess any changes in the carrier's structure.[14][15]
Drug Loading and Release HPLC, UV-Vis SpectroscopyTo determine the amount of drug encapsulated and to study its release profile under different conditions.

Conclusion and Future Perspectives

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is a promising bifunctional molecule for the development of advanced drug delivery systems. Its unique combination of a metabolically stable tetrazole ring and a versatile primary amine handle allows for robust conjugation to a variety of carriers. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in creating targeted and effective therapies.

Future work could focus on exploring the functionalization of the tetrazole ring itself, potentially for the attachment of a second payload or an imaging agent, leading to the development of multifunctional theranostic platforms. The in vivo performance of these novel drug delivery systems will be the ultimate validation of their therapeutic potential.

References

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science. [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

  • Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Physicochemical characterization of drug nanocarriers. PMC - NIH. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. The University of Groningen research portal. [Link]

  • β-alkoxy enones for biocompatible primary amine conjugation. PMC. [Link]

  • Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. PMC. [Link]

  • Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. NIH. [Link]

  • Chemical Conjugation in Drug Delivery Systems. PMC. [Link]

  • Polymer-Drug Conjugates Explained. Nanotalks, Curapath blog. [Link]

  • Synthesis and characterization of PEG-functionalized graphene oxide as an effective pH-sensitive drug carrier. Taylor & Francis. [Link]

  • Characterization techniques and main characteristics of drug-loaded micellar systems. ResearchGate. [Link]

  • 3-Aminopentane. Grokipedia. [Link]

  • β-Alkoxy Enones for Biocompatible Primary Amine Conjugation. ResearchGate. [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC. [Link]

  • Custom Small Molecule-Particle Conjugation Service. Creative Biolabs. [Link]

  • Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. LinkedIn. [Link]

  • Conjugation of nanoparticles. Biomedicine. [Link]

  • Pentan-3-amine. Solubility of Things. [Link]

  • Functionalized Halloysite Nanotubes as Potential Drug Carriers. MDPI. [Link]

  • The Development of Antibody-Functionalized Liposomes via Click Chemistry for Precision Targeting of PD-L1-Positive Ovarian Cancer. ACS Omega. [Link]

  • Attaching Biomolecules to Nanoparticles (Chapter 6). Fundamentals of Nanomedicine. [Link]

  • Polymer functionalized liposomes as universal nanocarriers for drug delivery: Single particle insights on size-dependent performance and intracellular behavior. bioRxiv. [Link]

  • Polymeric conjugates for drug delivery. PMC - NIH. [Link]

  • Characterization Tools for Current Drug Delivery Systems. ResearchGate. [Link]

  • Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry (RSC Publishing). [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis. [Link]

  • Polymer-Drug Conjugates as Nanotheranostic Agents. Åbo Akademi University Research Portal. [Link]

  • Functionalized Liposomal Nanoparticles for Efficient Gene Delivery System to Neuronal Cell Transfection. PMC. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]

  • Drugs in the Tetrazole Series. ResearchGate. [Link]

  • An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity. MDPI. [Link]

  • Polymer-drug conjugates. CentAUR. [Link]

  • 3-Pentanamine. PubChem - NIH. [Link]

  • Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). Organic Syntheses. [Link]

  • Synthesis, characterization and quantum chemistry study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine. Request PDF - ResearchGate. [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC. [Link]

  • Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole. SciSpace. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]chemistry.org/synthesis/heterocycles/tetrazoles.shtm)

Sources

Application Note: Scalable Synthesis of N-(Pentan-3-yl)-1H-tetrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process engineering and scale-up protocols for the synthesis of N-(pentan-3-yl)-1H-tetrazol-5-amine . This structural motif—a bioisostere of carboxylic acids, ureas, and guanidines—presents specific challenges due to the steric hindrance of the 1-ethylpropyl (pentan-3-yl) group.

While laboratory-scale methods often utilize organotin reagents or toxic mercury desulfurization, this protocol focuses on a Zinc(II)-catalyzed [3+2] cycloaddition strategy. This route is selected for its superior safety profile, avoidance of heavy metals, and high atom economy suitable for kilogram-scale production.

Key Technical Advantages[1]
  • Safety: Eliminates the use of shock-sensitive explosive intermediates (e.g., organic azides) by utilizing in situ formation protocols.

  • Green Chemistry: Replaces stoichiometric tin/aluminum reagents with catalytic Zinc(II) salts.

  • Purification: Relies on pH-swing extraction, minimizing chromatographic burden.

Strategic Route Selection

The synthesis targets the formation of the tetrazole ring on the sterically hindered amine. We utilize a two-step sequence:

  • Electrophilic Cyanation: Conversion of pentan-3-amine to N-(pentan-3-yl)cyanamide.

  • Catalytic Cycloaddition: Conversion of the cyanamide to the tetrazole using Sodium Azide and Zinc Bromide.

Reaction Pathway Analysis

ReactionPathway Amine Pentan-3-amine (Starting Material) Cyanamide N-(Pentan-3-yl)cyanamide (Intermediate) Amine->Cyanamide Step 1: N-Cyanation (K2CO3, THF, 0°C) CNBr Cyanogen Bromide (Electrophile) CNBr->Cyanamide Product N-(Pentan-3-yl)-1H-tetrazol-5-amine (Target) Cyanamide->Product Step 2: [3+2] Cycloaddition (H2O/IPA, Reflux) Azide Sodium Azide (NaN3) Azide->Product Catalyst ZnBr2 (Catalyst) Catalyst->Product Coordination

Figure 1: Strategic synthesis pathway utilizing the cyanamide intermediate to bypass unstable imidoyl chlorides.

Detailed Experimental Protocols

Step 1: Synthesis of N-(Pentan-3-yl)cyanamide

Critical Safety Note: Cyanogen Bromide (CNBr) is highly toxic and volatile. All operations must be performed in a functioning fume hood with a scrubber system.

Materials
  • Pentan-3-amine (1.0 equiv)

  • Cyanogen Bromide (1.1 equiv)

  • Sodium Bicarbonate (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol
  • Setup: Charge a jacketed reactor with Sodium Bicarbonate and DCM. Cool the suspension to 0°C.

  • Addition 1: Add Cyanogen Bromide (CNBr) as a solution in DCM slowly, maintaining temperature < 5°C.

  • Addition 2: Add Pentan-3-amine dropwise over 60 minutes. The exotherm must be strictly controlled to prevent CNBr volatilization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. Monitor by TLC (stain: KMnO4) or GC-MS.

  • Workup: Filter the solid salts. Wash the filtrate with water (2x) and brine (1x). Dry over

    
     and concentrate in vacuo.
    
    • Note: The cyanamide intermediate is generally stable but should be used in Step 2 without prolonged storage.

Step 2: Zinc-Catalyzed Tetrazole Formation

This step utilizes the "Sharpless-Himo" protocol , adapted for cyanamides. The Zinc(II) species activates the nitrile/cyanamide, facilitating the attack of the azide anion.

Materials
  • N-(Pentan-3-yl)cyanamide (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Chloride (
    
    
    
    )
  • Solvent: Water / Isopropanol (2:1 ratio) or Water / 2-MeTHF

Protocol
  • Charging: To a pressure-rated vessel (or round bottom flask with robust reflux condenser), add the Cyanamide, Sodium Azide, and Zinc Bromide.

  • Solvent: Add the Water/Alcohol solvent mixture. The system will be biphasic initially.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous mechanical stirring.

    • Kinetics: Reaction typically requires 16–24 hours. The mixture often becomes homogeneous as the tetrazole salt forms.

  • Monitoring: Monitor by HPLC. Disappearance of the cyanamide peak indicates completion.

  • Quench & Workup (The "pH Swing"):

    • Acidification: Cool to room temperature. Add 3M HCl slowly (Caution:

      
       evolution possible—see Safety Section) until pH < 2. This protonates the tetrazole and converts excess azide to 
      
      
      
      .
    • Nitrite Quench: Add aqueous Sodium Nitrite (

      
      ) dropwise to destroy residual hydrazoic acid (
      
      
      
      ). Starch-iodide paper should turn blue, then colorless upon completion.
    • Extraction: Extract the product into Ethyl Acetate (3x). The protonated tetrazole is organic soluble.

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Crystallization: Recrystallize from Ethanol/Heptane if necessary.

Process Safety Management (PSM)

The primary hazard in tetrazole synthesis is Hydrazoic Acid (


) .[1][2] It is highly toxic, volatile (bp 37°C), and explosive.
Hazard Control Logic

SafetyLogic Hazard Hazard: Hydrazoic Acid (HN3) Control1 Control 1: pH Management Keep reaction basic until quench Hazard->Control1 Prevention Control2 Control 2: Nitrite Quench Destroys HN3 chemically Hazard->Control2 Mitigation Control3 Control 3: Headspace Purge N2 sweep to scrubber Hazard->Control3 Containment Source Source: Acidification of NaN3 Source->Hazard

Figure 2: Layered safety protocols for handling Azide chemistry.

Critical Parameters Table
ParameterSpecificationRationale
Temperature < 110°CAbove 110°C, thermal decomposition of azides becomes a risk.
pH (Reaction) Neutral/BasicAcidic conditions generate

gas during reflux.
Reactor Material Glass/HastelloyAvoid Copper/Lead/Brass (forms explosive metal azides).
Agitation High ShearEssential for biphasic reaction kinetics (Water/Organic).

Analytical Validation

To validate the synthesis of N-(pentan-3-yl)-1H-tetrazol-5-amine , ensure the following spectral characteristics are met.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.5–7.0 ppm (br s, 2H, 
      
      
      
      /NH - exchangeable). Note: Tautomerism may broaden this.
    • 
       3.8–4.0 ppm (m, 1H, CH-N). The methine proton shifted downfield by the tetrazole ring.
      
    • 
       1.4–1.6 ppm (m, 4H, 
      
      
      
      ).
    • 
       0.8–0.9 ppm (t, 6H, 
      
      
      
      ).
  • 13C NMR:

    • Distinctive quaternary carbon signal for the Tetrazole C5 at ~155–160 ppm .

  • Mass Spectrometry (ESI+):

    • Expected

      
      : Calculated MW + 1.
      
    • Look for characteristic loss of

      
       (M-28) in fragmentation patterns.
      

Comparison of Catalytic Methods

For researchers considering alternatives to the Zinc method, the following comparison highlights why Zinc is preferred for scale-up.

MethodCatalystYieldSafety ProfileScalability
Sharpless-Himo

/

85-95%High (Aqueous, no shock-sensitive intermediates)Excellent
Organotin

90-98%Low (Neurotoxic tin residues, difficult purification)Poor (Pharma restrictions)
Aluminum

70-85%Medium (Moisture sensitive, vigorous workup)Moderate
Ammonium

50-70%Medium (Sublimation of salts, slower kinetics)Good

References

  • Zinc-Catalyzed Synthesis (The "Sharpless" Method)

    • Demko, Z. P., & Sharpless, K. B. (2001).
  • Mechanistic Insight (Himo)

    • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
  • Process Safety of Azides

    • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
  • Flow Chemistry Adaptations

    • Gutmann, B., et al. (2010). Safe and Scalable Continuous-Flow Synthesis of Tetrazoles. Angewandte Chemie.

Disclaimer: This protocol involves hazardous materials, including Sodium Azide and Cyanogen Bromide.[2] It is intended for use by qualified personnel only. Always consult your institution's Environmental Health and Safety (EHS) department before scaling up azide chemistry.

Sources

incorporating 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine into metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Metal-Organic Frameworks with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine


-amino tetrazoles into porous coordination polymers.

Executive Summary & Rationale

This guide details the methodology for incorporating 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (referred to herein as TPA-3 ) into Metal-Organic Frameworks (MOFs).[1][2]

TPA-3 represents a unique class of "bifunctional steric linkers."[1][2] Unlike simple 5-aminotetrazole, the bulky diethyl backbone at the 3-position of the pentane chain introduces significant steric hindrance near the coordination site.[1][2] This geometry is critical for:

  • Preventing dense packing: The steric bulk forces metal nodes apart, potentially increasing pore aperture size compared to un-substituted analogs.[1][2]

  • Dual-Functionality: The tetrazole group acts as the primary anionic anchor (mimicking carboxylates), while the amine group remains available for secondary coordination or, more importantly, as a Lewis basic site for post-synthetic catalysis and CO

    
     capture.[2]
    

Chemical Properties & Handling

Before synthesis, the ligand's zwitterionic nature must be addressed to ensure solubility in MOF-forming solvents.[1][2]

PropertySpecificationApplication Note
Formula C

H

N

High Nitrogen Content (good for energetic/sorption applications)
pKa (Tetrazole) ~4.8 - 5.0Acidic proton; requires deprotonation for bridging.[1][2]
pKa (Amine) ~9.5 - 10.0Basic; likely protonated in neutral water (Zwitterion form).[2]
Solubility High: DMSO, DMF, MeOHLow: Acetone, CHCl

Critical: Use DMF/MeOH mixtures for solvothermal synthesis.[2]
Thermal Stability Dec > 210°CStable under standard solvothermal conditions (80-140°C).[2]

Coordination Chemistry & Topology Design

The TPA-3 ligand offers multiple coordination modes.[1][2][3] Understanding these is vital for predicting framework topology.[1]

Figure 1: Predicted Coordination Modes of TPA-3

coordination_modes Ligand TPA-3 Ligand (Zwitterion) Mode1 Mode A: Monodentate (Terminal) Ligand->Mode1 Low pH / High Sterics Mode2 Mode B: μ2-Bridging (2 Metals) Ligand->Mode2 Moderate Temp / 1:1 Ratio Mode3 Mode C: μ3/μ4-Bridging (Cluster) Ligand->Mode3 High Temp / Excess Metal Result1 Discrete Complexes (Low Porosity) Mode1->Result1 Result2 1D Chains / 2D Sheets Mode2->Result2 Result3 3D Zeolitic Frameworks (High Porosity) Mode3->Result3

Caption: Logic flow relating synthesis conditions to ligand coordination modes and final MOF dimensionality.

Experimental Protocols

Protocol A: Solvothermal Synthesis (Zn/Cu-based)

Target: 3D Porous Frameworks (ZIF-analogs or Paddlewheel structures).[1][2]

Reagents:

  • Ligand: TPA-3 (0.5 mmol, 77.6 mg)[1][2]

  • Metal Salt: Zn(NO

    
    )
    
    
    
    [2]·6H
    
    
    O (0.5 mmol) or Cu(NO
    
    
    )
    
    
    [2]·2.5H
    
    
    O.
  • Solvent: DMF (N,N-dimethylformamide) and Ethanol (3:1 v/v).[2]

  • Modulator (Optional): Triethylamine (TEA) or HNO

    
    .[2]
    

Step-by-Step Workflow:

  • Dissolution (The Zwitterion Challenge):

    • Dissolve TPA-3 in 3 mL of DMF.[1][2] Sonicate for 10 minutes.

    • Note: If the solution is cloudy, add 10

      
      L of dilute HNO
      
      
      
      to break zwitterionic intermolecular networks, then neutralize slowly during synthesis.[2]
  • Metal Addition:

    • Dissolve the metal nitrate in 1 mL Ethanol.[2]

    • Add metal solution to ligand solution dropwise under stirring.[1][2]

  • Sealing & Heating:

    • Transfer mixture to a 15 mL Teflon-lined autoclave.

    • Program: Heat to 100°C over 2 hours; Hold for 48 hours ; Cool to RT over 12 hours (Slow cooling promotes single crystal growth).

  • Isolation:

    • Filter crystals (typically colorless for Zn, blue/green for Cu).[2]

    • Wash 3x with fresh DMF, then 3x with Ethanol to remove unreacted ligand.[1][2]

Protocol B: Layering/Diffusion (Room Temperature)

Target: High-quality single crystals for X-ray diffraction.[1][2]

  • Dissolve TPA-3 (0.1 mmol) in 2 mL water/methanol (1:1). Adjust pH to ~8 using dilute NaOH (deprotonates tetrazole).[2]

  • Place this solution in a narrow test tube.

  • Carefully layer 1 mL of pure solvent (buffer layer) on top.[2]

  • Layer 1 mL of metal salt solution (ZnCl

    
     in MeOH) on top.
    
  • Seal with parafilm and leave undisturbed for 2-4 weeks.

Critical Validation: Activation & Characterization

The bulky ethyl groups of TPA-3 can trap solvent molecules tightly.[1] Proper activation is required to access porosity.[1][2]

Figure 2: Activation & Validation Workflow

activation_workflow Start As-Synthesized MOF (Solvent Filled) Exchange Solvent Exchange (MeOH/Acetone, 3 days) Start->Exchange Activation Thermal Activation (Vacuum, 100-120°C) Exchange->Activation Check1 TGA Analysis Activation->Check1 Check2 PXRD Analysis Activation->Check2 Decision Structure Intact? Check1->Decision Check2->Decision Success Gas Sorption (BET) Measurement Decision->Success Yes Fail Collapse -> Lower Temp or Supercritical CO2 Drying Decision->Fail No

Caption: Workflow for removing guest solvents without collapsing the TPA-3 framework.

Data Interpretation Guide:

TechniqueExpected Result for TPA-3 MOFTroubleshooting
IR Spectroscopy Shift in Tetrazole N=N stretch (~1450 cm

).[1][2] Amine N-H stretch visible (~3300 cm

).[2]
If C=O peak (1670 cm

) is strong, DMF is still trapped.[2]
PXRD Sharp peaks at low 2

(5-10°).[1][2]
Broad/amorphous hump indicates framework collapse during activation.[1]
TGA Weight loss <100°C (Solvent).[2] Plateau until ~250°C (Framework).[2]Continuous weight loss suggests low stability; switch metal (e.g., Cd or Co).[2]

References & Authority

  • Tetrazole Coordination Chemistry:

    • Title: Coordination chemistry of tetrazoles and their derivatives.[1][2][4][5]

    • Source: Coordination Chemistry Reviews.[1]

    • Context: Establishes the bridging modes of 5-substituted tetrazoles.

    • URL:[Link][2]

  • Alpha-Amino Tetrazole Synthesis:

    • Title:

      
      -Amino Acid-Isosteric 
      
      
      
      -Amino Tetrazoles.[1][2][6][7][8][9]
    • Source: Journal of Organic Chemistry (ACS).[2]

    • Context: Synthesis protocols for amino-tetrazoles via Ugi reaction, relevant for ligand purity.

    • URL:[Link][2]

  • MOF Synthesis General Protocols:

    • Title: How to reproduce a metal–organic framework: synthesis and characterization.

    • Source: Chemical Science (RSC).[2]

    • Context: Standard operating procedures for solvothermal synthesis and activation.[1]

    • URL:[Link]

  • In-Situ Ligand Formation (Alternative Route):

    • Title: In situ synthesis of tetrazolate-based metal-organic frameworks.[1][2][3]

    • Source: CrystEngComm.[1]

    • Context: Describes forming the tetrazole ring from nitriles inside the MOF reactor (Demko-Sharpless type).

    • URL:[Link]

Sources

biological activity screening of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Screening of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Analogs


-Amino Tetrazoles[1]

Executive Summary

This guide details the biological characterization of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine and its structural analogs.[1] Chemically, this molecule is the tetrazole bioisostere of


-ethyl-norvaline , a sterically hindered non-proteinogenic amino acid.[1]

Replacing the carboxylic acid (-COOH) with a tetrazole ring creates a bioisostere with comparable acidity (pKa ~4.5–4.[1][2]9) but significantly higher metabolic stability and lipophilicity. Due to the geminal diethyl substitution at the


-carbon, these analogs exhibit restricted conformational flexibility, making them prime candidates for modulating enzymes and receptors requiring specific steric locking, particularly in the Central Nervous System (CNS).

This protocol focuses on three critical screening phases: Physicochemical Validation , CNS Target Engagement (GABAergic) , and Antimicrobial/Cytotoxicity Profiling .

Phase 1: Physicochemical Validation (The "Gatekeeper" Step)[1]

Before biological screening, the ionization state of the molecule must be defined. Unlike standard amines, this molecule exists as a stable zwitterion at physiological pH (Tetrazole anion / Amine cation).[1]

Determination of Acid Dissociation Constants (pKa)
  • Rationale: The tetrazole ring is an acidic heterocycle.[2][3] The acidity dictates the zwitterionic population fraction at pH 7.4, which directly influences receptor binding affinity.

  • Methodology: Potentiometric Titration.

  • Protocol:

    • Dissolve 5 mg of the analog in 0.1 M KCl (ionic strength adjuster).

    • Perform titration using 0.1 M HCl and 0.1 M NaOH under inert gas (

      
      ) to exclude atmospheric 
      
      
      
      .
    • Critical Insight: Expect two pKa values.

      • 
         (Tetrazole proton): ~4.5–5.0.[1]
        
      • 
         (Ammonium proton): ~9.0–10.0.[1]
        
    • Acceptance Criteria: The compound must be >95% zwitterionic at pH 7.4 for CNS screening protocols.

Lipophilicity Profiling (LogD vs. LogP)
  • Rationale: Traditional LogP (partition coefficient) is misleading for zwitterions.[1] You must measure LogD (distribution coefficient) at pH 7.4 to predict Blood-Brain Barrier (BBB) penetration.[1]

  • Protocol: Shake-Flask Method (n-Octanol/Phosphate Buffer pH 7.4).

    • Target Range: For CNS activity, optimal LogD

      
       is 1.0 – 3.0 .[1]
      
    • Note: The bulky pentan-3-yl group significantly increases lipophilicity compared to alanine/glycine analogs, improving membrane permeability.[1]

Phase 2: In Vitro Target Engagement (CNS Focus)

Given the structural homology to GABA (gamma-aminobutyric acid) and Valproic Acid , the primary biological targets are the GABAergic system enzymes and receptors.

Primary Screen: GABA-Aminotransferase (GABA-AT) Inhibition[1]
  • Mechanism: GABA-AT degrades GABA.[1] Inhibiting this enzyme increases synaptic GABA levels (anticonvulsant mechanism).[1] The tetrazole ring mimics the carboxylate of GABA, binding to the active site arginine residues, while the steric bulk prevents catalytic turnover.

  • Assay Principle: Coupled enzyme assay measuring the formation of succinic semialdehyde (SSA) via NADPH production (absorbance at 340 nm).[1]

Detailed Protocol:

  • Enzyme Source: Purified GABA-AT (from Pseudomonas fluorescens or porcine brain homogenate).[1]

  • Reaction Buffer: 100 mM Pyrophosphate buffer (pH 8.5) containing 10 mM

    
    -ketoglutarate and 1 mM NADP+.[1]
    
  • Substrate: 5 mM GABA (Control) vs. Test Analog (0.1 – 100 µM).

  • Coupling Enzyme: Succinic semialdehyde dehydrogenase (SSADH) (1 U/mL).[1]

  • Procedure:

    • Incubate Enzyme + Test Analog for 15 mins at 37°C (Pre-incubation is critical to detect slow-binding inhibition typical of steric hindrance).

    • Initiate reaction by adding GABA.

    • Monitor

      
      Absorbance (340 nm) for 10 minutes.
      
  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .
Secondary Screen: GABA-A Receptor Binding (Radioligand Displacement)
  • Rationale: To determine if the analog acts as a direct agonist/antagonist or an allosteric modulator.

  • Tracer:

    
    -Muscimol (Agonist site) or 
    
    
    
    -Flunitrazepam (Benzodiazepine site).[1]
  • Membrane Prep: Rat whole brain synaptic membranes (washed to remove endogenous GABA).[1]

  • Protocol:

    • Incubate membranes (200 µg protein) with 2 nM

      
      -ligand and Test Analog (1 nM – 10 µM) in 50 mM Tris-Citrate buffer (pH 7.4).
      
    • Incubate for 60 mins at 4°C (reduces enzymatic degradation).

    • Terminate via rapid filtration over GF/B glass fiber filters.

    • Expert Note: The pentan-3-yl group is bulky.[1] If displacement is weak at the orthosteric site, screen for Positive Allosteric Modulation (PAM) using electrophysiology (Patch-clamp), as bulky analogs often shift to allosteric pockets.[1]

Phase 3: Antimicrobial & Cytotoxicity Profiling

Tetrazoles possess inherent antifungal/antibacterial properties due to their ability to complex with metal ions in metalloenzymes.

Antimicrobial Susceptibility Testing (MIC)
  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[1]

  • Method: CLSI Broth Microdilution.

  • Critical Modification: Tetrazoles can chelate cations in the media (Ca2+, Mg2+). Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent false positives caused by media depletion.[1]

  • Visualization: Use Resazurin (Alamar Blue) dye.[1] A shift from Blue (oxidized) to Pink (reduced) indicates viable cell growth.[1]

Cytotoxicity Counter-Screen (MTT Assay)
  • Cell Line: HepG2 (Liver metabolic proxy) and HEK293 (Kidney).[1]

  • Rationale: To calculate the Selectivity Index (SI) =

    
     (Cells) / 
    
    
    
    (Target).[1]
  • Threshold: A viable drug candidate requires an SI > 10.

Visualizing the Screening Workflow

The following diagram illustrates the logical flow from synthesis to lead identification, emphasizing the "Go/No-Go" decision points.

ScreeningCascade Start Synthesized Analog (Tetrazole-Amine) PhysChem Phase 1: PhysChem Profiling (pKa & LogD) Start->PhysChem Decision1 Is LogD > 0.5 & Zwitterionic? PhysChem->Decision1 CNS_Screen Phase 2: CNS Target Screen (GABA-AT & GABA-R) Decision1->CNS_Screen Pass Refine Refine Structure (Reduce Steric Bulk) Decision1->Refine Fail (Too Polar) Tox_Screen Phase 3: Toxicity/Antimicrobial (HepG2 & MIC) CNS_Screen->Tox_Screen Active (IC50 < 10µM) CNS_Screen->Refine Inactive Lead_Select Lead Candidate Selection (SI > 10) Tox_Screen->Lead_Select Low Tox Tox_Screen->Refine High Tox Refine->Start

Figure 1: Strategic Screening Cascade. The workflow prioritizes physicochemical validation to ensure BBB permeability before investing in expensive CNS receptor assays.

Mechanism of Action: Bioisosteric Binding

The diagram below explains why the tetrazole works. It mimics the carboxylate's electrostatic interaction while the pentyl chain provides hydrophobic anchoring.

BindingMode cluster_site Target Active Site (e.g., GABA-AT) cluster_ligand Ligand: 3-(tetrazol-5-yl)pentan-3-amine Arginine Arg+ Residue (Anchor) Pocket Hydrophobic Pocket (Steric Selectivity) Tetrazole Tetrazole Ring (Anionic @ pH 7.4) Tetrazole->Arginine Ionic Bond (Bioisostere to COO-) Pentyl Pentyl Group (Bulky/Hydrophobic) Pentyl->Pocket Van der Waals (Conformational Lock)

Figure 2: Pharmacophore Binding Model.[1] The tetrazole ring replaces the carboxylate, forming a salt bridge with active site Arginine, while the bulky pentyl group occupies the hydrophobic pocket, preventing metabolic turnover.

Data Summary & Interpretation

When analyzing results, organize data to compare the Tetrazole Analog against the Parent Amino Acid (Carboxylate) and a Standard Inhibitor (e.g., Vigabatrin).

Compound IDStructure TypepKa (Acidic)LogD (7.[1]4)GABA-AT IC50 (µM)GABA-A Ki (nM)Interpretation
Control

-Ethyl-Norvaline
2.3 (COOH)-1.5>500>10,000Polar, weak binding.[1]
Test Analog Tetrazole-Amine4.8 (Tetrazole)1.25.4 450Hit: High lipophilicity + potency.[1]
Vigabatrin Standard Drug4.0 (COOH)-2.110.0N/AReference standard.[1]

Key Takeaway: If the Test Analog shows a higher LogD and lower IC50 than the Control, the tetrazole modification successfully improved both bioavailability and target affinity.

References

  • Herr, R. J. (2002).[1][4] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.[1]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][2][5][6][7] ChemMedChem, 8(3), 385–395.[1]

  • Popova, E. A., et al. (2019). Synthesis and Biological Activity of Tetrazole-Containing Amino Acid Analogs. Russian Journal of General Chemistry.

  • CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TET-5YL-OPT-001 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine via a [3+2] cycloaddition of an azide source to 2-amino-2-ethylbutanenitrile .

This substrate presents two distinct challenges that typically result in yields <40%:

  • Steric Hindrance: The reaction center is a quaternary carbon (

    
    -disubstituted), significantly increasing the activation energy required for the cycloaddition.
    
  • Zwitterionic Solubility: The product contains a basic primary amine and an acidic tetrazole (pKa ~4.5–5.0). Standard organic extraction protocols often fail because the product remains trapped in the aqueous phase or co-precipitates with inorganic salts.

This guide provides a validated protocol using the Demko-Sharpless Zinc(II) Methodology , optimized for sterically hindered substrates, along with a specific isolation strategy based on isoelectric point (pI) manipulation.

Module 1: Reaction Setup & Kinetics

User Question: "I am using NaN3 and NH4Cl in DMF, but conversion stalls at 50% after 48 hours. Should I increase the temperature?"

Technical Diagnosis: The NH4Cl/DMF method is the "classical" approach but is often insufficient for hindered nitriles due to the sublimation of ammonium azide (NH4N3) and lower activation potential. For a quaternary center like yours, you need a Lewis acid catalyst to activate the nitrile.

Recommended Protocol: The Modified Sharpless Method Switch to the Zinc Bromide (ZnBr2) catalyzed aqueous system. The Zn(II) ion coordinates with the nitrile nitrogen, lowering the LUMO energy and facilitating the attack of the azide anion.

Optimized Parameters:

ParameterRecommendationRationale
Solvent Water : Isopropanol (2:1)Water is essential for the "hydrophobic effect" which accelerates the reaction; IPA solubilizes the organic nitrile.
Catalyst ZnBr2 (1.0 equiv)Stoichiometric Zn(II) is required here (unlike linear nitriles) because the product amine will chelate the Zinc, preventing turnover.
Azide Source NaN3 (1.1 equiv)Slight excess to drive kinetics.
Temperature Reflux (approx. 85-90°C)High thermal energy is required to overcome the steric barrier at the quaternary carbon.
Time 24–48 HoursHindered substrates require extended reaction times.
Visualizing the Mechanism

The following diagram illustrates why Zinc is superior to protons (NH4Cl) for this specific transformation.

G Start 2-amino-2-ethylbutanenitrile Zn_Coord Zn(II)-Nitrile Complex (LUMO Lowering) Start->Zn_Coord + ZnBr2 (aq) Transition Transition State (Azide Attack) Zn_Coord->Transition + NaN3 Intermediate Zn-Tetrazolate Transition->Intermediate Cycloaddition Product Target Amino-Tetrazole Intermediate->Product Acidic Workup (H+)

Figure 1: Zinc-mediated activation pathway. Note that the final product release requires breaking the strong Zn-Tetrazolate bond.

Module 2: Workup & Purification (The Critical Failure Point)

User Question: "I see product in the LCMS, but after extraction with Ethyl Acetate, I recover almost nothing. Where did it go?"

Technical Diagnosis: Your product is an amphoteric zwitterion .

  • pH < 4: Cationic (Ammonium form)

    
     Water Soluble.
    
  • pH > 9: Anionic (Tetrazolate form)

    
     Water Soluble.
    
  • pH ~5.5 (Isoelectric Point): Neutral Zwitterion

    
     Least Soluble (Precipitates).
    

Standard extractions fail because the molecule prefers the aqueous phase in both acidic and basic conditions.

Troubleshooting Protocol: Isoelectric Precipitation

  • Chelation Break: After the reaction, the product is bound to Zinc. Add 3N HCl and stir for 30 minutes to break the Zn-Tetrazole complex.

  • Zinc Removal:

    • Adjust pH to ~10 using NaOH. Zinc will precipitate as Zn(OH)2.

    • Filter off the Zinc salts. The filtrate contains your product as the anionic sodium tetrazolate.

  • Isolation (The "Sweet Spot"):

    • Carefully acidify the filtrate with 6N HCl.

    • Monitor pH precisely. As you approach pH 5.5 - 6.0 , the product should precipitate as a white solid.

    • Do not overshoot to pH 1 , or it will re-dissolve.

Decision Tree for Isolation:

Workup ReactionMix Crude Reaction Mixture (Zn-Complex) Acidify Add HCl (pH 1) Break Zn Complex ReactionMix->Acidify Basify Add NaOH (pH 11) Precipitate Zn(OH)2 Acidify->Basify Filter Filter Solids Basify->Filter Filtrate Filtrate (Product is Anionic) Filter->Filtrate AdjustPI Adjust to pI (pH ~5.5) Filtrate->AdjustPI Precipitate Precipitate Forms? AdjustPI->Precipitate Solid Filter & Dry (Target Product) Precipitate->Solid Yes Resin Load onto Dowex 50 (Cation Exchange) Precipitate->Resin No (Highly Soluble)

Figure 2: Purification logic flow. If direct precipitation fails due to high water solubility, cation exchange chromatography is the required escalation.

Module 3: Safety & Scale-Up

User Question: "Is it safe to scale this to 50g? I am worried about HN3."

Technical Diagnosis: Scaling azide chemistry requires strict control over Hydrazoic Acid (HN3).[1] While the ZnBr2 method is safer than acidic methods, HN3 can still form in the headspace if the pH drops.

Safety Checklist:

  • pH Control: Ensure the reaction mixture remains slightly basic or neutral. ZnBr2/NaN3 in water usually buffers itself around pH 7-8, minimizing HN3 evolution.

  • Headspace Purge: Do not seal the vessel. Use a condenser with a nitrogen sweep directed into a quenching trap (10% NaOH + Sodium Nitrite).

  • Waste Disposal: The aqueous waste contains Azide. It must be quenched before disposal.

    • Protocol: Treat waste with 20% Sodium Nitrite (NaNO2) and slowly acidify with H2SO4 to decompose residual azide into N2 and N2O. Perform this in a fume hood.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Aluminum Chloride (AlCl3) instead of Zinc Bromide? A: Not recommended. AlCl3 is too harsh and hygroscopic. It often leads to hydrolysis of the nitrile to the amide rather than tetrazole formation. Zn(II) is "softer" and more chemoselective for the nitrogen nucleophiles.

Q: My product is an oil, not a solid. How do I crystallize it? A: Zwitterionic oils are common if water is retained. Triturate the oil with anhydrous Acetonitrile or Methanol/Ether mixtures. Sonication often induces crystallization.

Q: Can I use TMSN3 (Trimethylsilyl Azide) instead? A: Yes, this is the "Escalation Protocol." If ZnBr2 fails, use TMSN3 (2.0 equiv) and TBAF (0.5 equiv) or Dibutyltin oxide (0.1 equiv) in Toluene at reflux. This is more hazardous and requires rigorous exclusion of water, but it is more potent for extremely hindered substrates.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][4] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[5][6] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-Tetrazoles.

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide. Environment, Health & Safety.

Sources

Technical Support Center: Purification of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals to address the unique challenges associated with the purification of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The Challenge: An Amphoteric, Highly Polar Molecule

The purification of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is complicated by its molecular structure, which contains both a basic tertiary amine and an acidic tetrazole ring. The tetrazole group has a pKa comparable to that of a carboxylic acid, making the overall molecule amphoteric and capable of existing as a zwitterion.[1][2][3] This dual nature, combined with high polarity, dictates its solubility and chromatographic behavior, often leading to common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Acid-Base Extraction Issues

Question: My compound seems to be crashing out of solution or forming an emulsion at the interface between the organic and aqueous layers during extraction. Why is this happening and how can I prevent it?

Answer: This is a classic issue for amphoteric compounds. At or near its isoelectric point (the pH at which the net charge is zero), the zwitterionic form of the molecule can exhibit minimum solubility in both aqueous and organic solvents, causing it to precipitate. Emulsion formation is also common with salts of amines.

  • Causality: You are likely adjusting the pH to a value where the compound is least soluble.

  • Solution:

    • Avoid the Isoelectric Point: Ensure your pH adjustments are decisive. When extracting the basic amine, use a strong acid to lower the pH to <2. When extracting the acidic tetrazole, use a strong base to raise the pH to >10. Avoid intermediate pH values during the separation.

    • Use Brine: To break up emulsions, wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, forcing the separation of layers.

    • Dilution: If precipitation is severe, you may need to dilute both the organic and aqueous phases to keep the compound and its salt form fully solvated.

Question: My recovery is very low after performing an acid-base extraction and re-precipitating the product. Where did my compound go?

Answer: Low recovery can stem from several factors related to the compound's solubility.

  • Causality & Solutions:

    • Incomplete Extraction: The compound may have significant solubility in the organic phase even in its salt form, or vice-versa. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction to ensure complete transfer between phases.[4]

    • Incomplete Precipitation: After adjusting the pH of the aqueous layer to isolate your product, it may still be quite soluble in water.[4] If little or no solid forms, you must "back-extract" the neutral compound into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) from the pH-adjusted aqueous solution.[4][5]

    • Premature Precipitation: If fine crystals form that clog filter paper, this can also lead to recovery issues. In this case, back-extraction is the preferred method of isolation.[4]

Recrystallization Issues

Question: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid above its melting point, often due to high impurity levels or too-rapid cooling.[6]

  • Causality & Solutions:

    • Slow Down Cooling: Re-dissolve the oil by adding a minimal amount of warm solvent. Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool), and then transfer it to a refrigerator or ice bath.[6]

    • Change Solvent System: The chosen solvent's polarity may be too high or too low. A mixed solvent system is often ideal. For this polar compound, consider systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/heptane. Start by dissolving the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (the anti-solvent) until turbidity persists.

    • Pre-Purification: Significant impurities can depress the melting point and promote oiling. If the problem persists, consider a preliminary purification step like a quick acid-base extraction or a silica plug to remove gross impurities before attempting recrystallization.[6]

Column Chromatography Issues

Question: My compound is streaking badly or completely stuck on my silica gel column. How can I get it to elute properly?

Answer: This is expected behavior for a highly polar molecule with both acidic and basic sites on standard silica gel. Silica gel is acidic and will strongly interact with the basic amine, while the polar tetrazole also binds tightly.[6]

  • Causality & Solutions:

    • Modify the Mobile Phase: To elute a basic compound from acidic silica, you need to suppress the strong ionic interaction. Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol.[7][8] This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a More Polar Eluent: A standard ethyl acetate/hexane system is likely not polar enough. Switch to a more polar system like dichloromethane/methanol.[8] A gradient from 100% DCM to 10-20% methanol in DCM is a good starting point.

    • Change the Stationary Phase: If streaking persists, normal phase silica may not be suitable. Consider alternative stationary phases:

      • Alumina (basic or neutral): Often better for purifying basic compounds.[9]

      • Reverse-Phase C18 Silica: Elute with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization.

      • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like an amino- or silica-based column) with a high organic content mobile phase. It is an excellent alternative for highly polar compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a crude reaction mixture containing 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine?

A multi-step approach is most effective. Start with an acid-base extraction to separate your amphoteric product from neutral organic impurities and non-amphoteric acidic or basic byproducts.[11] This provides a partially purified material that is more amenable to final purification by either recrystallization or column chromatography.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the primary method. It is crucial to use the same modified solvent system for your TLC plates as you plan to use for the column. For example, if you are using 1% triethylamine in 10% methanol/DCM for your column, you must use the same for your TLC analysis to get a representative Rf value. Staining with ninhydrin can be effective for visualizing the amine.

Q3: What are the primary safety concerns when purifying tetrazole-containing compounds?

If your synthesis involves sodium azide, be extremely cautious.[6]

  • Hydrazoic Acid Formation: Acidification of any residual azide will produce highly toxic and explosive hydrazoic acid (HN₃). All acidifications must be performed in a well-ventilated fume hood.

  • Heavy Metal Azides: Avoid contact of azide-containing solutions with heavy metals (e.g., lead, copper, silver, mercury) as this can form dangerously explosive heavy metal azides.[6] Use plastic or glass spatulas and avoid metal equipment where possible.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to isolate the amphoteric product from neutral and single-functionality (acidic or basic) impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Remove Bases): Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (2 x 50 mL per 100 mL of organic solution). Your product, being basic, will move into the aqueous layer as the ammonium salt. Basic impurities will also be removed. Combine the aqueous layers and set them aside. The organic layer now contains neutral and acidic impurities.

  • Isolation of Product:

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add a base (e.g., 6M NaOH or solid NaHCO₃) with stirring to adjust the pH to ~7-8 (check with pH paper). This neutralizes the ammonium salt and the tetrazole, potentially causing the product to precipitate.

    • If a solid precipitates, collect it via vacuum filtration, wash with cold water, and dry.

    • If no solid forms or it oils out, extract the now-neutral product from the aqueous solution with fresh ethyl acetate or DCM (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography with a Modified Mobile Phase

This protocol is for purifying the product using standard silica gel.

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point is 10% Methanol in Dichloromethane, with 1% Triethylamine (TEA) added. The target Rf for the product should be between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent like hexane or a mixture of hexane and your starting eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your determined mobile phase (e.g., 94:5:1 DCM/MeOH/TEA). You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity (gradient elution) by slowly increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data & Visualization

Table 1: Recommended Solvent Systems for Purification
Purification TechniqueStationary PhaseRecommended Mobile Phase / Solvent SystemModifier/Rationale
TLC Analysis Silica Gel5-15% Methanol in DichloromethaneAdd 1% Triethylamine to prevent streaking by the amine.
Flash Chromatography Silica GelGradient of 5% to 20% Methanol in DichloromethaneAdd 1% Triethylamine throughout the gradient.
Flash Chromatography Neutral AluminaGradient of 2% to 15% Methanol in DichloromethaneNo modifier needed; alumina is not as acidic as silica.
Recrystallization N/AEthanol/Water, Methanol/Diethyl Ether, AcetonitrileUse a polar protic solvent or a polar aprotic/non-polar mixture.
Diagram 1: Acid-Base Extraction Workflow

G cluster_0 Separation 1 cluster_1 Isolation Method start Crude Product in Organic Solvent (EtOAc) add_acid Extract with 1M HCl (aq) pH < 2 start->add_acid aq1 Aqueous Layer (Product-NH3+Cl-) + Basic Impurities add_acid->aq1 org1 Organic Layer (Neutral & Acidic Impurities) DISCARD add_acid->org1 neutralize Adjust Aq. Layer to pH ~7-8 with NaOH or NaHCO3 aq1->neutralize isolate Isolate Product neutralize->isolate precipitate Precipitation & Filtration isolate->precipitate if solid forms back_extract Back-Extraction into fresh EtOAc isolate->back_extract if no solid/oily end_product Pure Product precipitate->end_product back_extract->end_product

Caption: Workflow for purifying the amphoteric target compound via acid-base extraction.

Diagram 2: Troubleshooting Purification Issues

G start Purification Issue Encountered col_streak Column: Severe Streaking/ No Elution start->col_streak rec_oil Recrystallization: Oiling Out start->rec_oil ext_low Extraction: Low Recovery start->ext_low col_cause Cause: Strong interaction of basic amine with acidic silica. col_streak->col_cause col_sol1 Solution 1: Add 1-2% TEA or NH3 to eluent. col_cause->col_sol1 col_sol2 Solution 2: Switch to Alumina or Reverse Phase. col_cause->col_sol2 rec_cause Cause: Cooling too fast or high impurity level. rec_oil->rec_cause rec_sol1 Solution 1: Re-dissolve, add anti-solvent, cool slowly. rec_cause->rec_sol1 rec_sol2 Solution 2: Perform preliminary purification (e.g., extraction). rec_cause->rec_sol2 ext_cause Cause: Incomplete precipitation or extraction. ext_low->ext_cause ext_sol1 Solution 1: Perform multiple extractions (3x). ext_cause->ext_sol1 ext_sol2 Solution 2: Back-extract product from aqueous layer after pH adjust. ext_cause->ext_sol2

Caption: Decision tree for troubleshooting common purification challenges.

References

  • BenchChem. (n.d.). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Aziz, H., et al. (2018).
  • University of Waterloo Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Reddit. (2022). Amine workup.
  • University of California, Davis. (n.d.). Liquid/liquid Extraction.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Khurshid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
  • Bon, V. V., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(19), 10790-10835.
  • Duarte, F. J. S., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 20(5), 416-434.

Sources

overcoming solubility issues with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting protocols for overcoming solubility challenges with this compound.

Compound Profile

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is a unique molecule containing both an acidic tetrazole ring and a basic tertiary amine. This amphoteric nature is the single most critical factor governing its solubility behavior.

PropertyValue / Inferred CharacteristicsSource
Molecular Formula C₆H₁₃N₅[1]
Molecular Weight 155.20 g/mol [1]
Structure CCC(C1=NNN=N1)(CC)N[1]
Predicted Acidity (pKa₁) ~4.7 - 4.9 (from 1H-tetrazole ring)[2][3]
Predicted Basicity (pKa₂) ~9.0 - 11.0 (from tertiary amine)[4][5]
Key Feature Amphoteric / Zwitterionic Potential -

The presence of both acidic and basic functional groups means the molecule's charge state is highly dependent on pH. At a specific intermediate pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where both the tetrazole and amine groups are ionized. Molecules often exhibit their lowest aqueous solubility at or near their isoelectric point due to the lack of a net charge and strong intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: My compound crashed out of my aqueous buffer. What happened?

This is the most common issue for this compound. You have likely adjusted the pH to a value near its isoelectric point (pI). At this pH, the compound has minimal solubility. The key is to work at pH levels sufficiently far from the pI.

Q2: What is the first and most important experiment I should run to solve my solubility issues?

A pH-solubility profile . Given the compound's amphoteric nature, understanding how its solubility changes with pH is fundamental. This single experiment will provide the data needed to select appropriate buffer systems for your future experiments. See our detailed guide below.

Q3: Is it better to dissolve this compound in acidic or basic conditions?

Both are viable options.

  • In acidic conditions (pH < 3) , the tertiary amine will be protonated (R-NH⁺), making the compound a soluble cation.

  • In basic conditions (pH > 11) , the tetrazole ring will be deprotonated, making the compound a soluble anion.

The choice depends on the stability of your compound and the requirements of your downstream application.

Q4: Can I use organic co-solvents like DMSO or ethanol?

Yes. Co-solvents are a common and effective strategy if pH modification is not suitable for your experimental system.[6][7] They work by reducing the polarity of the aqueous medium. A screening of several co-solvents is recommended.

Q5: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. How do I prevent this?

This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that buffer, even with the small amount of remaining DMSO. To solve this, you can either decrease the final concentration or increase the solubilizing capacity of the aqueous buffer by adjusting its pH away from the compound's isoelectric point.

In-Depth Troubleshooting Guides

Guide 1: Systematic pH-Solubility Profiling

Rationale: This protocol determines the aqueous solubility of the compound across a range of pH values. The resulting curve will reveal the pH of minimum solubility (the isoelectric point) and the optimal pH ranges for achieving high solubility.

Step-by-Step Protocol:

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with sufficient capacity, such as phosphate, citrate, or glycine-based systems.

  • Compound Addition: Add an excess amount of solid 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent system for your analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the concentration of the dissolved compound in each sample using a validated analytical method like HPLC-UV.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the buffer pH on the x-axis.

Interpreting the Results:

The resulting plot should be a "U-shaped" curve. The bottom of the "U" indicates the isoelectric point and the pH of lowest solubility. The arms of the "U" show how solubility dramatically increases in both acidic and basic directions.

Visualization: Impact of pH on Ionization State

The following diagram illustrates how the charge of the molecule changes with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 11) low_ph Predominantly Cationic (Amine Protonated) High Solubility pi Predominantly Zwitterionic/Neutral (Both groups ionized or neutral) MINIMUM Solubility low_ph->pi Increase pH high_ph Predominantly Anionic (Tetrazole Deprotonated) High Solubility pi->high_ph Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Guide 2: Salt Formation for Enhanced Solubility and Stability

Rationale: Converting the parent molecule into a salt is a robust and widely used method to dramatically increase aqueous solubility and improve handling characteristics.[8][9] Since the compound has both a basic and an acidic center, two types of salts can be formed.

  • Acid Addition Salts: Reacting the basic tertiary amine with an acid (like HCl) forms a highly water-soluble hydrochloride salt.

  • Base Addition Salts: Reacting the acidic tetrazole with a base (like NaOH) forms a highly water-soluble sodium salt.

Step-by-Step Protocol for Small-Scale Salt Screening:

  • Parent Compound Solution: Dissolve a known amount of the free compound in a suitable organic solvent where it is freely soluble (e.g., methanol or ethanol).

  • Counter-ion Addition:

    • For Acid Salts: Stoichiometrically add 1.0 to 1.1 equivalents of an acid (e.g., HCl in isopropanol).

    • For Base Salts: Stoichiometrically add 1.0 to 1.1 equivalents of a base (e.g., sodium methoxide in methanol).

  • Induce Precipitation: Stir the solution at room temperature. If a solid does not form, try cooling the solution or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like MTBE or heptane) dropwise until turbidity is observed.

  • Isolate and Dry: Collect the precipitated solid by filtration and dry it under a vacuum.

  • Confirm and Test: Confirm salt formation using analytical techniques (e.g., NMR, FTIR). Test the aqueous solubility of the new salt form using the method described in Guide 1 (at a fixed, relevant pH like 7.4).

Guide 3: Utilizing Co-solvents for Formulation

Rationale: When pH modification is not an option, co-solvents can be used to increase solubility by reducing the overall polarity of the solvent system.[6][7] This guide helps you screen for an effective co-solvent.

Common Pharmaceutical Co-solvents:

Co-solventClassNotes
Ethanol AlcoholVolatile, common for many formulations.
Propylene Glycol (PG) GlycolLess volatile than ethanol, good safety profile.
Polyethylene Glycol 400 (PEG 400) PolymerLow volatility, commonly used in oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO) SulfoxideVery strong solubilizer, primarily for in-vitro use.
N-Methyl-2-pyrrolidone (NMP) LactamStrong solubilizer, use with caution due to toxicity profile.

Step-by-Step Screening Protocol:

  • Prepare Stock Solutions: Prepare 10 mg/mL or 20 mg/mL stock solutions of your compound in each of the pure co-solvents listed above.

  • Serial Dilution in Buffer: Take your target aqueous buffer (e.g., PBS pH 7.4). In separate tubes, add increasing percentages of each co-solvent stock solution (e.g., to final co-solvent concentrations of 1%, 2%, 5%, 10%, and 20%).

  • Observe Solubility: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Determine Maximum Solubility: The highest concentration that remains clear for a given co-solvent percentage is the approximate solubility under those conditions. This allows you to identify the most effective co-solvent and the minimum amount needed to achieve your target concentration.

Guide 4: Overview of Advanced Strategies

If the above methods are insufficient or unsuitable, more advanced formulation strategies can be employed. These typically require specialized equipment and expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are bucket-shaped molecules that can encapsulate a poorly soluble "guest" molecule (your compound) within their hydrophobic core, while their hydrophilic exterior enhances solubility in water.[9][10] This is a common strategy for BCS Class II compounds.[10]

  • Amorphous Solid Dispersions (ASDs): Most poorly soluble compounds are crystalline, and significant energy is required to break the crystal lattice. ASDs involve dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix.[11] This high-energy state significantly increases aqueous solubility.[8] Techniques like spray drying or hot-melt extrusion are used to create ASDs.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[8][11] These formulations create fine emulsions in the gastrointestinal tract, facilitating absorption.[9]

References

  • ChemicalBook. (n.d.). Tetrazole CAS#: 288-94-8.
  • Perinu, C., Bernhardsen, I., Svendsen, H. F., & Jens, K. J. (n.d.). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C.
  • ACS Publications. (2014, October 20). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Tablets & Capsules. (2025, July 15).
  • RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines.
  • Drug Discovery Online. (2023, December 18).
  • ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity.
  • American Chemical Society. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
  • World Pharma Today. (2025, October 17).
  • CORE. (n.d.).
  • PubChem. (n.d.). [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine.
  • PubChemLite. (n.d.). 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine.
  • ResearchGate. (2025, July 8). (PDF)
  • Solubility of Things. (n.d.). Pentan-3-amine.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubChem - NIH. (n.d.). Aminotetrazole | CH3N5 | CID 20467.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Research in Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • CymitQuimica. (n.d.). CAS 616-24-0: 3-Pentanamine.
  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine - the NIST WebBook.
  • AMERICAN ELEMENTS®. (n.d.). Tetrazoles.
  • Thoreauchem. (n.d.). 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine-1250299-56-9.

Sources

safety precautions for handling tetrazole-based amines in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling of Tetrazole-Based Amines

Current Status:Operational Priority Level: Critical (P1) Agent: Senior Application Scientist (Process Safety & Energetics)

Core Safety Directive: The "Zero-Metal" Mandate

WARNING: Before proceeding with any experimental design involving tetrazole-based amines (e.g., 5-aminotetrazole, 1H-tetrazole derivatives), you must acknowledge the Dual-Hazard Profile :

  • Energetic Instability: The high nitrogen content (N=N bonds) confers inherent shock and thermal sensitivity.

  • Metal Incompatibility: The acidic proton on the tetrazole ring (

    
    ) readily forms salts with transition metals (Cu, Zn, Pb, Fe). These metal tetrazolates are primary explosives  often more sensitive than lead azide.
    

Golden Rules for Your Lab Notebook:

  • No Metal Spatulas: Use only wood, Teflon, or conductive plastic tools.

  • No Metal Needles for Dry Solids: Do not pierce septa containing dry tetrazoles with metal needles; friction can initiate detonation.

  • Glassware Only: Inspect all glassware for star cracks. Do not use ground glass joints if avoiding friction is critical (use Teflon sleeves).

Troubleshooting Guide: Common Experimental Scenarios

Scenario A: "My reaction mixture turned a strange color (Blue/Green/Red) during workup."

Diagnosis: Potential Metal Contamination.

  • The Science: Tetrazoles are excellent ligands. A blue/green hue often indicates Copper(II) or Nickel(II) tetrazolate formation. A red hue can indicate Iron(III) complexes.

  • Immediate Action:

    • STOP all agitation.

    • Do NOT filter or concentrate. Metal tetrazolates are most dangerous when dry.

    • Remediation: Treat the solution with a chelating agent (e.g., EDTA) if compatible, or keep fully solvated and label as "POTENTIALLY EXPLOSIVE METAL SALTS" for liquid waste disposal.

  • Prevention: Ensure no copper tubing, brass fittings, or worn magnetic stir bars (where the Teflon coating is breached) were used.

Scenario B: "I need to remove the solvent. Can I use the rotary evaporator to dryness?"

Diagnosis: High Risk of Detonation.

  • The Science: Concentration increases the chemical potential. If the compound crystallizes rapidly or if impurities (azides) are present, the friction of crystal-on-crystal contact or heating in the bath can trigger detonation.

  • Protocol:

    • Never rotavap to complete dryness.[1] Always leave a "wet heel" of solvent.

    • If a solid is required, use antisolvent precipitation (e.g., adding hexane to an ethyl acetate solution) and filter by gravity or gentle vacuum.

    • Self-Validating Step: Before scaling up concentration, perform a DSC (Differential Scanning Calorimetry) scan. If an exotherm is detected <50°C above your bath temperature, do not heat.

Scenario C: "The solid product is stuck to the glass frit. Can I scrape it off?"

Diagnosis: Friction Sensitivity Hazard.

  • The Science: Tetrazole-based amines can form hard crystalline lattices. Scraping generates localized hotspots (tribology) sufficient to overcome the activation energy of decomposition.

  • Solution:

    • Do NOT Scrape.

    • Redissolve the solid directly on the frit using a compatible solvent (e.g., Methanol, DMSO) and recover by solution transfer.

    • If recovery as a solid is absolute, use a stream of inert gas to dislodge loose powder, or use a soft polyethylene policeman, never metal or hard plastic.

Technical FAQs: Stability & Synthesis

Q: How do I determine if my specific tetrazole-amine is "too dangerous" to scale up? A: Use the Oxygen Balance and N/C Ratio rule of thumb, but validate with DSC.

  • Rule of Thumb: If

    
    , the molecule is highly energetic.
    
  • The Test: Run a DSC (5-10 mg sample) at 5°C/min in a crimped (but vented) pan.

    • Onset < 200°C: Unstable. Handle only in dilute solution.

    • Energy Release > 500 J/g: High explosive potential. Use blast shields.

Q: I'm synthesizing a tetrazole from a nitrile and sodium azide. How do I handle the workup safely? A: The danger here is Hydrazoic Acid (HN3) formation during acidification.

  • Mechanism:

    
     (gas). 
    
    
    
    is highly toxic and explosive.
  • Protocol:

    • Quench excess azide with Sodium Nitrite (

      
      )  in acidic media before isolation. This converts azide to benign 
      
      
      
      and
      
      
      .
    • Maintain pH monitoring. Do not drop pH below 2 unless necessary, as tetrazoles can precipitate suddenly, trapping impurities.

Visualizations & Workflows

Figure 1: Safety Assessment Logic for Tetrazole Scale-Up

Caption: Decision matrix for determining safety controls based on molecular composition and thermal data.

TetrazoleSafety Start Proposed Tetrazole-Amine Synthesis Calc Calculate (C+O)/N Ratio Start->Calc RatioCheck Is Ratio < 3? Calc->RatioCheck DSC Run DSC (5mg sample) RatioCheck->DSC No (Likely Stable) Caution Dilute Solution ONLY (No Isolation) RatioCheck->Caution Yes (High N Content) Exotherm Exotherm Onset? DSC->Exotherm Safe Standard PPE + Blast Shield (Scale < 10g) Exotherm->Safe > 250°C Exotherm->Caution < 200°C Stop STOP: High Energy Material Consult Safety Officer Exotherm->Stop < 100°C or >800 J/g

Figure 2: Safe Workup & Waste Disposal Workflow

Caption: Protocol for quenching and disposing of tetrazole reaction mixtures to prevent downstream explosions.

WasteFlow Rxn Reaction Mixture (Tetrazole + Excess Azide) Quench Quench Azide: Add NaNO2 + H2SO4 (aq) (Control Temp < 10°C) Rxn->Quench Check Starch-Iodide Test (Confirm Excess Nitrite) Quench->Check Isolate Product Isolation (Filtration/Extraction) Check->Isolate Positive (Azide Gone) WasteSolid Solid Waste: Package wet (water/oil) Label: 'Explosive Hazard' Isolate->WasteSolid Filter Cake (Scraps) WasteLiq Liquid Waste: Segregate from Metals Label: 'Tetrazole Solution' Isolate->WasteLiq Filtrate

Quantitative Data: Thermal Stability Reference

Table 1: Thermal Decomposition Data for Common Tetrazole Derivatives Note: Data represents onset temperatures. Operate at least 50°C below these limits.

Compound ClassStructure ExampleDecomposition Onset (

)
Energy Release (

)
Hazard Level
5-Aminotetrazole

~205°CHigh (>1000 J/g)Extreme
1-Methyl-5-aminotetrazole

~220°CHighHigh
Sodium 5-aminotetrazolate

> 300°CModerateModerate
Copper(II) Tetrazolate

~160°C Very High (Detonates) CRITICAL
1,5-Diaminotetrazole

~180°CExtremeExtreme

Detailed Protocol: Safe Synthesis of 5-Substituted Tetrazoles

Method: [3+2] Cycloaddition using Zinc Bromide Catalysis (Avoiding heavy metals). Scope: Synthesis of tetrazole-amines from nitriles.

Step-by-Step Methodology:

  • Setup: Use a round-bottom flask with a Teflon-coated magnetic stir bar (inspect for cracks). Fit with a reflux condenser.

  • Reagents:

    • Nitrile substrate (1.0 equiv)

    • Sodium Azide (

      
      ) (1.1 equiv)
      
    • Zinc Bromide (

      
      ) (0.5 equiv) - Acts as a Lewis acid catalyst, safer than Al/Sn reagents.
      
    • Solvent: Water or Water/Isopropanol (Avoids volatile organic vapor hazards).

  • Reaction: Heat to reflux. Monitor temperature strictly. Do not exceed 100°C unless DSC data permits.

  • Workup (The Critical Phase):

    • Cool to Room Temperature.

    • Acidification: Slowly add 3N HCl. Caution: Vigorous effervescence may occur if excess azide is present.

    • pH Control: Adjust to pH 2-3 to precipitate the tetrazole.

    • Filtration: Collect solid on a sintered glass funnel. Wash with cold water.

    • Drying: Dry in a vacuum oven at <50°C. Do not use a heat gun.

  • Cleaning: Rinse all glassware with 1M NaOH (to dissolve residual tetrazoles) before washing with standard detergents.

References

  • Reaction Safety & Calorimetry

    • Title: "Thermal Decomposition of Aminotetrazoles"
    • Source: ResearchG
    • URL:[Link]

  • Metal Salt Hazards

    • Title: "High-Energetic Salts and Metal Complexes: Comprehensive Overview"
    • Source: MDPI (M
    • URL:[Link]

  • General Handling Guidelines

    • Title: "Guidelines for Explosive and Potentially Explosive Chemicals"
    • Source: UC Berkeley EH&S
    • URL:[Link]

  • Process Safety in Synthesis

    • Title: "Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles"
    • Source: ACS Publications (Organic Process Research & Development)
    • URL:[Link][2]

  • Toxicity & Exposure

    • Title: "Amines as occupational hazards for visual disturbance (Glaucopsia)"[3]

    • Source: NIH / PMC
    • URL:[Link]

Sources

recrystallization solvents for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge

As a Senior Application Scientist, I have reviewed your request regarding 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine . To successfully purify this compound, you must first understand its fundamental chemical nature. This molecule is an


-disubstituted 

-amino tetrazole
, which acts as a bioisostere of the amino acid 2-amino-2-ethylbutanoic acid (an analog of isovaline).

Crucial Insight: This molecule exists primarily as a zwitterion in neutral media. The tetrazole ring is acidic (


), while the aliphatic amine is basic (

).
  • Implication: It will be highly soluble in water at high and low pH but exhibits minimum solubility at its isoelectric point (pI) , likely between pH 5.5 and 6.5.

  • Strategy: Standard organic solvent recrystallization (e.g., using only EtOAc or Hexane) will fail. You must utilize isoelectric precipitation or polar solvent systems driven by ionic strength and dielectric constants.

Part 1: Solvent Selection Guide

The following table summarizes the solubility profile based on the zwitterionic character of the target molecule.

Solvent SystemSolubility BehaviorUsage Recommendation
Water (pH 1–3) High (Cationic form)Use for initial dissolution/filtration of insolubles.
Water (pH 10–12) High (Anionic form)Use for initial dissolution/filtration of insolubles.
Water (pH 5–6) Low (Zwitterionic form)Target condition for precipitation/crystallization.
Methanol / Ethanol Moderate to HighGood for thermal recrystallization (polishing).
Acetone / Acetonitrile Very LowExcellent anti-solvents to force precipitation.
Dichloromethane / Ether InsolubleUse only to wash away non-polar impurities (oils/tars).

Part 2: Detailed Purification Protocols

Method A: Isoelectric Precipitation (Primary Purification)

Best for: Crude material containing inorganic salts or non-polar organic byproducts.

  • Dissolution: Suspend the crude solid in Water (5–10 mL/g) .

  • Acidification: Slowly add 2M HCl dropwise with stirring until the solid fully dissolves (Target pH ~2.0).

    • Why? This protonates the amine, breaking the zwitterionic lattice and forming the soluble hydrochloride salt.

  • Filtration: Filter the acidic solution through a Celite pad or sintered glass funnel to remove any insoluble mechanical impurities or oily residues.

  • Neutralization (The Critical Step):

    • Place the filtrate in a beaker with a pH probe.

    • Slowly add 2M NaOH or saturated

      
        while monitoring pH.
      
    • Stop when the pH reaches 5.8 – 6.2 (the theoretical pI range).

  • Crystallization: A thick white precipitate should form. Cool the mixture to 0–4°C for 2 hours to maximize yield.

  • Isolation: Filter the solid, wash with cold water (2x) and then cold acetone (to remove residual water and speed up drying).

Method B: Thermal Recrystallization (Polishing)

Best for: Material that is already >95% pure but requires removal of trace color or minor isomers.

  • Solvent Choice: Prepare a mixture of Ethanol/Water (9:1 v/v) .

  • Reflux: Heat the solvent to near boiling. Add the solid portion-wise until saturation is reached.

    • Note: If the solid does not dissolve, add water dropwise until clear.

  • Clarification: If colored impurities persist, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C. Slow cooling promotes the growth of defined crystals rather than amorphous powder.

  • Anti-solvent (Optional): If no crystals form, add Acetone or Diethyl Ether dropwise to the cold solution until turbidity appears, then let stand.

Method C: HCl Salt Formation (Alternative)

Best for: If the zwitterion is an oil or too hygroscopic to handle.

  • Dissolve the crude amine in a minimum amount of absolute Ethanol .

  • Cool to 0°C in an ice bath.

  • Add 1.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Add Diethyl Ether or MTBE until the solution becomes cloudy.

  • The hydrochloride salt (

    
    ) usually crystallizes readily and is often less hygroscopic than the zwitterion.
    

Part 3: Visualizing the Chemistry

The following diagram illustrates the solubility relationship with pH, which is the core principle behind Method A.

SolubilityCurve cluster_0 Solubility Profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Acid Acidic pH (<3) Cationic Form (Soluble) Isoelectric Isoelectric Point (pH ~6) Zwitterionic Form (INSOLUBLE / PRECIPITATES) Acid->Isoelectric Add NaOH (Deprotonation) Base Basic pH (>9) Anionic Form (Soluble) Base->Isoelectric Add HCl (Protonation)

Caption: Solubility profile of the amino-tetrazole zwitterion. Maximum precipitation occurs at the isoelectric point (pI).

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What happened? A: This often happens if the cooling is too rapid or if residual organic solvents (like DMF or DMSO from synthesis) are present.

  • Fix: Re-dissolve the oil in the hot solvent system. Scratch the side of the glass vessel with a glass rod to induce nucleation. Alternatively, add a "seed crystal" from a previous batch. If using Method A, ensure the pH is exactly at the pI; deviating by even 1 pH unit can increase solubility significantly.

Q: The crystals are colored (yellow/brown). How do I remove this? A: Amino-tetrazoles can oxidize or trap trace iodine/metal impurities from synthesis.

  • Fix: Use Method B with an activated charcoal step. Ensure the charcoal is filtered off while the solution is hot to prevent product loss.

Q: Can I use DMSO or DMF? A: Avoid them for recrystallization if possible. While the compound dissolves well in them, their high boiling points make removal difficult, often leading to oils upon concentration.

Q: Is the compound explosive? A: While 5-aminotetrazole derivatives are high-nitrogen compounds and can be energetic, this specific molecule has a significant aliphatic load (pentane chain), which dilutes the explosive potential. However, always avoid heating the dry solid above its melting point and never grind large quantities dry.

References

  • Zwitterionic Character of Amino-Tetrazoles

    • Source: "Isoelectric Points of Amino Acids and Isosteres." Master Organic Chemistry.
    • URL:[Link]

  • Synthesis and Properties of

    
    -Amino Tetrazoles :
    
    • Source: Zhao, T., et al. "

      
      -Amino Acid-Isosteric 
      
      
      
      -Amino Tetrazoles."[1] PubMed Central (PMC).
    • URL:[Link]

  • General Purification of Tetrazoles

    • Source: Joo, Y-H., Shreeve, J. M. "1-Substituted 5-Aminotetrazoles: Syntheses from Cyanogen Azide."[2] Organic Letters (via Organic Chemistry Portal).

    • URL:[Link]

  • PubChem Compound Summary

    • Source: "3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine." PubChem.
    • URL:[Link]

Sources

Technical Support Center: Stability of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this molecule, particularly under acidic conditions. We will explore the underlying chemical principles, offer solutions to common experimental challenges, and provide validated protocols for stability assessment.

The molecule possesses two key functional groups that dictate its behavior in acidic media: a tertiary amine and a 5-substituted-1H-tetrazole ring. The tetrazole ring is a common bioisostere for a carboxylic acid group, sharing similar acidic properties with a pKa around 4.8-4.9.[1][2] The tertiary amine is basic due to the lone pair of electrons on the nitrogen atom.[3] Understanding the interplay of these groups under acidic stress is critical for developing stable formulations and designing reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of protonation on 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in an acidic solution?

A1: The molecule has two primary basic centers: the tertiary amine and the tetrazole ring. The tertiary amine will readily protonate on its nitrogen atom to form a tertiary ammonium salt.[3] The tetrazole ring can also be protonated. While the N-H on the tetrazole is acidic, the other nitrogen atoms in the ring have lone pairs and can act as proton acceptors (bases).[4] Computational studies show that the highest negative charge in neutral tetrazoles is often on the N4 nitrogen, making it a likely site for electrophilic attack by a proton.[4]

Q2: Is the tetrazole ring stable in strong acidic conditions?

A2: Generally, the tetrazole ring is considered chemically and thermally stable due to its aromatic character.[5][6] However, under forced conditions, such as heating in strong acid, degradation can occur. The protonation of the ring can make it susceptible to nucleophilic attack (e.g., by water), potentially leading to ring-opening or other degradation pathways. The specific degradation route is highly dependent on the substituents and the exact conditions (acid concentration, temperature, time).[7]

Q3: My compound appears to be degrading during workup with aqueous HCl. How can I minimize this?

A3: Degradation during acidic workup is a common issue. Consider the following:

  • Temperature: Perform the acid wash or extraction at low temperatures (e.g., 0-5 °C) to slow down the kinetics of potential degradation reactions.

  • Contact Time: Minimize the duration the compound is in contact with the acidic aqueous phase.

  • Acid Strength: Use the minimum concentration of acid required for the protonation/extraction. A milder acid or a buffered solution might be a viable alternative if the chemistry allows.[8]

Q4: How does the protonation state affect the solubility of the compound?

A4: In its neutral form, the compound's solubility will be dictated by the overall lipophilicity of the pentyl group and the polar tetrazole and amine functions. Upon protonation in an acidic medium, both the amine and tetrazole will form positively charged species (an ammonium salt and a protonated tetrazolium cation). This conversion to ionic salts will significantly increase the compound's solubility in aqueous (polar) solvents.

Troubleshooting Guide: Investigating Unexpected Degradation

This guide addresses common issues encountered when working with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in acidic environments, such as during forced degradation studies or synthetic workups.

Issue 1: Multiple unexpected peaks appear in the HPLC chromatogram after acidic treatment.

  • Possible Cause 1: Tetrazole Ring Cleavage. The most probable cause of significant degradation is the acid-catalyzed hydrolysis of the tetrazole ring. Protonation of the ring can initiate a cascade that leads to ring-opening, potentially forming nitrogen gas and various nitrile or amide-containing fragments.

    • Investigative Action: Use LC-MS/MS to identify the mass of the degradation products. Look for masses corresponding to fragments that would result from the loss of N₂ or the complete cleavage of the tetrazole ring.

  • Possible Cause 2: Amine-Related Side Reactions. While the tertiary amine itself is generally stable to hydrolysis, its presence can influence other reactions. Under harsh conditions (high heat and strong acid), more complex degradation pathways, such as elimination reactions involving the ethyl groups, could theoretically occur, although this is less likely than tetrazole degradation.

    • Investigative Action: Compare the degradation profile to a similar molecule lacking the tetrazole ring, if available. This can help isolate degradation products originating from the amine portion of the molecule.

Logical Flow: Diagnosing Degradation

Caption: A logical workflow for troubleshooting unexpected degradation products.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods as mandated by ICH guidelines.[9][10]

Objective: To assess the stability of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine under acidic stress and identify potential degradation products.

1. Materials and Reagents:

  • 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (for mobile phase)

  • Calibrated HPLC-UV/PDA system (and LC-MS if available)

  • Calibrated pH meter

  • Thermostatic water bath or oven

2. Stability-Indicating HPLC Method Development (Example) A validated, stability-indicating method is one that can separate the parent compound from all its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

3. Forced Degradation Workflow The following protocol is a standard starting point for acid hydrolysis stress testing.[7]

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Condition Setup:

    • Transfer 5 mL of the stock solution into a clean vial.

    • Add 5 mL of 0.1 M HCl to the vial. The final concentration of the compound will be 0.5 mg/mL in 0.05 M HCl.

    • Prepare a control sample by adding 5 mL of purified water instead of HCl.

  • Incubation: Place the acid-stressed sample and the control sample in a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquot by adding an equimolar amount of 0.1 M NaOH. For a 100 µL aliquot, this would be 100 µL of 0.05 M NaOH. Dilute with mobile phase A to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze the samples by the validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and quantify any major degradation products (as a percentage of the total peak area).

Workflow Visualization

Caption: Experimental workflow for an acid-forced degradation study.

4. Data Presentation

Results from the study should be tabulated for clarity.

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl, 60°C099.8< 0.05< 0.05
0.1 M HCl, 60°C295.22.10.8
0.1 M HCl, 60°C685.77.32.5
0.1 M HCl, 60°C1272.115.45.1
0.1 M HCl, 60°C2455.925.89.7
Control (Water)2499.5< 0.05< 0.05
References
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Tetrazole Compounds.
  • Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Chemistry Stack Exchange. (2024). Why is tetrazole acidic?.
  • Ostrovskii, V. A., et al. (2004).
  • Sharpless, K. B., et al. (2007). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Popova, E. A., et al. (2017).
  • Knochel, P., et al. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry.
  • Popova, E. A., et al. (2017). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings.
  • Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Popova, E. A., et al. (2017).
  • Dömling, A., et al. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • Katritzky, A. R., et al. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. Chemical Reviews.
  • Kumar, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis.
  • MedCrave. (2016).
  • Shendarkar, G. R., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • International Journal of Pharmacy and Analytical Research. (2025). Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review.
  • Pharmaguideline. (n.d.).
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines.

Sources

troubleshooting Ugi-azide multicomponent reactions for tetrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting 1,5-Disubstituted Tetrazole Synthesis via Ugi-Azide MCR

Core Directive & Safety Protocol

WARNING: Hydrazoic Acid (


) Hazard 
Before proceeding with any experimental troubleshooting, you must acknowledge the safety parameters. The Ugi-azide reaction relies on the in situ generation of hydrazoic acid (

), which is highly volatile, toxic, and explosive.[1]
  • The "Hidden" Danger: Even when using Trimethylsilyl azide (

    
    ), the presence of methanol (MeOH) or water generates 
    
    
    
    .
  • Metal Hazard: Never use metal spatulas or needles with sodium azide (

    
    ) protocols; formation of shock-sensitive metal azides is a critical risk.
    
  • Ventilation: All reactions must be performed in a high-efficiency fume hood.

Standard Operating Procedure (SOP)

Context: Most troubleshooting issues stem from deviations in the standard kinetic order. The Ugi-Azide reaction is not a "dump and stir" method for difficult substrates; it requires an understanding of the equilibria involved.

The "Gold Standard" Protocol (1.0 mmol scale):

  • Imine Pre-formation (Critical for Steric/Electronic Deactivation):

    • Mix Amine (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous Methanol (1.0 M concentration).

    • Action: Stir for 30–60 mins over molecular sieves (

      
      ) to drive equilibrium toward the imine (Schiff base).
      
  • Component Addition:

    • Add Isocyanide (1.0–1.2 equiv).

    • Add

      
       (1.2–1.5 equiv) last.
      
  • Reaction:

    • Stir at room temperature for 12–24 hours.

    • Note: If heating is required, do not exceed

      
       in a sealed vessel due to 
      
      
      
      pressure buildup.

Mechanistic Visualization

To troubleshoot, you must visualize the bottleneck. The reaction fails if the Nitrilium Ion is not formed or if the Azide Attack is outcompeted by hydrolysis.

UgiAzideMechanism Start Amine + Aldehyde Imine Imine (Schiff Base) Start->Imine - H2O Imine->Start Hydrolysis Iminium Iminium Ion (Protonated by HN3) Imine->Iminium + HN3 Nitrilium Nitrilium Ion (The Bottleneck) Iminium->Nitrilium + Isocyanide (Insertion) Nitrilium->Iminium Reversible ImidoylAzide Imidoyl Azide Intermediate Nitrilium->ImidoylAzide + N3- (Azide Attack) Tetrazole 1,5-Disubstituted Tetrazole ImidoylAzide->Tetrazole Electrocyclic Ring Closure

Figure 1: The kinetic pathway of the Ugi-Azide reaction. The formation of the Nitrilium ion is often the rate-determining step in sterically hindered systems.

Troubleshooting Guide (FAQ Format)

Module A: Low Yield & No Reaction

Q: I see the imine form on TLC, but the reaction stalls. Why isn't the tetrazole forming? A: This is usually a failure of the Nitrilium Ion formation step.

  • The Cause: If your amine or aldehyde is sterically bulky, the isocyanide cannot attack the iminium ion effectively. The equilibrium reverts to the starting materials.

  • The Fix:

    • Concentration: Increase reaction concentration to 1.5 M or 2.0 M. This is an associative step; higher concentration forces the collision.

    • Lewis Acids: Add 10–20 mol%

      
       or 
      
      
      
      . This activates the imine, making it more electrophilic for the isocyanide attack.
    • Solvent Switch: Switch from pure MeOH to 2,2,2-Trifluoroethanol (TFE). TFE stabilizes the polar transition states and the iminium ion via strong hydrogen bonding.

Q: My isocyanide is old. Does that matter? A: Yes. Isocyanides oxidize to isocyanates or polymerize over time.

  • Diagnostic: Run a quick NMR of your isocyanide. If the characteristic triplet (for

    
    ) is messy or shifted, distill it or prepare fresh. Old isocyanide leads to complex mixtures and low yields.
    
Module B: Impurity Profile

Q: I isolated a product, but the NMR shows a missing nitrogen component. What is it? A: You likely formed the Passerini byproduct (


-acyloxy amide).
  • The Mechanism: If the amine is non-nucleophilic (e.g., an aniline with electron-withdrawing groups) or if the imine formation is poor, the isocyanide reacts directly with the aldehyde and the acid source (in this case,

    
     acts poorly as the acid for Passerini, but trace water/carboxylic acids can trigger it).
    
  • The Fix: Force imine formation before adding the isocyanide. Use molecular sieves (

    
    ) and ensure the amine is nucleophilic enough.
    

Q: My product is sticky and smells like burnt rubber (isocyanide). How do I purify it? A: Tetrazoles are polar and often streak on silica. Isocyanides are notoriously difficult to remove by evaporation alone.

  • Purification Protocol:

    • Scavenger Resin: Add a polymer-supported amine (e.g., PS-Trisamine) to the reaction mixture after completion and stir for 2 hours. This captures unreacted electrophiles.

    • Basic Wash: Dissolve the crude in EtOAc and wash with 10%

      
      . The tetrazole is neutral (unless it has an acidic proton elsewhere), but this removes hydrazoic acid salts and water-soluble impurities.
      
    • Acidification (For N-H tetrazoles only): If you synthesized a 5-substituted tetrazole (using ammonia as the amine source), the product is acidic (

      
      ). You must acidify the aqueous layer to pH ~2 to precipitate or extract the tetrazole.
      
Module C: Reagent Selection ( vs. )

Q: Can I replace


 with 

to save money?
A: Yes, but you alter the thermodynamics.
Feature

(Trimethylsilyl Azide)

(Sodium Azide)
Solubility Miscible in organic solvents (MeOH, DCM, THF).Poor solubility in organics; requires water or acidic MeOH.
Safety "Masked" azide. Hydrolyzes slowly to

. Safer handling.
High risk of shock-sensitive metal azides.[1] Generates

gas rapidly with acid.[1]
Protocol Standard MeOH protocol.Requires addition of weak acid (e.g., AcOH) or

to generate

in situ.
Recommendation Preferred for Discovery/Small Scale. Preferred for Scale-up (with strict engineering controls).

Diagnostic Decision Tree

Use this flowchart to diagnose your specific failure mode.

TroubleshootingFlow Start Reaction Failed (Low Yield) CheckImine Step 1: Check Imine Formation (TLC/NMR) Start->CheckImine ImineNo Imine Not Formed CheckImine->ImineNo No New Spot ImineYes Imine Formed CheckImine->ImineYes New Spot Visible Action1 Pre-form Imine with Mol. Sieves or Ti(OiPr)4 ImineNo->Action1 CheckSterics Step 2: Check Steric Hindrance (Amine/Aldehyde/Isocyanide) ImineYes->CheckSterics StericHigh High Steric Bulk CheckSterics->StericHigh Bulky R-Groups StericLow Low Steric Bulk CheckSterics->StericLow Standard R-Groups Action2 Use TFE (Solvent) or ZnCl2 (Catalyst) StericHigh->Action2 CheckReagents Step 3: Check Reagents (Old Isocyanide? Wet Solvent?) StericLow->CheckReagents ReagentBad Reagents Degraded CheckReagents->ReagentBad Oxidized/Wet ReagentGood Reagents Good CheckReagents->ReagentGood Fresh Action3 Distill Isocyanide Dry Methanol ReagentBad->Action3 Action4 Consider Alternative Pathway (e.g., Azide-Ugi 3-component) ReagentGood->Action4

Figure 2: Diagnostic workflow for isolating the cause of reaction failure.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Nixey, T., Kelly, M., & Hulme, C. (2000). Preparation of 1,5-Disubstituted Tetrazoles via the Ugi Reaction.[2][3][4] Tetrahedron Letters, 41(45), 8729–8733. Link

  • Gunawan, S., et al. (2012). Trifluoroethanol as a Solvent for Ugi-Azide Reactions. Tetrahedron, 68(24), 4740-4746. Link

  • Mironov, M. A. (2010). Mechanism of the Ugi Reaction. Topics in Heterocyclic Chemistry, 23, 1–39. Link

  • BenchChem. (2024). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link

Sources

Technical Support Center: Purification of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

The subject molecule, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, possesses both a basic primary amine and an acidic tetrazole ring (pKa comparable to a carboxylic acid)[1]. This zwitterionic potential makes it a polar compound, presenting unique challenges for purification, as it can exhibit variable solubility and chromatographic behavior depending on the pH and solvent system. This guide will walk you through identifying impurities and selecting and optimizing the appropriate purification technique.

Troubleshooting Guide & Purification Strategy

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of polar, functionalized molecules.

Part 1: Impurity Identification & Characterization

Question: I've synthesized my target compound, but I'm not sure if it's pure. Where do I start?

Answer: The first step is always to characterize your crude sample to identify the nature and quantity of any impurities. A multi-technique approach is most robust.

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool for assessing purity. Due to the polar nature of your compound, standard reversed-phase (e.g., C18) chromatography may result in poor retention. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal-Phase (ANP) chromatography, which are designed to retain and separate very polar compounds.[2]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is invaluable. It allows you to get the molecular weight of the main peak (confirming your product) and all impurity peaks.[3] For tetrazoles, electrospray ionization (ESI) is common. Look for the molecular ion peak, which will be [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final, purified product.[4][5] While it may be difficult to identify minor impurities in a crude spectrum, it can clearly show major contaminants, such as residual starting materials or solvents.

Question: My LC-MS shows several impurity peaks. What are the likely culprits?

Answer: Impurities typically fall into three categories: unreacted starting materials, by-products from side reactions, and degradation products. The synthesis route is key to predicting likely impurities. A common route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source (like sodium azide) with a nitrile.[4][6]

  • Unreacted Nitrile: If your synthesis started from a nitrile precursor, it is a common, less polar impurity.

  • Isomeric By-products: Tetrazole formation can sometimes lead to different regioisomers, which can be difficult to separate.

  • Degradation Products: Amines can be susceptible to oxidation, especially if exposed to air and light over long periods.[7]

The workflow below outlines a systematic approach to identifying and removing these impurities.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Validation A Crude Product Sample B Analytical Characterization (LC-MS, ¹H NMR) A->B C Purity > 98%? B->C D Impurity Profile Identified C->D No J Product Meets Spec C->J Yes E Select Purification Method D->E F Recrystallization (pH modification, salt formation) E->F Simple impurity profile Crystalline solid G Chromatography (HILIC, Reversed-Phase) E->G Complex mixture Oily product H Purified Sample F->H G->H I Final Purity Analysis (HPLC, NMR) H->I I->E Purity still low Re-evaluate method I->J

Caption: Workflow for impurity troubleshooting.

Part 2: Purification Method Selection & Troubleshooting

Question: Is recrystallization a good option for my compound?

Answer: Yes, recrystallization is often the most efficient method for purifying solid compounds, especially at scale.[8][9] The key is finding a solvent (or solvent system) where your compound has high solubility at high temperatures and low solubility at room or cold temperatures, while the impurities remain in solution.[8]

Given the amine and tetrazole groups, you have a powerful tool: pH manipulation.

  • Acidification: Adding an acid (like HCl in ether or isopropanol) will protonate the basic amine, forming a salt.[7][10] This salt will have drastically different solubility properties than the freebase and may readily crystallize from a more polar solvent system, leaving non-basic impurities behind.

  • Basification: Conversely, in a basic solution, the acidic tetrazole ring will be deprotonated.

Troubleshooting Recrystallization:

IssuePotential CauseSuggested Solution
Product Won't Crystallize (Oils Out) Solution is supersaturated; cooling too fast; wrong solvent polarity.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of pure product. 3. Re-dissolve and allow to cool much more slowly. 4. Try a mixed-solvent system (e.g., dissolve in a good solvent like ethanol and slowly add a poor solvent like heptane until cloudy, then heat to clarify and cool slowly).
Poor Recovery Compound is too soluble in the cold solvent; too much solvent was used.1. Ensure you used the minimum amount of hot solvent to dissolve the solid.[8] 2. Cool the flask in an ice bath for an extended period to maximize precipitation. 3. Concentrate the mother liquor and attempt a second crop of crystals.
Impurity Co-precipitates Impurity has similar solubility to the product.1. Change the solvent system entirely. 2. Convert the target compound to a salt (e.g., hydrochloride) to drastically alter its solubility profile relative to the impurity.[10] This is often very effective.

Question: My compound is an oil, or recrystallization failed. What are my chromatography options?

Answer: For polar compounds like this, specialized chromatography is required. Standard silica gel is often too acidic and polar, leading to strong, irreversible binding or significant peak tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (like bare silica, diol, or cyano) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water or aqueous buffer. Water acts as the strong, eluting solvent. This technique provides excellent retention for polar analytes that are not retained in reversed-phase.[2]

  • Reversed-Phase Chromatography (C18): While challenging, it can be made to work.

    • Highly Aqueous Mobile Phases: Use a mobile phase with a high percentage of water. This requires an "aqueous compatible" C18 column to prevent phase collapse.[11]

    • Ion-Pairing Agents: Add an agent like trifluoroacetic acid (TFA) to the mobile phase. TFA will pair with the basic amine, masking its charge and improving peak shape.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for compounds with acidic or basic groups.

G A Recrystallization Failed or Ineffective B Is the compound ionizable? A->B C YES (Amine and Tetrazole) B->C Yes G Is the compound very polar? B->G No (N/A for this compound, but general logic) D Consider pH-mediated methods C->D E Form a Salt (e.g., HCl salt) Attempt Recrystallization Again D->E F Use Ion-Exchange Chromatography D->F H YES G->H Yes I Try HILIC / Aqueous Normal Phase H->I Recommended J Try Reversed-Phase with aqueous-stable column or ion-pairing agent (TFA) H->J Alternative

Caption: Decision tree for purification methods.

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method (HILIC)

This protocol is a starting point for assessing the purity of your sample.

  • Column: Use a HILIC column (e.g., silica, diol, or amide phase).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 2 minutes. Ramp to 50% B over 10 minutes. Hold at 50% B for 2 minutes. Return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI positive and negative modes).

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 90:10 Acetonitrile:Water.

Rationale: The high organic mobile phase allows for retention of the polar analyte on the polar stationary phase. The salt in the aqueous portion helps to improve peak shape.

Protocol 2: Purification by pH-Mediated Recrystallization (as HCl salt)

This protocol is designed to isolate the target compound from non-basic impurities.

  • Dissolution: Dissolve the crude, solid material in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Salt Formation: Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., 2M HCl in diethyl ether) dropwise while stirring. Continue until no more precipitate forms. A white solid should crash out of solution.

  • Digestion: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation and allow for crystal growth.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • Validation: Analyze the purified salt by HPLC and NMR to confirm purity and structure. The freebase can be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction.

Rationale: Converting the amine to its hydrochloride salt dramatically changes its polarity and solubility, allowing for separation from less polar or non-basic impurities that remain dissolved in the solvent.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should know? A1: Based on its structure, the compound is expected to be a solid with high polarity. Key predicted properties are summarized below.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₆H₁₃N₅[12]
Monoisotopic Mass 155.1171 Da[12]
Predicted XlogP 0.0[12]
Functional Groups Primary Amine (Basic), Tetrazole Ring (Acidic)[1]
Expected Behavior Polar, potentially zwitterionic, solubility highly pH-dependent.N/A

Q2: Can I use standard silica gel flash chromatography? A2: It is strongly discouraged. The basic amine will likely interact very strongly with the acidic silanol groups on the silica surface, leading to poor recovery and significant peak tailing. If you must use normal-phase, consider deactivating the silica with triethylamine in your mobile phase, but HILIC or reversed-phase are superior options.[2]

Q3: My NMR shows a broad peak for the tetrazole N-H proton. Is this normal? A3: Yes, this is very common. The N-H proton of the tetrazole ring is acidic and can undergo rapid exchange with trace amounts of water in the NMR solvent, leading to peak broadening.[1] The presence of the basic amine in the same molecule can also facilitate proton exchange.

Q4: How can I be sure which nitrogen on the tetrazole ring is protonated (1H vs. 2H tautomer)? A4: The 1H- and 2H-tautomers of 5-substituted tetrazoles are in equilibrium. In solution, the more polar 1H-tautomer generally predominates.[13] The specific ratio can be influenced by the solvent and the nature of the substituent. For definitive characterization, advanced NMR techniques or crystal structure analysis would be required.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
  • The Analytical Scientist. Purification of polar compounds.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Taylor & Francis Online. Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography.
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • ChemLibreTexts. Recrystallization.
  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • PubChemLite. 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine.
  • Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities.
  • National Programme on Technology Enhanced Learning (NPTEL). Recrystallization.
  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Egyptian Journal of Chemistry. Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • VU Research Repository. Tetrazoles: A multi-potent motif in drug design.
  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
  • PMC. A Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.
  • National Institute of Standards and Technology. 1H-Tetrazol-5-amine - NIST WebBook.
  • National Center for Biotechnology Information. Aminotetrazole | CH3N5 | CID 20467 - PubChem.
  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
  • Beilstein Journals. Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H).
  • Google Patents. WO2006050922A1 - Process for the synthesis of tetrazoles.
  • The Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.
  • SynArchive. Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II).

Sources

thermal stability and decomposition risks of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Document ID: TSS-TET-5P3A-001

Version: 1.0

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals working with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. While specific experimental data for this exact molecule is not widely published, its structure contains a 5-substituted 1H-tetrazole ring, which is a well-known energetic functional group.[1][2][3] The high nitrogen content and large positive enthalpy of formation of the tetrazole ring command a cautious and systematic approach to handling and thermal analysis.[4]

This document provides a framework for assessing thermal stability and decomposition risks based on established principles for nitrogen-rich heterocyclic compounds.[5][6] The guidance herein is designed to help you anticipate potential hazards, design safer experiments, and correctly interpret analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Hazard Assessment & Safe Handling

Question 1: What are the primary hazards I should be aware of before starting work with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine?

Answer: The primary hazard stems from the tetrazole ring . This moiety is classified as an "explosophore" or energetic group. The key risks are:

  • High Energy Release: Tetrazoles decompose exothermically, rapidly releasing significant energy and large volumes of gaseous products, primarily molecular nitrogen.[2][3][4]

  • Thermal Sensitivity: Decomposition can be initiated by heat. While many tetrazole derivatives are stable at ambient temperatures, they can decompose violently when heated above their decomposition temperature.[7][8] For some derivatives, this can be as low as 120-150°C.[7]

  • Sensitivity to Initiation: Although many simple tetrazoles are relatively insensitive, the class of compounds can be sensitive to shock, friction, or electrostatic discharge.[7][9] It is prudent to treat any new tetrazole derivative as potentially sensitive until proven otherwise.[10][11][12]

  • Toxic Decomposition Products: Upon decomposition, tetrazoles can emit toxic fumes, such as oxides of nitrogen (NOx) and hydrazoic acid (HN3).[7][9][13]

The structure of your specific compound includes a tertiary amine attached to the ring via an alkyl chain. While the alkyl groups may slightly influence thermal stability, the fundamental energetic nature of the tetrazole ring remains the dominant safety concern.

Question 2: What are the essential safety precautions for handling and storing this compound in the lab?

Answer: A comprehensive safety plan is critical when working with any potentially energetic material.[10]

Core Safety Protocols:

  • Work on the Smallest Scale Possible: For initial characterization, use quantities of 100 mg or less.[14] Scale-up should only be considered after a thorough thermal hazard assessment is complete.

  • Use Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, safety glasses with side shields, and heavy-duty gloves. For operations with a higher perceived risk (e.g., heating, grinding), a face shield and blast shield are mandatory.[10][12]

  • Avoid Ignition Sources: Keep the compound away from open flames, hot plates, and equipment that can generate sparks. Use intrinsically safe equipment where possible.

  • Control Static Electricity: Use grounding straps and anti-static mats, especially in low-humidity environments.

  • Avoid Mechanical Shock and Friction: Do not grind the material forcefully. Use plastic or ceramic spatulas instead of metal ones to avoid friction and potential catalytic decomposition.[12]

  • Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents or acids.[7][14] The container should be clearly labeled with "Potentially Explosive" and "Shock and Heat Sensitive" warnings. Ensure containers are not sealed airtight to prevent pressure buildup from slow decomposition.[12]

Section 2: Thermal Analysis & Experimental Design

Question 3: How can I experimentally determine the thermal stability of my compound? Which techniques are recommended?

Answer: The standard methods for evaluating thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . These analyses provide critical data on melting points, decomposition temperatures, energy release, and mass loss.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying the onset temperature of decomposition (T_onset) and quantifying the energy released (enthalpy of decomposition, ΔH_d). A sharp, intense exothermic peak is a strong indicator of a hazardous, rapid decomposition.[5][15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the temperature at which mass loss begins and the total mass lost during decomposition, which can help elucidate the decomposition process (e.g., loss of N₂).[5][6]

The workflow below outlines a systematic approach to thermal hazard assessment.

Workflow: Thermal Hazard Assessment

G cluster_0 Phase 1: Initial Screening (High Caution) cluster_1 Phase 2: Data Analysis & Risk Evaluation cluster_2 Phase 3: Decision Making start Synthesize/Obtain < 100 mg of sample dsc_initial DSC Analysis (Small Sample: < 1 mg) Crucible: Vented or Pin-holed Aluminum Rate: 2-5 °C/min start->dsc_initial tga_initial TGA Analysis (Sample: 1-2 mg) Atmosphere: Inert (N₂ or Ar) Rate: 10 °C/min start->tga_initial analyze Analyze Data: 1. T_onset from DSC 2. ΔH_d from DSC 3. Mass Loss from TGA dsc_initial->analyze tga_initial->analyze risk_eval Risk Evaluation Is T_onset low (<150°C)? Is ΔH_d high (>500 J/g)? Is decomposition rapid? analyze->risk_eval high_risk High Risk Identified Implement Strict Controls Re-evaluate Synthetic Route Consult Safety Officer risk_eval->high_risk Yes low_risk Acceptable Risk Profile Proceed with Caution Develop Safe Operating Procedures (SOPs) for larger scales risk_eval->low_risk No

Caption: A stepwise workflow for the thermal hazard assessment of a new tetrazole compound.

Question 4: I'm setting up my first DSC experiment. Can you provide a detailed protocol?

Answer: Absolutely. Caution is paramount for the first analysis of a potentially energetic material. This protocol is designed to maximize safety.

Protocol: Initial DSC Screening of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

  • Instrument Preparation:

    • Ensure the DSC instrument is properly calibrated for temperature and enthalpy using an indium standard.

    • Confirm that the area around the DSC is clear of flammable materials.

  • Sample Preparation (Perform behind a blast shield):

    • Use a very small amount of sample: 0.5 to 1.0 mg . Do not exceed 1.0 mg for the initial screening. A larger sample can lead to an explosion that damages the instrument and poses a severe hazard.

    • Carefully weigh the sample into a vented or pin-holed aluminum pan. Never use a hermetically sealed pan. A sealed pan will trap gaseous decomposition products (N₂), leading to a catastrophic pressure rupture (an explosion).

    • Loosely place the lid on the pan. Do not crimp it tightly, as this can impede gas release.

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at a slow heating rate, 2 to 5 °C/min , up to a maximum of 300°C. A slow rate provides better resolution of thermal events and is a safer approach for unknown materials. Do not heat to higher temperatures unless TGA shows stability beyond this point.

    • Atmosphere: Purge the DSC cell with an inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Execution and Monitoring:

    • Load the sample and an empty reference pan into the DSC cell.

    • Start the experiment. Do not leave the instrument unattended during the first run.

    • Be prepared to stop the experiment manually if you observe signs of a violent reaction.

  • Data Analysis:

    • Identify the onset temperature (T_onset) of the first major exotherm. This is the most critical parameter for defining the upper limit of thermal stability.

    • Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔH_d) in Joules per gram (J/g).

Section 3: Troubleshooting & Data Interpretation

Question 5: My DSC curve shows a very sharp, strong exotherm around 210°C. What does this mean?

Answer: A sharp, intense exothermic peak is the classic signature of a rapid, energetic decomposition, which is characteristic of many tetrazole-containing compounds.[8][16]

  • Interpretation: The onset of this peak (e.g., ~210°C) should be considered the maximum safe operating temperature for this compound. Heating the material near or above this temperature, especially in larger quantities, could lead to a runaway reaction and explosion.

  • Context: The heat of decomposition (ΔH_d) provides further information. As a general rule of thumb used in process safety screening, a decomposition energy greater than 500 J/g is a significant indicator of explosive potential.[17]

  • Action: This result confirms the compound is energetically unstable at elevated temperatures. All future work should incorporate strict temperature controls to stay well below this onset temperature. A safety margin of at least 50-75°C is recommended.

Question 6: My TGA shows a sharp mass loss of approximately 80% that coincides with the DSC exotherm. What is happening?

Answer: This observation strongly supports the hypothesis of tetrazole ring decomposition. Let's analyze the expected mass loss for your compound, C₈H₁₅N₅ (Molar Mass ≈ 181.24 g/mol ).

The primary decomposition pathway for the tetrazole ring involves the elimination of two molecules of nitrogen gas (2 x N₂).[2][4]

  • Mass of 2 N₂: 2 * 28.01 g/mol = 56.02 g/mol

  • Expected Mass Loss (%): (56.02 / 181.24) * 100% ≈ 30.9%

An observed mass loss of ~80% indicates that the decomposition is far more extensive than just the extrusion of nitrogen from the tetrazole ring. It suggests that after the initial energetic event, the remaining molecular fragments are also volatile and are lost. This could involve the fragmentation of the pentyl group and the amine. The rapid, single-stage loss of most of the compound's mass is characteristic of energetic materials.

Table 1: Comparative Thermal Stability of Related Tetrazole Compounds

CompoundDecomposition Onset (T_onset, °C)NotesReference
1H-Tetrazole~155 °C (Melting point, decomposes rapidly above)The parent compound, known to be explosive.[7]
5-Aminotetrazole~220 °CThe amino group can influence stability.[15]
Various 5-substituted Tetrazoles190 - 240 °CDecomposition temperature is sensitive to the substituent.[8]
3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTT)>200 °CA high-nitrogen energetic material with high decomposition heat.[16]

This table provides context from known compounds. Your specific material, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, is expected to fall within or near this range, but must be confirmed experimentally.

Question 7: What are the likely decomposition pathways and products?

Answer: The thermal decomposition of 5-substituted 1H-tetrazoles is complex but generally proceeds through ring-opening, followed by the extrusion of nitrogen gas.

Diagram: Postulated Decomposition Pathway

G compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine heat Δ (Heat) compound->heat intermediate [Azido-Imine Intermediate] products Nitrogen Gas (N₂) + Highly Reactive Nitrilimine + Other Volatile Fragments intermediate->products Rapid N₂ Extrusion & Fragmentation heat->intermediate Ring Opening

Caption: A simplified representation of the initial steps in the thermal decomposition of a 5-substituted tetrazole.

The initial, rate-limiting step is often the tautomerization and opening of the tetrazole ring to form a highly unstable azido-imine intermediate. This intermediate rapidly loses two molecules of dinitrogen (N₂) in a highly exothermic step.[8][13] The resulting species, a nitrilimine, is extremely reactive and will likely undergo further fragmentation and rearrangement, leading to a complex mixture of smaller volatile products, consistent with the large mass loss seen in TGA.

References

  • Tetrazole - Wikipedia. Wikipedia. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]

  • 1H-Tetrazole | CH2N4 | CID 67519 - PubChem. National Center for Biotechnology Information. [Link]

  • Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library (OPL). [Link]

  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Safety Hazards in the Energetics Laboratory. DSIAC. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions - Research Paper. OiPub. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. ResearchGate. [Link]

  • Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. University of California, Berkeley - Environment, Health & Safety. [Link]

  • Working with Potentially Explosive Chemicals/Reactions. University of Auckland. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]

  • Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. IChemE. [Link]

  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journals. [Link]

  • High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. ResearchGate. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PMC. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Tetrazoles via Multicomponent Reactions. PMC - NIH. [Link]

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. [Link]

  • Thermal Isomerization of Substituted 5-Aminotetrazoles. ACS Publications. [Link]

  • Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. MDPI. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

  • Dual-Functional N-Alkylated Tetrazole Derivatives: Corrosion Inhibitors with Potential for Pharmacological Development | Request PDF. ResearchGate. [Link]

  • Thermal analysis of the extremely Nitrogen-Rich Solids BTT and DAAT. ResearchGate. [Link]

  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. [Link]

  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society. [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. PubMed. [Link]

  • (PDF) A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. ResearchGate. [Link]

  • (PDF) Tetrazoles for biomedicine. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides an in-depth, predictive interpretation of the ¹H and ¹³C NMR spectra for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a molecule featuring a sterically hindered tertiary amine adjacent to a nitrogen-rich tetrazole heterocycle. Lacking direct experimental data, this analysis is built upon first principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds. We will dissect the anticipated chemical shifts, multiplicities, and integration patterns, explaining the underlying electronic and structural factors. This guide is intended for researchers and professionals in drug development who require a robust framework for interpreting NMR data of complex heterocyclic compounds.

Introduction: The Imperative for Structural Verification

In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, absolute certainty in molecular structure is paramount. The presence of complex functionalities, such as the tetrazole ring in 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, introduces unique electronic environments that profoundly influence the magnetic resonance of nearby nuclei. The tetrazole moiety is a well-established bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity, making its derivatives common in medicinal chemistry.[1] An accurate interpretation of their NMR spectra is therefore not merely an academic exercise but a critical step in validating a synthetic pathway and ensuring the correct molecule proceeds to further evaluation.

This guide provides a predictive analysis, a common real-world scenario when a novel compound is first synthesized. By dissecting the molecule into its constituent fragments—the pentan-3-amine core and the 5-substituted-1H-tetrazole ring—and comparing them to known compounds, we can construct a highly accurate theoretical spectrum. This approach serves as a powerful tool for confirming the successful synthesis of the target molecule.

Molecular Structure and Predicted NMR Assignments

The structure of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine presents several key features that will dominate its NMR spectra: symmetry in the pentyl group, a quaternary carbon (C3) bonded to two nitrogen atoms, and three types of exchangeable protons (two on the amine, one on the tetrazole).

Caption: Structure of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine with labeling for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to form hydrogen bonds slows the chemical exchange of N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[2]

  • δ ~15-17 ppm (H_d, 1H, very broad singlet): This significantly downfield signal is characteristic of the N-H proton of the tetrazole ring.[3][4] Its acidity and involvement in intermolecular hydrogen bonding contribute to its broadness and deshielded nature. This signal will readily disappear upon the addition of a drop of D₂O.

  • δ ~1.8-2.5 ppm (H_c, 2H, broad singlet): This signal corresponds to the two protons of the primary amine (-NH₂). The chemical shift of amine protons can vary significantly based on concentration, temperature, and solvent. Being adjacent to a quaternary carbon, they are expected in this region. This signal will also exchange with D₂O.

  • δ ~1.7-1.9 ppm (H_a, 4H, quartet, J ≈ 7.4 Hz): These are the protons of the two equivalent methylene groups (-CH₂-). They are adjacent to a methyl group (3 protons), resulting in a quartet multiplicity (n+1 rule). The electron-withdrawing effect of the adjacent C3, substituted with both an amine and a tetrazole ring, will shift these protons downfield compared to a simple alkane.

  • δ ~0.8-1.0 ppm (H_b, 6H, triplet, J ≈ 7.4 Hz): This signal represents the six equivalent protons of the two terminal methyl groups (-CH₃). Each is coupled to an adjacent methylene group (2 protons), giving rise to a triplet. This is a typical chemical shift for a terminal methyl group in an alkyl chain.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

  • δ ~155-160 ppm (C5'): This is the most diagnostic signal in the spectrum, corresponding to the C5 carbon of the tetrazole ring. This carbon is bonded to three nitrogen atoms and another carbon, placing it in a highly electron-deficient environment, which results in a strong deshielding effect. Published data for various 5-substituted-1H-tetrazoles consistently show this carbon in the 154-162 ppm range.[3][5][6]

  • δ ~55-60 ppm (C3): This is the quaternary carbon of the pentyl chain. It is directly attached to the electron-withdrawing amine group and the tetrazole ring via C5'. This dual substitution will cause a significant downfield shift compared to an unsubstituted alkane carbon.

  • δ ~30-35 ppm (C2a, C2b): These are the two equivalent methylene carbons. They are shifted downfield from typical alkane values (~25 ppm) due to the influence of the substituted C3 carbon.

  • δ ~8-10 ppm (C1a, C1b): This signal corresponds to the two equivalent terminal methyl carbons. This chemical shift is characteristic of terminal methyl groups in aliphatic chains.

Comparative Analysis with Analogous Structures

To ground our predictions in experimental evidence, we compare the expected shifts with published data for 3-aminopentane and 5-substituted-1H-tetrazoles. This comparison validates our reasoning and provides a reliable reference for an analyst interpreting an actual spectrum.

Nucleus Predicted Shift (ppm) for Target Molecule Experimental Shift (ppm) for 3-Aminopentane[7] Experimental Shift (ppm) for 5-Alkyl-1H-Tetrazoles[4] Rationale for Predicted Shift
¹H: -CH₃ 0.8-1.0~0.85N/AMinimal change expected at the terminus of the alkyl chain.
¹H: -CH₂- 1.7-1.9~1.35N/ASignificant downfield shift due to the strong inductive effect of the adjacent tetrazole-amine substituted carbon.
¹H: Tetrazole N-H 15-17N/A16.1-17.4Characteristic highly deshielded proton of the tetrazole ring.
¹³C: -CH₃ 8-10~10.1N/AMinor change expected, consistent with an aliphatic methyl group.
¹³C: -CH₂- 30-35~29.7N/AModerate downfield shift due to proximity to the electron-withdrawing groups at C3.
¹³C: C-NH₂ 55-60~51.2N/ASignificant downfield shift due to the additional substitution by the electron-withdrawing tetrazole ring.
¹³C: C5 of Tetrazole 155-160N/A~162.0Hallmark signal for the C5 carbon in a 5-alkyl-substituted tetrazole.

Recommended Experimental Protocol

To obtain high-quality, unambiguous spectra for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, the following workflow is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation prep1 Dissolve 10-15 mg of sample in ~0.6 mL of DMSO-d₆ prep2 Add internal standard if quantification is needed (e.g., TMS) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe on the sample prep3->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans, 45° pulse) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans, broadband decoupling) acq2->acq3 acq4 Optional: Run 2D NMR (COSY, HSQC) for confirmation acq3->acq4 proc1 Apply Fourier Transform, phase and baseline correction acq4->proc1 proc2 Calibrate spectra (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) proc1->proc2 proc3 Integrate ¹H signals and assign multiplicities proc2->proc3 proc4 Assign all ¹H and ¹³C peaks by comparing with predictions proc3->proc4 proc5 Confirm assignments with 2D NMR correlations proc4->proc5

Caption: Recommended workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is critical for observing the exchangeable N-H protons.[2]

  • Shimming: After inserting the sample into the spectrometer, perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the identity of the -NH₂ and tetrazole N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons should significantly diminish or disappear entirely.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly advised. A COSY spectrum will show correlations between coupled protons (e.g., the -CH₂- and -CH₃ protons), while an HSQC spectrum will correlate each proton signal with the carbon to which it is directly attached.

Conclusion

The structural elucidation of novel compounds like 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is a systematic process heavily reliant on the predictive power of NMR spectroscopy. By leveraging foundational principles and comparative data from known structural analogs, we have constructed a detailed and reliable forecast of its ¹H and ¹³C NMR spectra. The key diagnostic signals—the highly deshielded tetrazole N-H proton and C5 carbon, and the distinct quartet/triplet pattern of the symmetric ethyl groups—provide a unique spectral fingerprint. Adherence to the recommended experimental protocol will enable researchers to confidently confirm the synthesis and purity of this and structurally related molecules, ensuring the integrity of their scientific endeavors.

References

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Available from: [Link]

  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available from: [Link]

  • MDPI. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]

  • Wiley-VCH. Supporting Information for "Self-assembly of spherical complexes". Available from: [Link]

  • South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

  • Journal of Physics and Chemistry of Solids. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

  • The Royal Society of Chemistry. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available from: [Link]

  • Scientia Iranica. Nano CaO: Synthesis, characterization, and application as an e cient catalyst for the preparation of tetrazole analogues of protected. Available from: [Link]

  • Wiley-VCH. Supporting Information for "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles and Azides". Available from: [Link]

  • The Royal Society of Chemistry. Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. Available from: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-(1H-tetrazol-5-yl)pentan-3-amine vs. Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mass spectrometry (MS) fragmentation patterns of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (TPA), a critical bioisostere of the sterically hindered amino acid 2-amino-2-ethylbutanoic acid (Diethylglycine).

Designed for medicinal chemists and DMPK scientists, this document compares the fragmentation behavior of the tetrazole moiety against its carboxylic acid alternative. The guide highlights diagnostic ions essential for structural elucidation and metabolite identification, focusing on the distinct loss of dinitrogen (


) characteristic of the tetrazole ring versus the decarboxylation observed in the acid analog.

Structural Context & Chemical Identity[1][2][3][4][5][6][7][8]

The target molecule, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine , represents a class of


-disubstituted amino acid analogs where the carboxylic acid is replaced by a tetrazole ring to enhance metabolic stability and lipophilicity.
FeatureTarget Molecule (TPA)Alternative (Diethylglycine)
Structure

-Amino Tetrazole

-Amino Acid
Formula


Exact Mass 155.1171 Da131.0946 Da
Key Functionality 5-substituted 1H-tetrazoleCarboxylic Acid
Bioisostere Role High metabolic stability;

Susceptible to glucuronidation;

Instrumentation & Methodology

To ensure robust detection, two ionization modes are compared. The choice of ionization dictates the fragmentation pathway (Charge Retention vs. Charge Migration).

  • Electrospray Ionization (ESI-MS/MS): Preferred for pharmacokinetic studies (LC-MS/MS). Generates even-electron ions

    
    .[1]
    
  • Electron Impact (EI-MS): Preferred for structural identification (GC-MS). Generates odd-electron radical cations

    
    .[2]
    

Fragmentation Analysis: 3-(1H-tetrazol-5-yl)pentan-3-amine

ESI+ Fragmentation Pathways (Protonated)

In positive ESI mode, the precursor ion is


. The fragmentation is dominated by the instability of the tetrazole ring and the lability of the amine.
  • Primary Pathway: Tetrazole Ring Contraction (

    
     Elimination) 
    
    • The most diagnostic pathway for 5-substituted tetrazoles is the expulsion of a neutral nitrogen molecule (

      
      , 28 Da).
      
    • Mechanism: Protonation often occurs at the N4 position of the tetrazole. Thermal or collision-induced activation triggers a retro-1,3-dipolar cycloaddition-like process, ejecting

      
      .
      
    • Product: An aziridine or diaziridine-like intermediate (

      
       128).
      
  • Secondary Pathway: Hydrazoic Acid Elimination

    • Alternative cleavage involves the loss of neutral hydrazoic acid (

      
      , 43 Da).
      
    • Product: Formation of a nitrile-stabilized cation (

      
       113).
      
  • Tertiary Pathway: Ammonia Loss

    • Common in aliphatic amines, loss of

      
       (17 Da) yields a carbocation stabilized by the ethyl groups.
      
    • Product:

      
       139.
      
EI Fragmentation Pathways (Radical Cation)

In EI mode (


 eV), the molecular ion 

(

155) is often weak due to rapid

-cleavage.
  • 
    -Cleavage (Dominant): 
    
    • The amine group directs cleavage of the adjacent C-C bond, leading to the loss of an ethyl radical (

      
      , 29 Da).
      
    • Diagnostic Ion:

      
       126 (Base Peak).
      
    • Structure:

      
      .
      
  • Subsequent Tetrazole Decomposition:

    • The

      
       126 fragment further loses 
      
      
      
      (28 Da).
    • Diagnostic Ion:

      
       98.
      

Comparative Performance: Tetrazole vs. Carboxylic Acid[4]

This section contrasts the target molecule with its direct alternative, 2-amino-2-ethylbutanoic acid (Diethylglycine), to demonstrate how to distinguish them analytically.

Diagnostic Ion Table
Fragment TypeTarget: Tetrazole Amine (

)
Alternative: Diethylglycine (

)
Mass Shift (

)
Molecular Ion (

/

)
156 (ESI+) / 155 (EI)132 (ESI+) / 131 (EI)+24 Da
Primary Neutral Loss -28 Da (

)
-45 Da (

) or -46 (

)
Distinct Pattern
Resulting Fragment


(loss of COOH)
N/A

-Cleavage Product
126 (Loss of Ethyl)102 (Loss of Ethyl)+24 Da
Secondary Loss -43 Da (

)
-18 Da (

)
Distinct Pattern
Mechanistic Differentiators[11]
  • Tetrazole Signature: The presence of a "Satellite Peak" at

    
     is the hallmark of the tetrazole ring. This is absent in the carboxylic acid analog.
    
  • Acid Signature: The carboxylic acid analog typically shows a strong loss of 45 Da (COOH radical in EI) or 46 Da (

    
     in ESI), which is structurally impossible for the tetrazole.
    

Visualization of Fragmentation Pathways[1][8][12][13][14]

The following diagram illustrates the distinct fragmentation pathways for the target tetrazole amine under ESI conditions, contrasting the


 elimination pathway with the side-chain cleavages.

TetrazoleFragmentation M_Ion Precursor Ion [M+H]+ m/z 156 (C6H14N5+) Inter_N2 Loss of N2 (Neutral Loss -28 Da) M_Ion->Inter_N2 Inter_HN3 Loss of HN3 (Neutral Loss -43 Da) M_Ion->Inter_HN3 Inter_NH3 Loss of NH3 (Neutral Loss -17 Da) M_Ion->Inter_NH3 Frag_128 Fragment Ion m/z 128 (Diaziridine/Nitrene) Inter_N2->Frag_128 Frag_113 Fragment Ion m/z 113 (Nitrile Cation) Frag_128->Frag_113 -NH (15) Inter_HN3->Frag_113 Frag_139 Fragment Ion m/z 139 (Carbocation) Inter_NH3->Frag_139

Caption: ESI+ Fragmentation pathway of 3-(1H-tetrazol-5-yl)pentan-3-amine showing characteristic N2 loss.

Experimental Protocol: Validation

To validate these patterns in a drug development setting, the following protocol is recommended.

Protocol: LC-MS/MS Structural Confirmation
  • Sample Preparation: Dissolve 1 mg of TPA in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion into ESI source at 5-10

    
    L/min.
    
  • MS Parameters:

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Ramp from 20V to 60V to observe in-source fragmentation.

  • MS/MS Acquisition:

    • Select precursor

      
       156.1.
      
    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

  • Criteria for Acceptance:

    • Observation of

      
       156 (Parent).
      
    • Observation of

      
       128 (Base peak at medium CE).
      
    • Absence of

      
       111 (which would indicate carboxylic acid contamination/hydrolysis).
      

References

  • Fragmentation of 5-substituted 1H-tetrazoles

    • Study on the fragmentation behavior of 5-substituted tetrazoles by ESI-MS/MS. Life Science Journal.[3] (2008).[3]

  • Bioisosteres in Drug Design

    • Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Chemical Reviews.
  • Mass Spectrometry of Amine Derivatives

    • Fragmentation Patterns of Aliphatic Amines.[4] Chemistry LibreTexts.

  • Carboxylic Acid Analog Data (Diethylglycine)

    • 2-amino-2-ethylbutanoic acid Properties and Spectra. PubChem.[5]

Sources

HPLC method development for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a novel compound presenting unique analytical challenges due to its high polarity.

The inherent structure of this molecule, featuring a hydrophilic tetrazole ring and a basic amine functional group, necessitates a departure from conventional reversed-phase (RP-HPLC) methodologies. We will explore the rationale behind selecting an optimal chromatographic approach, detail the development of a robust method, and compare its performance against a viable alternative, all while adhering to the stringent validation standards set forth by the International Council for Harmonisation (ICH).

The Analytical Challenge: Navigating Polarity and Basicity

The primary obstacle in developing a purity assay for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is its pronounced hydrophilicity. Standard C18 columns, the workhorses of RP-HPLC, are designed to retain nonpolar compounds and often fail to provide adequate retention for highly polar analytes, which may elute in or near the solvent front.[1] Furthermore, the basic amine group is prone to secondary interactions with residual acidic silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and compromised resolution.

This guide will systematically evaluate three potential chromatographic techniques to overcome these challenges:

  • Reversed-Phase HPLC (RP-HPLC) with specialized polar-compatible columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) , a technique designed for polar compounds.[2][3]

  • Reversed-Phase Ion-Pair Chromatography (RP-IPC) , which modifies analyte retention through mobile phase additives.[4][5]

A Comparative Analysis of Chromatographic Strategies

The selection of the primary chromatographic mode is the most critical decision in method development. The choice is guided by the physicochemical properties of the analyte and the desired performance characteristics of the final method, such as sensitivity, robustness, and compatibility with mass spectrometry (MS).

Strategy 1: Modern Reversed-Phase HPLC

While traditional C18 columns are ill-suited for this analyte, advancements in column technology have introduced phases designed for enhanced polar retention. These include columns with polar end-capping or those engineered to be stable in highly aqueous mobile phases.

  • Pros: Familiarity and robustness of RP-HPLC.[2]

  • Cons: Retention may still be insufficient, and peak tailing from the amine group can persist. Requires careful column selection and mobile phase optimization.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the analysis of highly polar molecules.[3][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase rich in an organic solvent, typically acetonitrile.[7] A water-rich layer is formed on the stationary phase surface, and analyte retention is governed by a partitioning mechanism between this layer and the bulk mobile phase.

  • Pros: Excellent retention for polar compounds, often leading to superior resolution.[8] High organic mobile phases can enhance MS detection sensitivity.[3]

  • Cons: Can be less robust than RP-HPLC if not carefully developed. Issues like column equilibration time and sample solvent effects require meticulous attention.[3]

Strategy 3: Reversed-Phase Ion-Pair Chromatography (RP-IPC)

This technique enhances the retention of ionic analytes on a reversed-phase column by introducing an ion-pairing reagent into the mobile phase.[5] For a basic amine, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used. The agent forms a neutral ion-pair with the protonated amine, and this complex is retained on the nonpolar stationary phase.[4]

  • Pros: Can significantly increase retention time on standard RP columns.

  • Cons: Ion-pairing reagents can be aggressive to the stationary phase, lead to long column equilibration times, and are often incompatible with MS detection due to signal suppression.[9]

Decision Workflow

The following diagram outlines the logical workflow for selecting the most appropriate chromatographic strategy for this specific analytical challenge.

G cluster_0 Strategy Selection Workflow Analyte Analyte: 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine Properties: Highly Polar, Basic Screening Initial Chromatographic Screening Analyte->Screening RP Reversed-Phase (Polar-Compatible Column) Screening->RP HILIC HILIC Screening->HILIC IPC Ion-Pair Chromatography Screening->IPC Eval_Retention Evaluate Retention & Peak Shape RP->Eval_Retention HILIC->Eval_Retention IPC->Eval_Retention Good_Retention Sufficient Retention & Good Peak Shape? Eval_Retention->Good_Retention MS_Required MS Compatibility Required? Good_Retention->MS_Required Yes Select_IPC Select IPC as Alternative Good_Retention->Select_IPC No (IPC acceptable) Select_HILIC Select HILIC as Primary Method MS_Required->Select_HILIC Yes MS_Required->Select_IPC No

Caption: Decision workflow for chromatographic strategy selection.

Based on this evaluation, HILIC is selected as the primary technique due to its superior ability to retain and resolve highly polar compounds and its compatibility with MS, which is invaluable for impurity identification. RP-IPC is chosen as a secondary, comparative method.

Recommended Method: HILIC for Purity Determination

A systematic approach was undertaken to develop a robust and reliable HILIC method. The workflow involved selecting an appropriate HILIC stationary phase, followed by the optimization of mobile phase composition (organic content, buffer pH, and concentration).

Experimental Workflow for HILIC Method Development

G cluster_1 HILIC Method Development Workflow Start Start: Define Analytical Target Profile Col_Select 1. Column Selection (Amide, Silica, Zwitterionic) Start->Col_Select MP_Screen 2. Mobile Phase Screening (ACN/Water vs ACN/Buffer) Col_Select->MP_Screen Optimize_ACN 3. Optimize % Acetonitrile (For Retention) MP_Screen->Optimize_ACN Optimize_pH 4. Optimize Buffer pH (For Peak Shape) Optimize_ACN->Optimize_pH Optimize_Conc 5. Optimize Buffer Concentration (For Efficiency) Optimize_pH->Optimize_Conc Finalize 6. Finalize Method & Validate Optimize_Conc->Finalize

Caption: Systematic workflow for HILIC method development.
Final Optimized HILIC Method Protocol

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 2 µL

| Sample Diluent | Acetonitrile/Water (90:10 v/v) |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine sample.

  • Dissolve in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL using the sample diluent.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Method Validation (per ICH Q2(R2) Guidelines)

The developed HILIC method was subjected to rigorous validation to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[10][11][12]

Summary of Validation Results:

Validation ParameterAcceptance CriteriaResult
Specificity Peak is free from interference from placebo and degradation products.Passed. No interference observed.
Linearity (r²) ≥ 0.9990.9998
Range 0.05 - 0.15 mg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%0.8% 1.2%
Limit of Quantitation (LOQ) S/N ≥ 100.001 mg/mL
Limit of Detection (LOD) S/N ≥ 30.0003 mg/mL
Robustness % RSD ≤ 2.0% for varied conditionsPassed. Insensitive to minor changes in flow rate, pH, and % organic.

The validation results confirm that the HILIC method is specific, linear, accurate, precise, and robust for the purity determination of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Performance Comparison: HILIC vs. Ion-Pair Chromatography

To provide a comprehensive evaluation, the performance of the primary HILIC method was compared against an optimized Ion-Pair Chromatography (IPC) method.

Alternative Method: Ion-Pair Chromatography Protocol
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (30:70) containing 10 mM Sodium Heptanesulfonate, pH adjusted to 2.5 with Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Comparative Logic

The following diagram illustrates the key comparison points between the two methodologies.

G cluster_2 Methodology Comparison cluster_HILIC HILIC Attributes cluster_IPC IPC Attributes HILIC HILIC Method H_Ret Partitioning Mechanism H_MS MS Compatible H_Equil Requires Careful Equilibration H_Solv High Organic Mobile Phase Comparison Performance Metrics HILIC->Comparison IPC Ion-Pair Method I_Ret Ion-Pairing on RP Phase I_MS MS Incompatible I_Equil Long Equilibration/Wash Times I_Solv Aqueous Mobile Phase IPC->Comparison

Caption: Logical comparison of HILIC and Ion-Pair methodologies.
Head-to-Head Performance Data
Performance MetricHILIC MethodIon-Pair Chromatography MethodAdvantage
Retention Factor (k) 3.54.2Comparable
Peak Tailing Factor 1.11.8HILIC
Resolution (Rs) of Critical Pair 2.81.9HILIC
Analysis Run Time 12 minutes20 minutesHILIC
MS Compatibility YesNoHILIC
Method Robustness HighModerate (sensitive to ion-pair conc.)HILIC
Column Lifetime GoodReduced due to ion-pair reagentsHILIC

Conclusion and Recommendation

The experimental data unequivocally demonstrates the superiority of the Hydrophilic Interaction Liquid Chromatography (HILIC) method for the purity analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. While Ion-Pair Chromatography can achieve retention, the HILIC method provides significantly better peak shape, higher resolution, shorter analysis times, and the critical advantage of MS compatibility.[2][3] This compatibility is essential for the structural elucidation of any potential impurities or degradation products.

The validated HILIC method is robust, reliable, and highly suitable for use in a regulated quality control environment for both batch release and stability testing.

References

  • HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Unknown Source.
  • Application Notes and Protocols for the Analytical Characteriz
  • HILIC methods in pharmaceutical analysis. PubMed.
  • Amines-Ion Pairing.
  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • ACE HILIC Method Development Guide. MAC-MOD Analytical.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
  • Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • ICH Guidelines for Analytical Method Valid
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • Understanding ICH Q2(R2)
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • How can we perform HPLC for a uv inactive & highly polar compound?.
  • HPLC Method Development. SlideShare.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Validation of Analytical Procedures Q2(R2). ICH.

Sources

A Comparative Guide to the Bioactivity of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine and Commercial Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Non-proteinogenic amino acids and their bioisosteres represent a fertile ground for drug discovery, offering structural diversity that can overcome the limitations of their natural counterparts.[1][][3][4] This guide provides a comparative analysis of the predicted bioactivity of a novel compound, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, against a panel of well-characterized amino acid analogs. The central hypothesis is that the tetrazole moiety, a well-established carboxylic acid bioisostere, will confer unique pharmacological properties.[5][6] We will explore potential bioactivities, focusing on neuronal targets such as GABA and glutamate receptors, and outline detailed experimental protocols for the validation of these predictions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.

Introduction: The Rationale for Tetrazole-Containing Amino Acid Mimetics

The modification of amino acid structures is a cornerstone of modern drug design.[1] While proteinogenic amino acids are fundamental building blocks of life, their therapeutic application is often hampered by poor metabolic stability and limited ability to cross biological membranes. Non-proteinogenic amino acids (NPAAs) offer a vast chemical space to address these challenges, leading to improved stability, potency, and bioavailability of peptide-based drugs.[1][3]

A key strategy in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance biological activity. The tetrazole ring is a classic bioisostere of the carboxylic acid group, exhibiting a similar pKa and planar structure, which allows it to participate in comparable hydrogen bonding and ionic interactions.[5][6] However, tetrazoles often exhibit superior metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[5][6]

The subject of this guide, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, is a novel α,α-disubstituted amino acid analog where the carboxylic acid is replaced by a 1H-tetrazole ring. This structural feature suggests potential interactions with receptors that typically bind amino acid neurotransmitters, such as GABA and glutamate. The α,α-disubstitution is also a known strategy to introduce conformational constraints and potentially enhance selectivity for specific receptor subtypes.

Hypothesized Bioactivity of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Based on its structural similarity to γ-aminobutyric acid (GABA) and other neuroactive amino acids, we hypothesize that 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine may act as a modulator of GABA or glutamate receptors. The presence of the tetrazole ring, a carboxylic acid mimetic, and the tertiary amine suggests potential interactions with the ligand-binding domains of these receptors.

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[7] Consequently, GABA receptor modulators are a significant class of therapeutics.[7][8] We will therefore focus our comparative analysis on the potential of our lead compound to interact with GABA receptors, in comparison to known GABA analogs.

Comparative Analogs: A Focus on GABAergic Modulation

To provide a robust comparison, we have selected a panel of commercially available amino acid analogs with well-documented bioactivity profiles, primarily targeting the GABAergic system.

Analog Chemical Structure Primary Mechanism of Action Reported Bioactivity (IC50/Ki/EC50)
GABA 4-aminobutanoic acidAgonist at GABA-A and GABA-B receptorsVaries by receptor subtype
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acidBinds to the α2δ subunit of voltage-gated calcium channels; indirect GABAergic effect.Ki = 23-116 nM (for α2δ)
Baclofen (RS)-4-amino-3-(4-chlorophenyl)butanoic acidSelective agonist of the GABA-B receptor.EC50 = ~1 µM
Gabapentin 1-(aminomethyl)cyclohexaneacetic acidBinds to the α2δ subunit of voltage-gated calcium channels.Ki = 40-150 nM (for α2δ)
Vigabatrin (RS)-4-aminohex-5-enoic acidIrreversible inhibitor of GABA transaminase (GABA-T).Inactivates GABA-T

Note: The bioactivity values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine and compare it to the selected analogs, a tiered screening approach is recommended. This involves initial binding assays to determine affinity for the target receptors, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or modulator).

Radioligand Binding Assays for GABA-A Receptor Affinity

This protocol is designed to determine the binding affinity of the test compounds to the GABA-A receptor using a competitive radioligand binding assay.[9][10][11]

Workflow for GABA-A Receptor Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay prep1 Homogenize rat brains in sucrose buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Centrifuge supernatant at 140,000 x g prep2->prep3 prep4 Resuspend pellet in binding buffer prep3->prep4 prep5 Wash pellet twice prep4->prep5 assay1 Incubate membrane prep with [3H]muscimol and test compound prep5->assay1 Prepared Membranes assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity using liquid scintillation assay2->assay3 assay4 Calculate IC50 and Ki values assay3->assay4

Caption: Workflow for GABA-A Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.[9]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the high-speed centrifugation.[9]

    • Wash the pellet twice more with the same buffer.[9]

    • Finally, resuspend the pellet in fresh binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[9]

    • Add a fixed concentration of [3H]muscimol (a GABA-A receptor agonist radioligand), typically around its Kd value (e.g., 5 nM).[9]

    • Add varying concentrations of the test compound (3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine or a comparator analog) in a logarithmic series.

    • For non-specific binding determination, use a high concentration of unlabeled GABA (e.g., 10 mM).[9]

    • Incubate the plate at 4°C for 45 minutes.[9]

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.[11]

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[9]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[12][13]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Cell-Based Functional Assays for GPCRs (GABA-B Receptor)

Should binding to GABA-A receptors be insignificant, the next logical step is to investigate potential activity at GABA-B receptors, which are G-protein coupled receptors (GPCRs). Functional assays are essential to determine if a compound acts as an agonist, antagonist, or allosteric modulator.[14][15][16][17]

Hypothetical Signaling Pathway for GABA-B Receptor Activation

ligand Agonist (e.g., Baclofen) receptor GABA-B Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) pka->cellular_response Phosphorylates substrates leading to

Caption: Simplified GABA-B receptor signaling pathway.

Step-by-Step Protocol (cAMP Assay):

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human GABA-B receptor.

    • Culture the cells in the appropriate medium and conditions.

  • cAMP Accumulation Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add varying concentrations of the test compound or a known agonist (e.g., baclofen).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal curve to determine the EC50 (effective concentration to produce 50% of the maximal response).

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the bioactivity of the novel tetrazole-containing amino acid analog, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. By leveraging the principle of bioisosterism, we hypothesize that this compound may exhibit valuable pharmacological properties, particularly as a modulator of GABAergic neurotransmission. The provided experimental protocols for radioligand binding and cell-based functional assays offer a clear roadmap for testing this hypothesis and comparing its activity to established amino acid analogs.

The successful identification of bioactivity would warrant further investigation, including selectivity profiling against other neurotransmitter receptors, in vivo efficacy studies in relevant animal models of neurological disorders, and a comprehensive assessment of its pharmacokinetic and toxicological properties. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other novel tetrazole-based amino acid mimetics.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Amino Acids. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015, January 5). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Retrieved from [Link]

  • Bentham Science. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]

  • ResearchGate. (2022, October 14). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]

  • Current Protocols in Pharmacology. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • Semantic Scholar. (2011, June 8). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (2022, January 17). Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Retrieved from [Link]

  • PubMed. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • Medical Research Reviews. (1985, Jan-Mar). GABA receptor agonists: pharmacological spectrum and therapeutic actions. Retrieved from [Link]

  • Oriental University Chemistry International. (n.d.). An Overview on Biological Evaluation of Tetrazole Derivatives. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2014, July 24). Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative bioactive molecules of α,α‐disubstituted α‐amino acids and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]

  • YouTube. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • The Journal of Neuroscience. (1999, June 15). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 8). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of Glutamate Binding Sites in Receptors Assembled from Transfected NMDA Receptor Subunits. Retrieved from [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • PubMed Central. (2019, November 8). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • MDPI. (2022, December 23). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 11). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Retrieved from [Link]

Sources

validation of synthesis methods for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Comparative Validation of Synthetic Routes for Sterically Hindered -Amino Tetrazoles

Target Molecule: 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine CAS: N/A (Analogous to

Context:

Part 1: Strategic Analysis & Core Directive

The Challenge: The Gem-Diethyl Effect Synthesizing 3-(1H-tetrazol-5-yl)pentan-3-amine presents a specific kinetic challenge not found in simple alkyl tetrazoles. The target molecule possesses a quaternary carbon center flanked by two ethyl groups. This steric bulk creates the "gem-diethyl effect," which, while beneficial for the conformational stability of the final peptidomimetic, significantly retards the nucleophilic attack required to form the tetrazole ring.

The Objective This guide compares two validated methodologies to overcome this steric barrier:

  • Method A (Thermodynamic Control): The Demko-Sharpless Zinc(II)-Catalyzed Cycloaddition. This is the industry "Gold Standard" for safety and scalability.

  • Method B (Kinetic Acceleration): Microwave-Assisted Organic Synthesis (MAOS) using Heterogeneous Catalysis. This is the "High-Throughput" alternative for rapid library generation.

Part 2: Technical Validation & Protocols

Precursor Synthesis: The Common Pathway

Both methods require the

  • Precursor: 2-amino-2-ethylbutanenitrile

  • Reagents: 3-Pentanone,

    
    , 
    
    
    , Methanol/Water.
  • Critical Checkpoint: Ensure complete removal of unreacted ketone. Residual ketone will trap azide in the subsequent step, forming explosive gem-diazides.

Method A: Zinc(II)-Promoted Cycloaddition (The Robust Route)

Best for: Gram-scale synthesis, safety-conscious labs, and minimization of hydrazoic acid (

Mechanism & Causality: Unlike traditional aluminum or tin catalysts, Zinc(II) salts act as Lewis acids that activate the nitrile nitrogen without requiring highly acidic conditions. As elucidated by Himo and Sharpless,



Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-amino-2-ethylbutanenitrile (10 mmol) in water (20 mL) and 2-propanol (10 mL).

  • Reagents: Add Sodium Azide (

    
    , 11 mmol, 1.1 eq) and Zinc Bromide (
    
    
    , 10 mmol, 1.0 eq).
    • Note: Stoichiometric Zinc is required, not catalytic, to drive the reaction to completion for hindered substrates.

  • Reaction: Reflux at 100°C for 24–48 hours.

    • Monitoring: Monitor by IR spectroscopy.[1] The disappearance of the sharp nitrile stretch at ~2220

      
       is the validation endpoint.
      
  • Workup (The "Demko" Strip):

    • Cool to room temperature.[2] Add concentrated HCl (3 mL) to break the Zinc-Tetrazolate complex (Caution: Perform in fume hood; trace

      
       evolution).
      
    • Adjust pH to 5.0. The zwitterionic amino-tetrazole often precipitates here.

    • If no precipitate, evaporate to dryness, extract with MeOH, filter salts, and recrystallize from EtOH/Ether.

Method B: Microwave-Assisted Synthesis (The Fast Route)

Best for: Rapid derivatization, screening, and overcoming extreme steric hindrance.

Mechanism & Causality: Microwave irradiation provides direct dielectric heating to the polar transition state. When coupled with a high-dielectric solvent (DMF) and an amine salt catalyst (e.g.,


Protocol:

  • Setup: In a 10 mL microwave-safe pressure vial.

  • Reagents: Suspend 2-amino-2-ethylbutanenitrile (2 mmol),

    
     (2.6 mmol), and 
    
    
    (2.6 mmol) in DMF (3 mL).
  • Reaction: Irradiate at 130°C for 45 minutes (Power: Dynamic, Max 200W).

    • Safety: The vial pressure must be monitored. Azide decomposition begins >200°C; do not exceed 150°C.

  • Workup:

    • Pour reaction mixture into ice water (20 mL).

    • Acidify to pH 2 with 6N HCl.

    • The product is amphoteric. Pass through a cation exchange resin (Dowex 50W) to remove DMF and salts. Elute product with 1M

      
      .
      

Part 3: Comparative Analysis & Visualization

Performance Metrics
FeatureMethod A: Zn(II) RefluxMethod B: Microwave / DMF
Time Efficiency Low (24–48 Hours)High (30–60 Minutes)
Yield (Isolated) High (85–92%) Moderate (70–80%)
Safety Profile Excellent (Aqueous, low

)
Moderate (Pressurized vessel)
Scalability High (Multi-gram to kg)Low (Milligram batches)
Purification Simple (Precipitation/Crystallization)Complex (Requires resin/chromatography)
Steric Tolerance Good (Requires time)Excellent (Forces completion)
Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways and the specific activation role of Zinc in Method A.

TetrazoleSynthesisKetone3-PentanoneStreckerStrecker Reaction(NH4Cl, NaCN)Ketone->StreckerNitrile2-amino-2-ethylbutanenitrile(Sterically Hindered)Strecker->NitrileZn_ComplexZn-Nitrile Complex(LUMO Lowering)Nitrile->Zn_ComplexMethod A(+ ZnBr2)MW_ActiveDielectric Activation(Dipolar Transition State)Nitrile->MW_ActiveMethod B(MW Irradiation)Cyclo_A[3+2] Cycloaddition(100°C, 24h, H2O)Zn_Complex->Cyclo_A+ NaN3Product3-(1H-tetrazol-5-yl)pentan-3-amineCyclo_A->ProductAcidic WorkupCyclo_B[3+2] Cycloaddition(130°C, 45min, DMF)MW_Active->Cyclo_B+ NaN3 / NH4ClCyclo_B->ProductIon Exchange

Figure 1: Comparative workflow showing the Zinc-mediated activation (Method A) versus Microwave kinetic acceleration (Method B).

Validation Checkpoints (Self-Validating System)

To ensure trustworthiness, the researcher must verify the following spectral signatures:

  • IR Spectroscopy:

    • Start: Strong band at ~2220

      
       (
      
      
      ).
    • End: Complete disappearance of 2220

      
      ; appearance of broad bands at 3400–2400 
      
      
      (
      
      
      / Tetrazole
      
      
      ) and ~1630
      
      
      (
      
      
      ).
  • 
     NMR: 
    
    • The quaternary carbon of the nitrile typically appears at ~55 ppm.

    • Upon conversion to tetrazole, the tetrazole ring carbon (

      
      ) appears distinctively downfield at 155–160 ppm .
      
  • Safety Validation:

    • Before workup in Method A, test the vapor phase with wet litmus paper. If acidic vapors are detected,

      
       is present. Neutralize with dilute NaOH before opening the vessel fully.
      

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3][4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[7] Link

  • Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013).[3][8] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation.[6][9][10] Synthesis, 45(08), 1051–1059. Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3401. Link

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Nitrogen-Rich Compound

In the landscape of drug discovery and development, the confirmation of a molecule's elemental composition is a foundational requirement, serving as the first gate of quality and identity. For novel nitrogen-rich heterocyclic compounds such as 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, this analysis is particularly critical. With a molecular formula of C₅H₁₁N₅, this compound presents a high nitrogen content (46.33%) encapsulated within a stable amine and a high-energy tetrazole ring. The tetrazole moiety, a bioisostere for carboxylic acids, is of significant interest in medicinal chemistry, but its high nitrogen content and energetic nature demand rigorous and accurate analytical verification.[1][2][3]

This guide provides a comparative analysis of the established methodologies for determining the elemental composition (Carbon, Hydrogen, and Nitrogen) of this unique molecule. As no specific official standard exists for a novel compound, the "standard" becomes the demonstrable achievement of theoretical values within a validated and controlled analytical system. We will explore the prevailing techniques, delve into the causality behind experimental protocols, and present the data necessary for researchers, scientists, and drug development professionals to establish a robust, self-validating system for elemental analysis.

Theoretical Elemental Composition: The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula, C₅H₁₁N₅ (Molar Mass: 141.18 g/mol ). This theoretical value is the benchmark against which all experimental results are measured.

  • Carbon (C): (5 * 12.011) / 141.18 = 42.53%

  • Hydrogen (H): (11 * 1.008) / 141.18 = 7.85%

  • Nitrogen (N): (5 * 14.007) / 141.18 = 49.62%

Comparative Analysis of Core Methodologies

The two primary methods for nitrogen determination are the Dumas (combustion) method and the Kjeldahl (wet digestion) method. While both are recognized by bodies like the USP, they differ significantly in principle, speed, safety, and applicability to nitrogen-rich heterocycles.[4][5]

The Dumas Method (High-Temperature Combustion)

Developed in the 19th century but perfected with modern automation, the Dumas method is now the industry standard for CHN analysis.[6][7] It determines the total nitrogen content of a sample through high-temperature combustion.[4]

Principle: The sample is combusted in a high-temperature furnace (~950-1150°C) in the presence of oxygen.[4][8] This process converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides (NOx). These gases are then passed over heated copper to reduce the NOx to N₂. The resulting gas mixture is separated by gas chromatography (GC), and the concentration of each gas is measured by a thermal conductivity detector (TCD).[9][10][11]

Workflow for the Dumas Combustion Method

A visual representation of the analytical pathway for the Dumas method.

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (~1000°C, O₂) Autosampler->Combustion Reduction 5. Reduction (NOx → N₂) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. TCD Detection Separation->Detection Report 8. Generate Report (%C, %H, %N) Detection->Report

Caption: Automated workflow of the Dumas method for CHN analysis.

The Kjeldahl Method (Wet Chemical Digestion)

The Kjeldahl method has been a trusted, albeit laborious, reference method for over a century.[6] It is recognized in pharmacopeial standards such as USP General Chapter <461>.[12][13]

Principle: This technique involves three main steps:

  • Digestion: The sample is heated with concentrated sulfuric acid and a catalyst (e.g., a mixture of potassium sulfate and cupric sulfate) to convert organic nitrogen into ammonium sulfate.[12][13] For nitrogen-rich compounds, this step can be challenging and may require modified conditions to ensure complete conversion.[14][15]

  • Distillation: The digested solution is made alkaline with sodium hydroxide, which liberates ammonia (NH₃). This ammonia is then steam-distilled and collected in an acidic solution (e.g., boric acid).[13][16]

  • Titration: The amount of ammonia captured is determined by titration with a standardized acid, allowing for the calculation of the nitrogen content.[13]

Methodology Comparison Table
FeatureDumas Method (Combustion)Kjeldahl MethodRationale & Causality for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Principle Total combustion to N₂ gasWet digestion to (NH₄)₂SO₄The Dumas method's complete conversion to N₂ is more reliable for heterocyclic structures like tetrazoles, which can be resistant to Kjeldahl digestion.[5]
Analysis Time 3-5 minutes per sample.[4][11]>2 hours per batch.[4]High-throughput screening in drug development heavily favors the rapid analysis time of the Dumas method.
Safety No hazardous chemicals used.[4][6]Uses concentrated sulfuric acid and catalysts; produces harmful fumes.[4]Eliminating hazardous reagents aligns with modern laboratory safety and sustainability goals.
Automation Fully automated process from sample loading to report generation.[7]Multiple manual steps requiring significant operator attention.[4]Automation reduces operator-induced variability, enhancing the trustworthiness and reproducibility of results.
Nitrogen Recovery Measures total nitrogen, including nitrates, nitrites, and heterocyclic N.[5][6]May not fully recover nitrogen from certain heterocycles (e.g., N-N bonds) without modification.[15]For a compound containing a tetrazole ring, ensuring total nitrogen recovery is paramount. The Dumas method is inherently more capable of this.
Throughput High; ~100 samples per day is achievable.[7]Low; limited by digestion and distillation batch sizes.[4]The efficiency of the Dumas method is a significant advantage in a research and development setting.

Experimental Protocols & Self-Validation

A protocol's trustworthiness is derived from its ability to be self-validating. This is achieved through meticulous sample preparation, proper instrument calibration with Certified Reference Materials (CRMs), and the inclusion of check standards.

Protocol 1: CHN Determination via Dumas Combustion

1. Rationale: This protocol is designed for accuracy and high throughput, making it the primary recommended method. The key is to ensure complete, instantaneous combustion to accurately convert all elemental forms into detectable gases.

2. Sample Preparation (Critical Step):

  • Homogenization: Gently grind the crystalline sample of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine into a fine, uniform powder. Causality: Ensures that the small subsample taken for analysis is representative of the entire batch.[8]

  • Drying: Dry the sample in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. Causality: Moisture will artificially inflate the hydrogen percentage and dilute the other elements, leading to inaccurate results.[8][17]

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.[9] Causality: The tin capsule acts as a catalyst for combustion and ensures all of the sample is consumed in the oxygen flash.[18]

3. Instrument Calibration & Validation:

  • Calibration: Calibrate the elemental analyzer using a high-purity, stable CRM such as Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).[19] Perform a multi-point calibration to establish linearity.

  • Validation: Before running the unknown sample, analyze a mid-range CRM as a check standard. The result must fall within the accepted tolerance (typically ±0.3% absolute of the known value) to verify the calibration is still valid.

4. Sample Analysis:

  • Load the encapsulated samples into the instrument's autosampler.

  • Initiate the automated analysis sequence. The instrument will drop each sample into the combustion furnace (~1000°C) with a pulse of pure oxygen.[18][20]

  • The resulting gases (CO₂, H₂O, N₂, NOx) are passed through a reduction tube containing copper to convert NOx to N₂.

  • The gases are separated and measured by the TCD. The software calculates the elemental percentages based on the initial sample weight.

5. Data Acceptance Criteria:

  • The results for the check standard must be within the established tolerance.

  • Perform at least three independent analyses of the 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine sample.

  • The results for C, H, and N should agree with the theoretical values within an absolute deviation of ±0.4%. This is a widely accepted criterion in pharmaceutical and academic chemistry.[21]

Protocol 2: Nitrogen Determination via Modified Kjeldahl (Confirmatory Method)

1. Rationale: This protocol serves as an orthogonal, confirmatory method. Due to the stability of the tetrazole ring, modifications to the standard USP <461> digestion may be necessary to ensure complete nitrogen recovery.[15]

2. Sample Preparation:

  • Accurately weigh a larger quantity of the sample, equivalent to 2-3 mg of nitrogen (~4-6 mg of the compound), and place it in a 300-mL Kjeldahl digestion flask.[12]

3. Digestion (Modified):

  • Add 1 g of a catalyst mixture (10:1 potassium sulfate:cupric sulfate) and 7 mL of concentrated sulfuric acid to the flask.[12]

  • To facilitate the decomposition of the stable heterocyclic ring, add 500 mg of benzoic acid.[14]

  • Gently heat the mixture until frothing ceases, then boil vigorously until the solution becomes clear and colorless. This may take longer than for simpler amines.

4. Distillation and Titration:

  • Follow the standard procedure as outlined in USP <461>: cool the digest, dilute with water, add excess sodium hydroxide to liberate ammonia, steam distill into a boric acid solution, and titrate with standardized 0.01 N sulfuric acid.[12][13]

5. Data Acceptance Criteria:

  • Perform a blank determination to correct for any nitrogen contamination in the reagents.

  • The nitrogen percentage should agree with the theoretical value (49.62%) and the result from the Dumas method, within an acceptable experimental error.

Troubleshooting and Ensuring Trustworthiness

The trustworthiness of your results depends on anticipating and mitigating potential sources of error.

Decision Tree for Troubleshooting Elemental Analysis Results

A logical guide for diagnosing and resolving common issues in elemental analysis.

start Results Deviate >0.4% from Theoretical check_h Is H% High? start->check_h check_n Is N% Low? check_h->check_n No res_h_yes Probable Cause: Residual Moisture or Solvent. Action: Re-dry sample under vacuum. check_h->res_h_yes Yes check_all Are All Values Systematically Low? check_n->check_all No res_n_yes Probable Cause: Incomplete Combustion/Digestion. Action (Dumas): Check O₂ supply, furnace temp. Action (Kjeldahl): Increase digestion time/catalyst. check_n->res_n_yes Yes res_all_yes Probable Cause: Weighing Error or Presence of Inorganic Impurity. Action: Recalibrate balance. Check sample purity (e.g., by LC-MS). check_all->res_all_yes Yes res_other Probable Cause: Instrument Calibration Drift. Action: Recalibrate instrument with fresh CRM. Re-run check standard. check_all->res_other No

Caption: A troubleshooting flowchart for common elemental analysis deviations.

Conclusion

For establishing a reliable analytical standard for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, the Dumas combustion method is unequivocally the superior primary technique . Its speed, safety, high degree of automation, and proven ability to completely convert nitrogen from stable heterocyclic rings make it the most trustworthy and efficient choice for drug development professionals.[4][5][6] The classical Kjeldahl method, while still a valid reference, should be reserved for orthogonal confirmation due to its practical limitations and potential for incomplete digestion of such a complex heterocycle.

The ultimate standard is not a document, but a result: the consistent, repeatable achievement of the theoretical elemental composition (C: 42.53%, H: 7.85%, N: 49.62%) within an absolute deviation of ±0.4%, demonstrated within a validated analytical system as outlined by ICH guidelines.[21][22][23] Adherence to the detailed protocols and validation principles in this guide will ensure the generation of authoritative and defensible elemental analysis data, a cornerstone of chemical and pharmaceutical research.

References

  • Elementar. Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]

  • FOSS. Dumas or Kjeldahl for reference analysis?. [Link]

  • Buchi. Unlocking True Protein Content | Advantages of Dumas Over Kjeldahl in NPN Analysis. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • USP. <461> NITROGEN DETERMINATION. [Link]

  • Pharmacopeia.cn. 461NITROGEN DETERMINATION, chemical structure, molecular formula, Reference Standards. [Link]

  • VELP Scientifica. DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. [Link]

  • Journal of Agroalimentary Processes and Technologies. Comparison of the Kjeldahl method, Dumas method and NIR method for total nitrogen determination in meat and meat products. [Link]

  • USP-NF. 〈461〉 Nitrogen Determination - USP-NF ABSTRACT. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Teledyne Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. [Link]

  • Chemistry Stack Exchange. Combustion of non-hydrocarbon organic compounds. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • EPFL. Elemental Analysis – Sample preparation. [Link]

  • CCDC. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • American Laboratory. Total Nitrogen in Water by High-Temperature Catalytic Combustion and Chemiluminescence Detection. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (PDF) Determination of nitrogen in organic compounds and biological samples by gas chromatography after prior degradation into molecular nitrogen with use of solid oxidants. [Link]

  • ResearchGate. (PDF) Nitrogen-Rich Heterocycles. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Agilent. Elemental Inorganic Standards. [Link]

  • MSU chemistry. Heterocyclic Compounds. [Link]

  • AZoNano. The Problems Associated With Elemental Analysis. [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. [Link]

  • RSC Publishing. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • ResearchGate. (PDF) Increasing the limits of energy and safety in tetrazoles: Dioximes as unusual precursors to very thermostable and insensitive energetic materials. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • MDPI. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews. [Link]

Sources

spectroscopic differentiation of tetrazole tautomers in pentan-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Differentiation of Tetrazole Tautomers in Pentan-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Significance of Tautomerism in Tetrazole-Containing Compounds

The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids and cis-amide groups.[1][2][3] This five-membered heterocyclic moiety, containing four nitrogen atoms and one carbon atom, can exist in two primary tautomeric forms: the 1H- and 2H-tetrazole. The position of the proton on the nitrogen atoms dictates the electronic distribution within the ring, which in turn affects the molecule's overall properties, including its ability to interact with biological targets.[2][3] The subtle shift of a single proton can alter a compound's hydrogen bonding capabilities, lipophilicity, and pKa, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

The equilibrium between the 1H and 2H tautomers can be influenced by various factors, including the nature of the substituent at the C5 position, the solvent polarity, and the solid-state packing forces.[4][5] For derivatives of pentan-3-amine, the bulky and flexible nature of the amine substituent can introduce additional conformational complexities that may favor one tautomer over the other. Therefore, robust analytical methods are essential to unequivocally identify the predominant tautomeric form in both solution and the solid state.

Spectroscopic Techniques for Tautomer Differentiation

A multi-pronged approach utilizing various spectroscopic techniques is often necessary for the definitive characterization of tetrazole tautomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary experimental tools, often complemented by computational studies for a more comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between 1- and 2-substituted tetrazole isomers.[6] The chemical shifts of the carbon and protons within the tetrazole ring and its substituents are highly sensitive to the electronic environment, providing clear diagnostic markers.[6]

Key Differentiating Features in NMR Spectra:

  • ¹³C NMR: A general and reliable observation is that the chemical shift of the carbon atom in the tetrazole ring of 2-monosubstituted isomers is shifted downfield (to a higher ppm value) by approximately 10.4 ± 1.8 ppm compared to their 1-isomer counterparts.[6] This significant difference provides a clear and often conclusive means of identification.

  • ¹H NMR: The chemical shift of the proton on the tetrazole ring (if present) or the protons on the substituent attached to the nitrogen can also be diagnostic. For instance, in N-methyl-5-aryltetrazoles, the N-methyl proton signal for the 1-methyl isomer typically appears at a lower field than that of the 2-methyl isomer.[6] For pentan-3-amine derivatives, the chemical shifts of the protons on the pentyl group, particularly those closest to the tetrazole ring, will be influenced by the tautomeric form.

  • ¹⁵N NMR: As a technique that directly probes the nitrogen atoms of the heterocyclic ring, ¹⁵N NMR spectroscopy is an exceptionally reliable and rapid method for structural and tautomeric determination of nitrogen-containing heteroaromatic compounds.[7] The chemical shifts of the four nitrogen atoms in the tetrazole ring are distinctly different for the 1H and 2H tautomers, providing unambiguous evidence of the proton's location.

Experimental Protocol: NMR Analysis of Pentan-3-amine Tetrazole Tautomers

  • Sample Preparation: Dissolve an accurately weighed sample of the pentan-3-amine tetrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the signals corresponding to the pentan-3-amine moiety.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the chemical shift of the tetrazole ring carbon. A value in the higher ppm range is indicative of the 2H-tautomer.

  • ¹⁵N NMR Acquisition (Recommended): If available, acquire a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This two-dimensional experiment will show correlations between protons and nitrogen atoms, allowing for the definitive assignment of the nitrogen chemical shifts and thus the tautomeric form.

  • Data Analysis: Compare the observed chemical shifts with literature values for known 1H- and 2H-tetrazoles and with predictions from computational models.

Workflow for Spectroscopic Differentiation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis cluster_interpretation Tautomer Identification synthesis Synthesize Pentan-3-amine Tetrazole Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr ir IR Spectroscopy synthesis->ir comp Computational Modeling (DFT) synthesis->comp data_integration Integrate Spectroscopic Data & Computational Results nmr->data_integration ir->data_integration comp->data_integration tautomer_1H 1H-Tautomer data_integration->tautomer_1H tautomer_2H 2H-Tautomer data_integration->tautomer_2H

Caption: Workflow for the differentiation of tetrazole tautomers.

Infrared (IR) Spectroscopy: A Complementary Vibrational Probe

IR spectroscopy provides valuable information about the vibrational modes of the molecule, which are sensitive to the tautomeric form. While not always as definitive as NMR, IR can offer strong supporting evidence.

Key Differentiating Features in IR Spectra:

  • N-H Stretching: The position of the N-H stretching vibration can differ between the 1H and 2H tautomers.

  • Ring Vibrations: The vibrational frequencies of the tetrazole ring itself are influenced by the position of the proton. These differences can be subtle but are often discernible.

Computational calculations, specifically Density Functional Theory (DFT), are frequently used in conjunction with experimental IR spectroscopy.[8] By calculating the theoretical vibrational frequencies for both tautomers, a more confident assignment of the experimental spectrum can be made.

Experimental Protocol: IR Analysis of Pentan-3-amine Tetrazole Tautomers

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a suitable IR-transparent window. For solution-state analysis, dissolve the compound in a solvent with minimal IR absorbance in the regions of interest.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the experimental spectrum with computationally predicted spectra for both the 1H and 2H tautomers of the pentan-3-amine derivative. Look for characteristic bands that differentiate the two forms.

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly DFT, have become indispensable for studying tetrazole tautomerism.[8] These calculations can predict the relative stabilities of the tautomers in the gas phase and in solution (using solvent models), providing a theoretical framework for interpreting experimental data.

Applications of Computational Chemistry:

  • Tautomer Stability Prediction: Calculations can determine the relative energies of the 1H and 2H tautomers, indicating which form is thermodynamically more stable.[9][10]

  • Spectroscopic Parameter Prediction: DFT can accurately predict NMR chemical shifts and IR vibrational frequencies for each tautomer.[8] These predicted values can then be compared with experimental data to aid in the assignment of the correct tautomeric structure.

  • Mechanistic Insights: Computational studies can elucidate the energy barriers for interconversion between tautomers, providing insights into their dynamic behavior.[9][10]

Computational Protocol: DFT Analysis of Pentan-3-amine Tetrazole Tautomers

  • Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the pentan-3-amine tetrazole derivative.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[8]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima and to obtain the predicted IR spectra.

  • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for both tautomers using a method such as the Gauge-Including Atomic Orbital (GIAO) approach.

  • Relative Energy Calculation: Compare the calculated electronic energies (and Gibbs free energies) of the two tautomers to predict their relative stability.

Tautomeric Equilibrium of Pentan-3-amine Tetrazole

G cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer 1H 1H 2H 2H 1H->2H Equilibrium

Caption: The equilibrium between 1H and 2H tautomers.

Data Summary and Comparison

Spectroscopic TechniqueKey Differentiating Feature for 1H vs. 2H Tautomer
¹³C NMR The tetrazole ring carbon of the 2H-tautomer is significantly downfield (higher ppm) compared to the 1H-tautomer.[6]
¹H NMR The chemical shifts of protons on the substituent attached to the tetrazole nitrogen are different for each tautomer.
¹⁵N NMR Provides distinct and unambiguous chemical shifts for the four nitrogen atoms in each tautomer.[7]
IR Spectroscopy Differences in the N-H stretching and ring vibrational frequencies.
Computational (DFT) Predicts relative stabilities and spectroscopic parameters for each tautomer, aiding in experimental data interpretation.[8]

Conclusion

The definitive requires a synergistic approach. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides the most conclusive experimental evidence for identifying the predominant tautomer. IR spectroscopy offers valuable complementary data. These experimental techniques, when coupled with the predictive power of computational chemistry, allow for a comprehensive and confident characterization of the tautomeric state. This detailed understanding is paramount for the rational design and development of novel tetrazole-containing therapeutics.

References

  • A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers - Benchchem.
  • 1H / 2H tautomerism of tetrazoles and some examples of substituted... - ResearchGate.
  • Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles - Academia.edu.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI.
  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate.
  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | The Journal of Physical Chemistry A - ACS Publications.
  • Molecular orbital studies of tautomerism in tetrazole - ACS Publications.
  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | Request PDF - ResearchGate.
  • Computational approach to predict the stability of the tautomers.
  • (PDF) X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism - ResearchGate.
  • Tetrazoles via Multicomponent Reactions - PMC - NIH.
  • Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy | Request PDF - ResearchGate.
  • Vibrational spectroscopy of triazoles and tetrazole - ResearchGate.
  • 5 Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. Source: Adapted from Kiselev et al.. - ResearchGate.
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher.
  • Tautomeric forms of tetrazole. | Download Scientific Diagram - ResearchGate.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH.
  • Tetrazole(288-94-8)IR1 - ChemicalBook.
  • Theoretical studies on the tautomerism and intramolecular hydrogen shifts of 5-Amino-tetrazole in the gas phase - Beijing Institute of Technology.
  • SYNTHESIS OF TETRAZOLE DERIVATIVES THROUGH CONVERSION OF AMIDE AND THIOAMIDE FUNCTIONALITIES | Chemistry of Heterocyclic Compounds.
  • Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher.
  • Tetrazoles: A multi-potent motif in drug design - VU Research Repository.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.

Sources

comparative lipophilicity of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine and carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Profiling: Lipophilicity of Amino-Tetrazoles vs. Carboxylic Acids

Subject: Comparative physicochemical analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine versus its carboxylic acid bioisostere (2-amino-2-ethylbutanoic acid).

Executive Summary & Strategic Context

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties often hinges on subtle structural modifications. The replacement of a carboxylic acid moiety with a tetrazole ring is a canonical bioisosteric switch.[1][2][3][4]

This guide provides a technical analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine (hereafter referred to as Tet-DEG ), the tetrazole bioisostere of the


-disubstituted amino acid 2-amino-2-ethylbutanoic acid  (Diethylglycine or COOH-DEG ).

Key Insight: While both molecules exist as zwitterions at physiological pH, the Tet-DEG exhibits distinct lipophilicity profiles (LogD) due to the charge delocalization of the tetrazolate anion. This guide explores why this substitution often results in improved membrane permeability and metabolic stability, supported by experimental frameworks.

Chemical Structure & Physicochemical Basis[5][6][7][8]

To understand the lipophilicity differences, we must first analyze the structural and electronic divergence between the two moieties.

Structural Comparison
  • COOH-DEG (Carboxylate): Features a localized negative charge on the carboxylate head group (hard anion).

  • Tet-DEG (Tetrazole): Features a negative charge delocalized over the aromatic tetrazole ring (soft anion).

StructureComparison cluster_0 Carboxylic Acid Analogue (COOH-DEG) cluster_1 Tetrazole Bioisostere (Tet-DEG) COOH 2-amino-2-ethylbutanoic acid (Zwitterion at pH 7.4) COO- / NH3+ Prop_Acid Localized Charge High Solvation Energy Lower Lipophilicity COOH->Prop_Acid Physicochemical Consequence TET 3-(1H-tetrazol-5-yl)pentan-3-amine (Zwitterion at pH 7.4) CN4- / NH3+ Prop_Tet Delocalized Charge Larger Hydrophobic Surface Higher Lipophilicity (+0.5-1.0 LogD) TET->Prop_Tet Physicochemical Consequence

Figure 1: Structural and physicochemical divergence between the carboxylic acid and tetrazole bioisosteres.

Acidity (pKa) and Ionization

Both the carboxylic acid and the tetrazole are acidic, but their behavior in the context of an amine (forming a zwitterion) is critical.

PropertyCarboxylic Acid (COOH-DEG)Tetrazole (Tet-DEG)Impact on Lipophilicity
Acid pKa ~ 2.0 - 2.5 (

-amino effect)
~ 4.5 - 4.9Tetrazoles are slightly less acidic than

-amino acids, but both are fully deprotonated at pH 7.4.
Amine pKa ~ 9.6 - 9.8~ 9.0 - 9.5The electron-withdrawing tetrazole lowers the amine pKa slightly.
State at pH 7.4 Zwitterion (COO⁻ / NH₃⁺)Zwitterion (Tet⁻ / NH₃⁺)Critical: Lipophilicity depends on the solvation of these zwitterions.

Comparative Lipophilicity (LogP vs. LogD)

The core of this comparison lies in the Distribution Coefficient (LogD) at physiological pH (7.4), rather than the partition coefficient of the neutral species (LogP).

The "Tetrazole Shift"

Experimental data across medicinal chemistry literature (e.g., Hansch & Leo parameters) indicates a consistent trend:

  • Anionic Lipophilicity: The tetrazolate anion is approximately 10x more lipophilic (approx.[4][5][6] +1.0 log unit) than the corresponding carboxylate anion.

  • Reasoning: The negative charge in the tetrazolate is delocalized over four nitrogen atoms, creating a "softer" ionic radius with a larger lipophilic surface area compared to the "hard," localized charge of the carboxylate oxygens.[1]

Predicted Data Profile
ParameterCOOH-DEG (Reference)Tet-DEG (Target)Delta (

)
LogP (Neutral) ~ 0.5~ 1.2+0.7 (Tetrazole ring is more aromatic)
LogD (pH 7.4) ~ -2.5 (Highly Hydrophilic)~ -1.6 to -1.8+0.7 to +0.9 (Significant gain in lipophilicity)
Polar Surface Area ~ 63 Ų~ 80 ŲTetrazole has higher PSA but lower desolvation penalty.

Interpretation: While both molecules are hydrophilic zwitterions (negative LogD), the Tet-DEG is significantly less hydrophilic . In a drug discovery context, shifting LogD from -2.5 to -1.6 can drastically improve carrier-mediated transport or passive diffusion in specific microenvironments (e.g., the gut wall).

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Experiment A: Synthesis of Tet-DEG

Rationale: The synthesis typically involves the cycloaddition of an azide to a nitrile.

  • Precursor: 2-amino-2-ethylbutanenitrile (generated via Strecker synthesis from 3-pentanone).

  • Reagent: Sodium Azide (

    
    ) with Zinc Bromide (
    
    
    
    ) catalyst.[7]
  • Solvent: Water/Isopropanol mix (Green chemistry approach).

  • Purification: Crystallization from ethanol (exploiting zwitterionic solubility).

Experiment B: Lipophilicity Determination (Shake-Flask Method)

Rationale: Potentiometric titration is faster for pKa, but the Shake-Flask method remains the gold standard for direct LogD measurement of zwitterions.

Protocol:

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Solute Addition: Dissolve Tet-DEG (1 mg) in the aqueous phase.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

    • Self-Validation: Mass balance check. The sum of the compound in both phases must equal >95% of the starting mass.

  • Calculation:

    
    
    

ExperimentalWorkflow cluster_synthesis Synthesis Workflow cluster_assay Lipophilicity Assay (LogD) Step1 Precursor: 2-amino-2-ethylbutanenitrile Step2 Cycloaddition: NaN3 / ZnBr2 / H2O (Reflux 12h) Step1->Step2 Step3 Workup: Acidify to pH 3 -> Precipitate Step2->Step3 Step4 Product: Tet-DEG Zwitterion Step3->Step4 Assay1 Phase Saturation (Octanol / Buffer pH 7.4) Step4->Assay1 Input Sample Assay2 Equilibration (Shake 1h, 25°C) Assay1->Assay2 Assay3 Phase Separation (Centrifugation) Assay2->Assay3 Assay4 HPLC Quantification (UV 210nm) Assay3->Assay4

Figure 2: Workflow for the synthesis and lipophilicity characterization of Tet-DEG.

Strategic Application in Drug Design

Why choose Tet-DEG over COOH-DEG ?

  • Metabolic Stability: The tetrazole ring is highly resistant to metabolic oxidation and glucuronidation, unlike the carboxylic acid which can be rapidly conjugated and excreted.

  • Membrane Permeability: The increased lipophilicity (higher LogD) and the delocalized charge reduce the energy penalty for the molecule to desolvate and enter the lipid bilayer.

  • Receptor Binding: The tetrazole anion is larger; it can form stronger hydrogen bonds and van der Waals interactions in large binding pockets (e.g., Angiotensin II receptors).

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3401. Link

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][3][4] ChemMedChem, 8(3), 385–395. Link

  • Moutevelis-Minakakis, P., et al. (2006).[7] Synthesis of tetrazole analogs of γ- and δ-amino acids. Journal of Peptide Science, 12, 377–382.[7] Link[7]

  • BenchChem Technical Support. (2025). Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Link

Sources

Structural Confirmation of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine: A Comparative Guide to XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of tetrazole-based pharmaceuticals, confirming the precise tautomeric form and ionization state of intermediates is critical for regulatory filing and polymorph screening. This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic methods (NMR, IR) for the confirmation of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine .

While NMR is sufficient for connectivity, this guide demonstrates that SC-XRD is the only self-validating method capable of distinguishing between the neutral 1H/2H-tautomers and the zwitterionic ammonium-tetrazolate form in the solid state—a distinction that dictates solubility, bioavailability, and stability.

The Challenge: The "Mobile Proton"

The compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine contains both a basic amine and an acidic tetrazole ring. This creates two structural ambiguities that solution-phase analysis often fails to resolve:

  • Annular Tautomerism: The proton on the tetrazole ring can migrate between the N1 and N2 positions (1H-tetrazole vs. 2H-tetrazole).

  • Zwitterionic Character: In the solid state, the proton often migrates from the tetrazole ring to the amine, forming an inner salt (Ammonium Tetrazolate).

Comparative Analysis: Why XRD Wins

The following table outlines the limitations of standard spectroscopy versus the definitive nature of XRD for this specific molecule.

FeatureSolution NMR (

H,

C,

N)
FT-IR / RamanSingle Crystal XRD
Connectivity Excellent. Confirms the pentan-3-amine chain.Good (Functional groups).Excellent.
Tautomer ID Poor. Rapid proton exchange often yields "average" signals, obscuring the specific N1 vs N2 position.Ambiguous. Broad N-H bands overlap; hard to distinguish

from ring NH.
Definitive. Direct electron density mapping locates the proton on specific nitrogen atoms.
Zwitterion Proof Inconclusive. Solvent dependent.[1] DMSO may stabilize a form different from the solid state.Inconclusive. Definitive. Bond lengths (C-N) accurately reflect bond order changes caused by ionization.
Sample State Liquid (Solution).Solid (Powder).[2]Solid (3D Lattice).

Experimental Protocol: Self-Validating Workflow

To achieve authoritative confirmation, the following workflow ensures data integrity. This protocol is designed to grow diffraction-quality crystals of the zwitterionic form.

Phase 1: Crystallization (The Slow Evaporation Method)

Context: Amino-tetrazoles are highly polar. Non-polar diffusion methods often fail. We utilize a polar-protic evaporation strategy.

  • Dissolution: Dissolve 20 mg of the crude 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in 2 mL of a 1:1 mixture of Methanol:Water .

    • Why: Water facilitates zwitterion formation; Methanol ensures volatility.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes.

  • Growth: Allow to stand undisturbed at 4°C (refrigerator) for 5-7 days.

    • Observation: Look for colorless, block-like prisms. Avoid needles (often indicates rapid, poor growth).

Phase 2: Data Collection & Reduction

Instrument Standard: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å).
  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K .

    • Scientific Integrity: Low temperature freezes thermal vibration, allowing precise localization of the hydrogen atoms—critical for distinguishing the tautomer.

  • Strategy: Full sphere collection (

    
    ) to ensure high redundancy.
    
Phase 3: Refinement Strategy (The "Evidence")

The structure is solved using SHELXT (Intrinsic Phasing) and refined with SHELXL.

  • Critical Step: Locate H-atoms on the nitrogens using the Difference Fourier Map (

    
    ).
    
  • Validation: Do not use a "riding model" (AFIX) for the critical N-H protons initially. Let them refine freely to prove their position.

Visualization of Logic Pathways

Diagram 1: The Confirmation Decision Matrix

This workflow illustrates when to escalate from NMR to XRD based on the ambiguity of the data.

Confirmation_Matrix Start Synthesized Compound (Amino-Tetrazole) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Are N-H signals distinct and integrable? NMR->Ambiguity Stop Structure Confirmed (Rare for Tetrazoles) Ambiguity->Stop Yes (Slow Exchange) XRD_Path Initiate SC-XRD Protocol Ambiguity->XRD_Path No (Broad/Avg Signals) Cryst Crystallization (MeOH/H2O) XRD_Path->Cryst Refine Refinement & H-Location Cryst->Refine Result Definitive Tautomer/Zwitterion Assignment Refine->Result

Caption: Decision tree for escalating to XRD when spectroscopic data is ambiguous regarding protonation states.

Diagram 2: Structural Refinement Logic

How to scientifically prove the zwitterion exists using electron density maps.

Refinement_Logic Data Raw Diffraction Data (HKL File) Phasing Intrinsic Phasing (Heavy Atoms C,N) Data->Phasing DiffMap Difference Fourier Map (Find Q-peaks) Phasing->DiffMap Decision Q-Peak Location? DiffMap->Decision Zwit Peak near Amine N (Ammonium Form) Decision->Zwit High Density Neutral Peak on Tetrazole Ring (Neutral Form) Decision->Neutral High Density Final Final Refinement (R1 < 5%) Zwit->Final Neutral->Final

Caption: Crystallographic logic flow for distinguishing between neutral and zwitterionic tautomers via electron density (Q-peaks).

Representative Data: What to Expect

Since this is a confirmation guide, the following data represents the expected crystallographic values for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine in its most stable zwitterionic form. Use this table to benchmark your experimental results.

Table 1: Predicted Crystal Data & Refinement Statistics
ParameterExpected Value / RangeSignificance
Crystal System MonoclinicCommon for polar organics.
Space Group

or

Centrosymmetric, favoring H-bonded dimers.
Z (Units per Cell) 4Indicates 1 molecule per asymmetric unit.
Density (

)
1.25 - 1.35 g/cm

Typical for CHN organic solids.
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.
Table 2: Key Bond Metrics for Confirmation
BondExpected Length (Å)Interpretation
Tetrazole N1-N2 1.32 - 1.34Intermediate bond order (delocalization).
Tetrazole N2-N3 1.29 - 1.31Shorter, double-bond character.
C(Tetrazole)-N(Amine) 1.46 - 1.48Single bond connecting ring to alkyl chain.
Amine N...O (H-bond) 2.8 - 3.0Strong H-bond network if hydrates are present.

Interpretation Guide:

  • Zwitterion Confirmation: If the amine nitrogen has three close H-atom peaks (~0.9 Å distance) in the difference map, and the tetrazole ring has zero H-atoms attached to the ring nitrogens, the structure is the Ammonium Tetrazolate Zwitterion .

  • Bond Length Symmetry: In the tetrazolate anion (deprotonated), the N1-N2 and N3-N4 bond lengths become more symmetrical compared to the protonated neutral form.

References

  • G. M. Sheldrick , "A short history of SHELX," Acta Crystallographica Section A, 2008. Link

  • Allen, F. H. , "The Cambridge Structural Database: a quarter of a million crystal structures and rising," Acta Crystallographica Section B, 2002. Link

  • Wong, A., et al., "Tautomerism in Tetrazoles: An X-ray and NMR Study," Journal of Molecular Structure, 2018.
  • Müller, P. , "Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994)," Pure and Applied Chemistry, 1994. Link

  • Bernstein, J., "Polymorphism in Molecular Crystals," Oxford University Press, 2002. (Authoritative text on crystal growth and form selection).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a compound belonging to the tetrazole class of nitrogen-rich heterocycles. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, in accordance with regulatory standards.

Part 1: Hazard Profile and Risk Assessment

Key Hazard Considerations:

  • Energetic Nature: Tetrazoles are known for their high nitrogen content and positive enthalpy of formation, classifying them as energetic materials.[1][3][4] This intrinsic property means they can decompose rapidly and exothermically upon initiation by heat, shock, or friction.[5][6] The thermal decomposition of tetrazoles often leads to the liberation of nitrogen gas and can be explosive.[7][8]

  • Thermal Sensitivity: Decomposition of tetrazole derivatives can be initiated at elevated temperatures, sometimes above 150°C.[9] However, prolonged exposure to even moderate heat can accelerate degradation.[9] The decomposition of 1H-Tetrazole, for instance, is known to be explosive above its melting point of 155-157°C.[5]

  • Toxicity of Decomposition Products: The thermal decomposition of tetrazoles can produce toxic gases, including hydrogen cyanide (HCN) and nitrogen oxides.[8][10]

  • Reactivity: Tetrazoles can react vigorously with strong oxidizing agents, strong acids, acid chlorides, and anhydrides.[5][10] Contact with certain metals may form shock-sensitive salts.[5][6]

  • Amine Group Reactivity: The presence of the pentan-3-amine moiety introduces the characteristic reactivity of primary amines, including basicity and nucleophilicity.

Data Summary: Hazard Profile

Hazard ClassificationDescriptionMitigation Measures
Energetic/Explosive High nitrogen content suggests potential for rapid, exothermic decomposition.[1][3]Avoid heat, shock, and friction. Handle small quantities. Use appropriate personal protective equipment (PPE).
Thermally Sensitive Decomposition can be initiated by heat, potentially leading to explosion.[5][7][9]Store in a cool, dry place away from heat sources. Do not dispose of by incineration without professional assessment.
Reactive Can react violently with oxidizers, strong acids, and some metals.[5][6][10]Segregate from incompatible materials during storage and waste collection.
Toxic Decomposition Thermal decomposition may produce toxic gases like HCN and NOx.[8][10]Handle in a well-ventilated area, preferably a fume hood. Have an emergency plan for gas release.

Logical Relationship Diagram: Hazard Assessment

Hazard_Assessment cluster_compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine cluster_properties Inferred Chemical Properties cluster_hazards Potential Hazards cluster_disposal Disposal Implications Compound C6H13N5 Tetrazole_Ring Tetrazole Ring (High Nitrogen Content) Compound->Tetrazole_Ring Amine_Group Primary Amine Group (Basicity) Compound->Amine_Group Energetic Energetic/Potentially Explosive Tetrazole_Ring->Energetic Thermal Thermally Sensitive Tetrazole_Ring->Thermal Toxic_Products Toxic Decomposition Products Tetrazole_Ring->Toxic_Products Reactive Chemically Reactive Amine_Group->Reactive Disposal Requires Specialized Hazardous Waste Disposal Energetic->Disposal Thermal->Disposal Reactive->Disposal Toxic_Products->Disposal

Caption: Hazard assessment workflow for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Part 2: Step-by-Step Disposal Protocol

The disposal of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine must be managed as a hazardous waste stream. Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards is mandatory.[11]

Experimental Workflow: Waste Disposal

Disposal_Workflow A Step 1: Waste Characterization (Identify as Energetic/Reactive Waste) B Step 2: Segregation (Isolate from incompatible materials) A->B C Step 3: Container Selection (Use compatible, sealed containers) B->C D Step 4: Labeling (Clearly mark as 'Hazardous Waste') C->D E Step 5: Accumulation (Store in a designated Satellite Accumulation Area) D->E F Step 6: Professional Disposal (Arrange for pickup by a licensed vendor) E->F

Caption: Step-by-step workflow for the disposal of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Detailed Methodologies:

Step 1: Waste Characterization

  • Rationale: Proper characterization is the foundation of safe disposal. Based on its tetrazole structure, this compound should be classified as a reactive hazardous waste (EPA hazardous waste characteristic D003) and potentially as a toxic waste (D002) due to the potential for toxic decomposition products.

  • Procedure:

    • Consult your institution's Chemical Hygiene Plan (CHP) for specific guidance on energetic materials.[12][13][14]

    • Document the waste as "3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, Waste" on all internal records.

    • If the compound is in a solution, identify all solvents and their concentrations.

Step 2: Segregation

  • Rationale: To prevent dangerous reactions, it is crucial to keep this waste stream separate from incompatible materials.[11]

  • Procedure:

    • Do not mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, or metal salt solutions.[5][6]

    • Maintain a dedicated waste container for this compound and structurally similar tetrazole derivatives.

Step 3: Container Selection

  • Rationale: The primary containment must be robust and non-reactive to prevent leaks and accidental reactions.

  • Procedure:

    • Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable, but consult a chemical compatibility chart.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of vapors.[11]

    • The container must be in good condition, free from cracks or other damage.

Step 4: Labeling

  • Rationale: Clear and accurate labeling is a critical safety and regulatory requirement.[14]

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine".

    • List all components of the waste, including solvents, with their approximate percentages.

    • Indicate the hazards: "Reactive," "Potentially Explosive," and "Toxic."

    • Include the accumulation start date.

Step 5: Accumulation

  • Rationale: Waste must be stored safely in a designated area pending disposal.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[11]

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.[11]

    • The storage area should be cool, dry, and away from direct sunlight and heat sources.[9]

Step 6: Professional Disposal

  • Rationale: Due to its energetic and potentially explosive nature, this compound should not be treated or disposed of by laboratory personnel.[15][16]

  • Procedure:

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]

    • Provide the disposal vendor with all available information on the compound's hazards.

    • Do not attempt to neutralize or chemically treat this waste in the laboratory without a validated and approved procedure from your EHS office.

    • Disposal down the drain or in regular trash is strictly prohibited.[15][18][19]

Part 3: Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary.

  • Small Spill (in a fume hood):

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spread of the spill if it can be done without risk.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, its classification as an energetic and reactive compound necessitates a cautious and systematic approach to disposal. By following the procedures outlined in this guide, researchers can ensure that this compound is managed safely from cradle to grave, minimizing risks and maintaining compliance with all relevant regulations.

References

  • Wikipedia. Tetrazole. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • ResearchGate. Features of thermal decomposition of N-substituted tetrazoles. [Link]

  • ACS Publications. Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. [Link]

  • CloudSDS. A Detailed Guide on OSHA Chemical Hygiene Plan. [Link]

  • National Center for Biotechnology Information (NCBI). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Russian Chemical Reviews. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]

  • CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet. [Link]

  • Saraduke Technical Services. Storage and Handling of Energetic Materials. [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. [Link]

  • Purdue University. Energetic Materials Management Plan. [Link]

  • Unknown Source. Chemical Waste Name or Mixtures. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]

  • Defense Systems Information Analysis Center (DSIAC). Safety Hazards in the Energetics Laboratory. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • ResearchGate. Decomposition products of tetrazoles. [Link]

  • ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. [Link]

  • ResearchGate. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. [Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]

  • PubChemLite. 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine. [Link]

  • National Center for Biotechnology Information (NCBI). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • University of Pittsburgh. Empty Container Disposal Guidelines. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • National Center for Biotechnology Information (NCBI). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • Wikipedia. Heterocyclic compound. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • University of California, Berkeley. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • PubChem. 3-amino-3-(1H-tetraazol-5-yl)propanamide. [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

  • Sterlitech Corporation. Chemical Compatibility Chart. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The following procedures are rooted in established best practices for handling tetrazole-containing compounds to ensure the highest standards of laboratory safety.

Understanding the Inherent Hazards

Tetrazole Compounds: The high nitrogen content of the tetrazole ring renders this class of compounds energetic. They can be sensitive to shock, friction, or heat and may pose an explosion risk under certain conditions.[1][2] Many tetrazole derivatives are also classified as flammable solids.[3][4]

Amine Functional Group: The amine group can impart corrosive properties and may cause skin and eye irritation or burns.

Based on these structural features, the primary hazards associated with 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine are anticipated to be:

  • Flammability: Potential for ignition and rapid combustion.

  • Explosivity: Risk of detonation when subjected to heat, shock, or friction.[2]

  • Skin and Eye Irritation/Damage: Potential for chemical burns or serious eye damage upon contact.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The following table outlines the minimum required PPE for various laboratory operations.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety goggles and a face shield[5][7]Nitrile or butyl rubber gloves[3]Flame-retardant laboratory coat[7]Required if not in a fume hood
Chemical Reactions Chemical safety goggles and a face shield[5][7]Nitrile or butyl rubber gloves[3]Flame-retardant laboratory coat[7]Use within a certified chemical fume hood
Waste Disposal Chemical safety goggles and a face shield[5][7]Nitrile or butyl rubber gloves[3]Flame-retardant laboratory coat[7]As needed based on exposure risk

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step operational workflow is paramount for mitigating the risks associated with this compound.

Pre-Operational Checklist:
  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed.[7]

  • Gather Materials: Assemble all necessary equipment, including non-sparking tools and appropriate waste containers, before commencing work.[3][8]

  • Review SDS of Related Compounds: Familiarize yourself with the SDS of structurally similar tetrazole compounds.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.[9]

  • Weighing: Conduct all weighing operations within the chemical fume hood. Use non-sparking spatulas and weigh boats.

  • Solution Preparation: Slowly add the compound to the solvent. Be mindful of any potential exothermic reactions.

  • Running Reactions: Maintain constant monitoring of the reaction. Do not leave the reaction unattended.

  • Post-Reaction Work-up: Allow the reaction to cool to ambient temperature before proceeding with any work-up steps.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

The following diagram illustrates the logical flow of the safe handling process.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Operation Pre-Op Checklist Pre-Op Checklist Don PPE Don PPE Pre-Op Checklist->Don PPE Proceed Ground Equipment Ground Equipment Don PPE->Ground Equipment Enter Hood Weigh Compound Weigh Compound Ground Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Waste Disposal Waste Disposal Conduct Reaction->Waste Disposal Reaction Complete Decontaminate Workspace Decontaminate Workspace Waste Disposal->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE

Caption: Safe Handling Workflow for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate vicinity.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill.[3]

    • Using non-sparking tools, collect the absorbed material into a designated hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm.

    • Contact the institution's emergency response team.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine and any contaminated materials is a critical final step in the safe handling workflow.

  • Waste Segregation: All waste contaminated with the compound, including gloves, weigh boats, and absorbent materials, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name, hazard pictograms (flammable, explosive, irritant), and the date of accumulation.

  • Waste Manifest: Follow all institutional and local regulations for hazardous waste disposal, which may include completing a waste manifest.[10][11]

  • Licensed Disposal Vendor: Ensure that all chemical waste is collected and disposed of by a licensed hazardous waste management company.[11]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • 1-H-TETRAZOLE - Bio-Fine. (n.d.).
  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) - Cole-Parmer. (2005, May 18).
  • MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. (n.d.).
  • (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole - AK Scientific, Inc. (n.d.).
  • Personal protective equipment for handling 5-Carboxy-2-(5-tetrazolyl)-pyridine - Benchchem. (2025, December).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 17).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 9).
  • 10 - SAFETY DATA SHEET. (2010, July 20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 21).
  • N,N-Bis[1(2)H-tetrazol-5-yl]amine - ChemicalBook. (2024, June 1).
  • 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets - ECHEMI. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 2
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.